molecular formula C7H10O3 B8253867 methyl (4S)-4-hydroxyhex-2-ynoate

methyl (4S)-4-hydroxyhex-2-ynoate

Cat. No.: B8253867
M. Wt: 142.15 g/mol
InChI Key: GMESNUCOCRRYJV-LURJTMIESA-N
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Description

Methyl (4S)-4-hydroxyhex-2-ynoate is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl (4S)-4-hydroxyhex-2-ynoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (4S)-4-hydroxyhex-2-ynoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (4S)-4-hydroxyhex-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-3-6(8)4-5-7(9)10-2/h6,8H,3H2,1-2H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMESNUCOCRRYJV-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#CC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C#CC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Methyl (4S)-4-hydroxyhex-2-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (4S)-4-hydroxyhex-2-ynoate is a chiral propargyl alcohol that serves as a valuable building block in modern organic synthesis. Its unique trifunctional nature, possessing a stereocenter, a reactive alkyne, and an ester moiety, makes it a versatile precursor for the synthesis of complex molecular architectures. Chiral propargyl alcohols are key structural motifs found in numerous biologically active natural products and pharmaceuticals. The precise stereochemistry at the hydroxyl-bearing carbon is often crucial for their biological function, making the enantioselective synthesis and application of compounds like methyl (4S)-4-hydroxyhex-2-ynoate a significant focus in medicinal chemistry and drug discovery.[1] This guide provides a comprehensive overview of the properties, synthesis, and applications of this important chiral intermediate.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₁₀O₃[2][3]
Molecular Weight 142.15 g/mol [2][3]
Appearance Not available
Boiling Point Not available[2]
Melting Point Not available[2]
Density Not available[2]
Solubility Not available
Refractive Index Not available

Note: Experimental physical properties for the enantiomerically pure form are not widely reported in the literature.

Spectroscopic Data

  • ¹H NMR: The proton spectrum is expected to show signals for the methyl ester protons (singlet, ~3.7 ppm), the proton on the chiral carbon (quartet or multiplet, ~4.5 ppm), the methylene protons of the ethyl group (multiplet, ~1.7 ppm), and the terminal methyl of the ethyl group (triplet, ~1.0 ppm).

  • ¹³C NMR: The carbon spectrum should display signals for the ester carbonyl (~154 ppm), the two acetylenic carbons (~80-90 ppm), the carbon bearing the hydroxyl group (~60 ppm), the methyl ester carbon (~52 ppm), and the two carbons of the ethyl group.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the hydroxyl group (O-H stretch) around 3400 cm⁻¹, a sharp, weak band for the alkyne (C≡C stretch) around 2200-2250 cm⁻¹, and a strong carbonyl (C=O stretch) absorption for the ester at approximately 1715 cm⁻¹.

Enantioselective Synthesis

The synthesis of enantiomerically pure propargyl alcohols is a cornerstone of modern asymmetric synthesis. Several strategies can be employed to prepare methyl (4S)-4-hydroxyhex-2-ynoate with high enantiopurity. A prevalent and effective method is the asymmetric alkynylation of an aldehyde.

Asymmetric Alkynylation of Propanal

This approach involves the addition of a metalated derivative of methyl propiolate to propanal in the presence of a chiral ligand or catalyst. The chirality of the catalyst directs the nucleophilic attack of the acetylide to one face of the aldehyde, leading to the preferential formation of one enantiomer of the desired product.

Experimental Protocol: Asymmetric Alkynylation using a Chiral Ligand

This protocol is a representative example and may require optimization for specific ligands and reaction conditions.

  • Preparation of the Chiral Catalyst: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), a solution of a suitable chiral ligand (e.g., a derivative of BINOL or a chiral amino alcohol) and a metal salt (e.g., Zn(OTf)₂, Ti(Oi-Pr)₄) in an anhydrous solvent (e.g., toluene, CH₂Cl₂) is stirred at a specified temperature.

  • Formation of the Acetylide: In a separate flask, methyl propiolate is deprotonated with a suitable base (e.g., n-butyllithium, Grignard reagent) at low temperature (-78 °C) to form the corresponding metal acetylide.

  • Asymmetric Addition: The freshly prepared acetylide solution is then added dropwise to the solution of propanal and the chiral catalyst. The reaction is maintained at a low temperature to ensure high enantioselectivity.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford enantiomerically enriched methyl (4S)-4-hydroxyhex-2-ynoate.

G cluster_catalyst Catalyst Formation cluster_reaction Asymmetric Alkynylation cluster_purification Workup & Purification chiral_ligand Chiral Ligand catalyst Chiral Catalyst chiral_ligand->catalyst metal_salt Metal Salt metal_salt->catalyst methyl_propiolate Methyl Propiolate base Base acetylide Metal Acetylide propanal Propanal product Methyl (4S)-4-hydroxyhex-2-ynoate quench Quench (aq. NH₄Cl) extraction Extraction purification Chromatography final_product Pure (4S)-Product

Caption: General workflow for the asymmetric synthesis of methyl (4S)-4-hydroxyhex-2-ynoate.

Reactivity and Synthetic Applications

The trifunctional nature of methyl (4S)-4-hydroxyhex-2-ynoate makes it a versatile intermediate for a variety of chemical transformations.

  • Alkyne Chemistry: The terminal alkyne can participate in a wide range of reactions, including Sonogashira and Heck couplings, click chemistry (cycloadditions), and further alkynylations.

  • Hydroxyl Group Transformations: The secondary alcohol can be protected, oxidized to the corresponding ketone, or serve as a handle for introducing other functional groups through substitution reactions.

  • Ester Modifications: The methyl ester can be hydrolyzed to the carboxylic acid, reduced to the corresponding alcohol, or converted to other ester or amide derivatives.

These transformations allow for the elaboration of the molecule into more complex structures with high stereochemical control.

Applications in Drug Development

Chiral propargyl alcohols are crucial building blocks in the synthesis of numerous pharmaceutical agents. The stereochemistry of the hydroxyl group often plays a pivotal role in the biological activity of the final molecule, as it dictates the three-dimensional arrangement of functional groups that interact with biological targets such as enzymes and receptors.[4]

While specific examples of the direct use of methyl (4S)-4-hydroxyhex-2-ynoate in marketed drugs are not widely documented, its structural motif is present in a variety of bioactive compounds. For instance, chiral hydroxy alkynoates are precursors to butenolides and other heterocyclic systems that exhibit a range of biological activities, including antifungal, antiviral, and anticancer properties.

The development of efficient and scalable syntheses for enantiomerically pure propargyl alcohols like methyl (4S)-4-hydroxyhex-2-ynoate is therefore of high interest to the pharmaceutical industry for the construction of chiral drug candidates.

Safety and Handling

Detailed toxicological data for methyl (4S)-4-hydroxyhex-2-ynoate is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

Methyl (4S)-4-hydroxyhex-2-ynoate is a valuable and versatile chiral building block in organic synthesis. Its importance lies in its ability to serve as a precursor for the enantioselective synthesis of complex molecules, particularly those with applications in drug discovery and development. The continued development of efficient and highly selective synthetic routes to this and related chiral propargyl alcohols will undoubtedly facilitate the discovery of new and improved therapeutic agents.

References

  • Mozga, T., Prokop, Z., Chaloupkova, R., Damborsky, J. (2009). Chiral Aliphatic Hydroxy Compounds in Nature: a Review of Biological Functions and Practical Applications.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-hydroxyhex-2-ynoic acid methyl ester supplier | CAS:112780-04-8. Retrieved February 15, 2026, from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxybut-2-ynoate. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-methylhex-2-enoate. Retrieved February 15, 2026, from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse001194 Methyl 4-hydroxybenzoate. Retrieved February 15, 2026, from [Link]

  • The Good Scents Company. (n.d.). 4-hydroxy-5-methyl-2-hexanone. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). (4S)-4-methylhex-2-yne. Retrieved February 15, 2026, from [Link]

  • Barluenga, J., Suero, M. G., De la Campa, R., & Flórez, J. (2010). Enantioselective synthesis of 4-hydroxy-2-cyclohexenones through a multicomponent cyclization.
  • Kezić, S. (2000). Bioactivity and analysis of chiral compounds. Arhiv za higijenu rada i toksikologiju, 51(3), 335-341.
  • PubChem. (n.d.). (4S)-4-hydroxy-2-methylhexan-3-one. Retrieved February 15, 2026, from [Link]

  • Aksenov, N., et al. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. Pharmaceuticals, 17(4), 485.
  • Ilardi, E. A., & Vitale, P. (2022).
  • U.S. Environmental Protection Agency. (n.d.). methyl 4-hydroxybut-2-ynoate - Exposure: Exposure Production Volumes. Retrieved February 15, 2026, from [Link]

  • Tanaka, K., et al. (2018). Catalytic and Enantioselective Synthesis of Inherently Chiral Saddle‐Shaped Compounds by [2 + 2 + 2] Cycloaddition of 1,8‐Naphthylene‐Based 1,10‐Diynes with Alkynoates. Chemistry – An Asian Journal, 13(17), 2411-2415.
  • ResearchGate. (2019). An Enzymatic and Environmentally Friendly Route for the Synthesis of Chiral β‐Hydroxy Ketones. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Retrieved February 15, 2026, from [Link]

  • ChemRxiv. (2025). Enantioselective Synthesis of 2,4-Disubstituted Homocubanes as meta-Benzene Bioisosteres. Retrieved February 15, 2026, from [Link]

  • Chemical Synthesis Database. (n.d.). 4-ethyl-5-methylhexanoic acid. Retrieved February 15, 2026, from [Link]

  • MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved February 15, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved February 15, 2026, from [Link]

  • MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved February 15, 2026, from [Link]

Sources

Strategic Utilization of (S)-4-Hydroxy-2-Hexynoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

A Chiral Synthon for Prostaglandin Analogs and Polyketide Mimetics

Executive Summary

(S)-4-hydroxy-2-hexynoic acid methyl ester (CAS 112780-04-8) represents a high-value chiral building block in modern organic synthesis. Distinguished by its conjugated alkyne-ester functionality and a secondary alcohol with defined (S)-stereochemistry, this molecule serves as a critical "omega-chain" precursor for prostaglandins (e.g., Misoprostol analogs) and a scaffold for 5,6-dihydro-2-pyrones.

This technical guide moves beyond basic characterization to address the practical challenges of synthesizing, purifying, and validating this synthon. It contrasts traditional lipase-mediated resolution with modern biocatalytic ketone reduction, providing researchers with actionable protocols for scaling this intermediate.

Structural Analysis & Physicochemical Profile

The molecule features a linear 6-carbon chain with three distinct functional zones: the methyl ester (C1), the internal alkyne (C2-C3), and the chiral secondary alcohol (C4).

Key Structural Challenges:

  • Michael Acceptor Reactivity: The

    
    -alkynyl ester is highly electrophilic. Nucleophiles (amines, thiols) can attack C3, necessitating careful protection of the C4-hydroxyl during downstream coupling.
    
  • Stereochemical Integrity: The (S)-configuration at C4 is thermodynamically stable but prone to racemization under strong basic conditions due to the proximity of the electron-withdrawing alkyne.

Physicochemical Data Table
PropertyValue / Description
CAS Number 112780-04-8
Molecular Formula

Molecular Weight 142.15 g/mol
Appearance Clear, colorless to pale yellow oil
Boiling Point ~110–115 °C (at 1.5 mmHg)
Solubility Soluble in MeOH, EtOAc, DCM; sparingly soluble in water
Chirality (S)-enantiomer (correlates to natural PG side chains)
Synthetic Pathways: Biocatalysis vs. Resolution[3]

While traditional synthesis relies on the addition of methyl propiolate anion to propanal followed by chiral resolution, modern process chemistry favors Biocatalytic Ketone Reduction . This route offers theoretical 100% yield compared to the 50% maximum of kinetic resolution.

Method A: Biocatalytic Reduction (Recommended)

This method utilizes an NADPH-dependent Ketoreductase (KRED) to stereoselectively reduce methyl 4-oxohex-2-ynoate.

Protocol:

  • Substrate Preparation: Dissolve methyl 4-oxohex-2-ynoate (100 mM) in a phosphate buffer (pH 7.0) containing 10% Isopropyl Alcohol (IPA) as a co-solvent.

  • Enzyme Loading: Add KRED (e.g., KRED-P1 series) and a cofactor recycling system (Glucose Dehydrogenase + Glucose).

  • Reaction: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

  • Monitoring: Check conversion via TLC (Hexane:EtOAc 2:1). The ketone spot (

    
    ) disappears; alcohol spot (
    
    
    
    ) appears.
  • Workup: Extract with Methyl tert-butyl ether (MTBE). Dry over

    
     and concentrate.
    
Method B: Lipase-Mediated Kinetic Resolution

Used when the racemic alcohol is already available.

Protocol:

  • Acylation: Dissolve racemic alcohol in vinyl acetate (solvent/reactant).

  • Catalyst: Add immobilized Candida antarctica Lipase B (Novozym 435).

  • Selectivity: The enzyme typically acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.

  • Separation: Filter enzyme, evaporate volatiles, and separate the (S)-alcohol from the (R)-acetate via column chromatography.

Workflow Visualization

The following diagram illustrates the logic flow for the Biocatalytic route, highlighting the cofactor recycling loop essential for cost-effective synthesis.

Biocatalysis Substrate Methyl 4-oxohex-2-ynoate (Prochiral Ketone) Enzyme KRED / NADPH (Stereoselective Reduction) Substrate->Enzyme Input Product (S)-4-hydroxy-2-hexynoic acid methyl ester (>99% ee) Enzyme->Product Hydride Transfer Recycle Cofactor Recycling (GDH + Glucose) Recycle->Enzyme Regenerates NADPH

Caption: Biocatalytic cascade for the asymmetric synthesis of the (S)-alcohol using cofactor recycling.

Quality Control & Characterization

Validating the enantiomeric excess (ee) is critical. Standard optical rotation is often unreliable for oils; chromatographic or spectroscopic methods are required.

Protocol: Mosher Ester Analysis (Absolute Configuration)

To definitively prove the (S)-configuration without relying on literature rotation values:

  • Derivatization: React separate aliquots of the product with (R)- and (S)-MTPA-Cl (Mosher's Acid Chloride) in pyridine/DCM.

  • NMR Analysis: Acquire

    
     NMR spectra for both diastereomers.
    
  • Logic: Calculate

    
    .
    
    • Protons on the alkyne/ester side (C2, C3, OMe) will show positive/negative shifts distinct from the ethyl side (C5, C6).

    • For an (S)-alcohol at C4, the (S)-MTPA ester typically shields the protons on the right (C5-C6) relative to the (R)-MTPA ester.

Chromatographic Method (Chiral HPLC)
  • Column: Daicel Chiralcel OD-H or AD-H (

    
     mm).
    
  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (alkyne absorption).

  • Retention: The enantiomers typically separate with

    
    .
    
Applications in Drug Development[4]

The (S)-4-hydroxy-2-hexynoic acid methyl ester is a structural surrogate for the "omega side chain" of E-series prostaglandins.

1. Prostaglandin Analogs (Misoprostol/Lubiprostone): While Misoprostol contains a methyl group at C16 (analogous to C4 here), this des-methyl fragment is used to synthesize Prostaglandin E2 (PGE2) analogs or to study structure-activity relationships (SAR) of the lower side chain. The alkyne is often hydrogenated to the cis-alkene (using Lindlar catalyst) or fully reduced to the alkane after coupling to the cyclopentanone core.

2. Lactone Synthesis (Natural Products): Hydrogenation of the triple bond followed by acid-catalyzed cyclization yields chiral


-lactones (dihydro-2-furanones), which are ubiquitous in pheromones and flavor compounds.
Strategic Mapping: Prostaglandin Assembly

The diagram below maps how this specific fragment integrates into the convergent synthesis of prostaglandin scaffolds.

SynthesisMap Core Cyclopentenone Core (Protected) Step2 Step 2: 1,4-Conjugate Addition (Organocuprate Chemistry) Core->Step2 Michael Acceptor Fragment (S)-4-hydroxy-2-hexynoic acid methyl ester Step1 Step 1: Protection (TBS-Cl / Imidazole) Fragment->Step1 Protect Alcohol Step1->Step2 Generate Cuprate Target Prostaglandin Analog (Protected Framework) Step2->Target Convergent Coupling

Caption: Convergent assembly of prostaglandin frameworks using the (S)-alkynol as the omega-chain donor.

References
  • Biocatalytic Reduction of Alkynones: Hollmann, F., et al. "Enzymatic reduction of ketones in 'micro-aqueous' media catalyzed by ADH-A from Rhodococcus ruber."[1] Organic Letters, 9(11), 2163-2166.

  • Mosher Ester Analysis Protocol: Hoye, T. R., Jeffrey, C. S., & Shao, F.[2] "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2, 2451–2458 (2007).[2][3] [2][3]

  • Prostaglandin Synthesis Strategies: Collins, P. W. "Misoprostol: discovery, development, and clinical applications." Medicinal Research Reviews, 10(2), 149-172.

  • Lipase Resolution of Alkynols: Ghanem, A. "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched allylic and propargylic alcohols." Tetrahedron: Asymmetry, 18(20), 2419-2462.

Sources

A Senior Application Scientist's Guide to Stereochemical Integrity: Methyl (4S)-4-hydroxyhex-2-ynoate vs. Racemic Methyl 4-hydroxyhex-2-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail but a critical determinant of its pharmacological profile. A molecule and its non-superimposable mirror image—an enantiomer—can exhibit vastly different biological activities, with one being a potent therapeutic and the other being inactive or, in some cases, toxic.[1][2][3] This guide provides an in-depth technical examination of a chiral building block, methyl 4-hydroxyhex-2-ynoate, comparing its enantiomerically pure (4S) form against its racemic mixture. We will explore the strategic imperatives for pursuing stereochemically pure compounds, detail the synthetic methodologies for accessing both the racemate and the single enantiomer, and present a suite of analytical techniques for their definitive characterization and differentiation. This document is intended for researchers, chemists, and drug development professionals dedicated to the principles of precision and safety in pharmaceutical synthesis.

The Imperative of Chirality in Modern Drug Development

Chirality is a fundamental geometric property of a molecule that prevents it from being superimposed on its mirror image, much like a left hand and a right hand.[4][5] These mirror-image isomers are known as enantiomers. While enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point, NMR spectra in standard solvents), they interact differently with other chiral entities, such as the enzymes and receptors in the human body.[6]

The "Chiral Switch": A Paradigm Shift in Pharmaceuticals

Historically, many chiral drugs were developed and marketed as racemic mixtures , which contain a 50:50 ratio of both enantiomers. However, the tragic case of thalidomide, where the (R)-enantiomer was an effective sedative while the (S)-enantiomer was a potent teratogen, served as a stark lesson on the importance of stereochemistry.[3][5] This has led to a regulatory and scientific paradigm shift known as the "chiral switch," where pharmaceutical companies re-develop existing racemic drugs as single-enantiomer products.[7][8] The goal is to provide a superior therapeutic agent by isolating the active enantiomer (the eutomer) from its less active or potentially harmful counterpart (the distomer).[3][5]

Pharmacokinetic and Pharmacodynamic Divergence

The two enantiomers of a chiral drug can differ significantly in their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as in their direct interaction with biological targets.[1][2] One enantiomer may bind with high affinity to a target receptor, eliciting the desired therapeutic response, while the other may not bind at all, or it may bind to a different receptor, causing off-target effects.[6] For example, the S-enantiomer of the common NSAID ibuprofen is responsible for its anti-inflammatory activity, while the R-enantiomer is largely inactive, though it undergoes in-vivo conversion to the active S-form.[1] Therefore, controlling the stereochemistry of a drug candidate from the earliest stages is crucial for developing safer, more effective, and more targeted medicines.

Synthesis Strategies: Accessing the Target Molecules

The choice of synthetic route—racemic or asymmetric—is a critical decision dictated by the ultimate application of the target molecule. For use in stereospecific drug synthesis, an enantiomerically pure starting material is non-negotiable.

Racemic Synthesis of Methyl 4-hydroxyhex-2-ynoate

A racemic synthesis is often more straightforward and cost-effective, making it suitable for initial screening or applications where stereochemistry is irrelevant. A common approach involves the nucleophilic addition of an alkynylide to an aldehyde. This method generates the chiral center at the hydroxyl-bearing carbon, but without any stereochemical control, it produces an equal mixture of the (R) and (S) enantiomers.

G cluster_start Starting Materials cluster_reaction Reaction Sequence A Prop-1-yne R1 Step 1: Deprotonation (Formation of Lithium Propynalide) A->R1 B Butyraldehyde R2 Step 2: Nucleophilic Addition (Formation of Hex-1-yn-3-ol) B->R2 C n-BuLi C->R1 D Methyl Chloroformate R1->R2 THF, -78 °C R3 Step 3: Carboxylation & Esterification R2->R3 1. n-BuLi 2. ClCO2Me P Product: Racemic Methyl 4-hydroxyhex-2-ynoate R3->P

Figure 1: Racemic synthesis workflow.
  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Alkynylation: Bubble prop-1-yne gas through the cold THF. Add n-butyllithium (n-BuLi) dropwise to form the lithium propynalide. Stir for 30 minutes.

  • Aldehyde Addition: Add a solution of butyraldehyde in THF dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature.

  • Quench: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield racemic hex-1-yn-3-ol.

  • Esterification: The crude alcohol is then deprotonated again with n-BuLi at -78 °C, followed by reaction with methyl chloroformate to yield the target ester.

  • Purification: Purify the final product by flash column chromatography on silica gel.

Asymmetric Synthesis of Methyl (4S)-4-hydroxyhex-2-ynoate

Achieving enantioselectivity requires a chiral influence during the reaction. A highly effective and widely used strategy is the asymmetric reduction of a prochiral ketone, in this case, methyl 4-oxohex-2-ynoate. This is often accomplished using enzymes or chiral metal catalysts.

G cluster_start Starting Materials cluster_reaction Key Reaction Step A Methyl 4-oxohex-2-ynoate (Ynone) R1 Asymmetric Reduction A->R1 B Chiral Reducing Agent (e.g., (R)-CBS Catalyst + BH₃) B->R1 P Product: Methyl (4S)-4-hydroxyhex-2-ynoate (High e.e.) R1->P THF, -40 °C

Figure 2: Asymmetric synthesis via chiral reduction.
  • Catalyst Preparation: To a flame-dried flask under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine catalyst solution in toluene.

  • Complexation: Cool the catalyst to -40 °C and add borane-dimethyl sulfide complex (BH₃·SMe₂) dropwise. Stir for 15 minutes to allow for coordination.

  • Substrate Addition: Add a solution of the starting ynone, methyl 4-oxohex-2-ynoate, in anhydrous THF dropwise over 30 minutes, maintaining the temperature at -40 °C. The use of a prochiral ynone is a common and effective strategy in asymmetric synthesis.[9][10][11][12]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ynone is consumed (typically 1-2 hours).

  • Quench: Slowly add methanol to the reaction mixture at -40 °C to quench the excess borane.

  • Workup: Allow the mixture to warm to room temperature. Add dilute hydrochloric acid (HCl) and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product by flash column chromatography. The enantiomeric excess (e.e.) of the product must be determined using one of the analytical methods described below.

Analytical Characterization and Differentiation

Once synthesized, it is imperative to confirm the identity and, for the asymmetric product, the stereochemical purity. While standard techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry will confirm the molecular structure, they cannot distinguish between enantiomers or a racemate.[13] For this, specialized chiral analytical techniques are required.

Analytical Decision Workflow

G S Unknown Sample (Methyl 4-hydroxyhex-2-ynoate) M1 Technique 1: Polarimetry S->M1 R1 Result: Optical Rotation = 0°? M1->R1 M2 Technique 2: Chiral HPLC R2 Result: One Peak or Two Peaks? M2->R2 M3 Technique 3: NMR with Chiral Shift Reagent R1->M2 No C1 Conclusion: Racemic Mixture R1->C1 Yes R2->C1 Two Peaks (1:1 ratio) C2 Conclusion: Enantiomerically Enriched or Pure R2->C2 One Peak (or >99:1 ratio) R3 Result: Signal Splitting? C2->M3 Confirm Identity of (S) vs (R)

Figure 3: Workflow for stereochemical determination.
Method 1: Polarimetry

Principle: Chiral molecules have the property of rotating plane-polarized light. Enantiomers rotate light by equal amounts but in opposite directions.[14] A racemic mixture, containing equal amounts of both enantiomers, will have a net optical rotation of zero.[4]

  • Sample Preparation: Accurately weigh a sample of the purified compound and dissolve it in a known volume of a suitable solvent (e.g., chloroform) to a precise concentration (c, in g/mL).

  • Measurement: Transfer the solution to a polarimeter cell of a known path length (l, in dm).

  • Data Acquisition: Measure the observed optical rotation (α_obs).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α_obs / (c * l) .

  • Enantiomeric Excess (e.e.) Calculation: The e.e. can be calculated as: e.e. (%) = ([α]_sample / [α]_pure_enantiomer) * 100 . This requires a literature value for the specific rotation of the pure enantiomer.

Compound Expected Specific Rotation [α]D20 Interpretation
Racemic Methyl 4-hydroxyhex-2-ynoateEqual amounts of (R) and (S) enantiomers cancel each other out.
Methyl (4S)-4-hydroxyhex-2-ynoateNon-zero value (e.g., +X° or -X°)Indicates an excess of one enantiomer.
Table 1: Expected Polarimetry Data.
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC is the most powerful and widely used technique for separating and quantifying enantiomers.[15] It employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. These transient, unequal interactions cause one enantiomer to be retained longer on the column than the other, resulting in their separation.[16][17] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often excellent starting points for method development due to their broad applicability.[17]

  • Column Selection: Choose a suitable chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H.

  • Mobile Phase: Prepare a mobile phase, typically a mixture of hexane and isopropanol for normal-phase chromatography.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Injection & Elution: Inject the sample onto the HPLC system and run the analysis under isocratic conditions.

  • Detection: Monitor the elution profile using a UV detector (the ester and alkyne functionalities provide a chromophore).

  • Analysis: A racemic mixture will show two peaks of equal area. An enantiomerically pure or enriched sample will show one major peak and, potentially, a very small peak for the minor enantiomer. The e.e. is calculated from the peak areas: e.e. (%) = ((Area₁ - Area₂) / (Area₁ + Area₂)) * 100 .

Sample Expected Chromatogram Retention Time (tR1) Retention Time (tR2) Peak Area Ratio
Racemic MixtureTwo baseline-resolved peakse.g., 8.5 mine.g., 10.2 min~ 50:50
(4S)-Enantiomer (>99% e.e.)One major peak8.5 min or 10.2 minN/A> 99.5 : < 0.5
Table 2: Representative Chiral HPLC Separation Data.
Method 3: NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Principle: In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, by adding a chiral solvating agent (CSA) or a chiral shift reagent (CSR), transient diastereomeric complexes are formed in the NMR tube.[18][19] These diastereomeric complexes have different magnetic environments, which can cause the signals of corresponding protons in the two enantiomers to appear at slightly different chemical shifts, effectively splitting a single peak into two.[20]

  • Reference Spectrum: Acquire a standard ¹H NMR spectrum of the sample in an achiral solvent (e.g., CDCl₃).

  • CSA Addition: To the same NMR tube, add a small amount of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

  • Re-analysis: Acquire a new ¹H NMR spectrum.

  • Interpretation: For the racemic mixture, a key signal (e.g., the proton on the hydroxyl-bearing carbon, H-4) that was a single multiplet in the original spectrum should now appear as two distinct multiplets. For the enantiomerically pure sample, the signal should remain as a single multiplet, although its chemical shift may be slightly altered by the presence of the CSA.

Sample ¹H Signal for H-4 (in CDCl₃) ¹H Signal for H-4 (with Chiral Agent) Interpretation
Racemic MixtureOne multiplet @ ~4.5 ppmTwo multiplets @ ~4.52 and ~4.55 ppmDiastereomeric complexes formed, resolving the signals.
(4S)-EnantiomerOne multiplet @ ~4.5 ppmOne multiplet @ ~4.53 ppmOnly one diastereomeric complex is formed.
Table 3: Expected ¹H NMR Data with a Chiral Solvating Agent.

Conclusion and Outlook

The distinction between methyl (4S)-4-hydroxyhex-2-ynoate and its racemic counterpart is profound, extending from the synthetic strategies required for their creation to the analytical methodologies needed for their verification. For the drug development professional, this distinction is paramount. The use of a single, well-characterized enantiomer like the (4S) form minimizes metabolic burden, reduces the risk of off-target effects, and can lead to a more potent and selective therapeutic agent.[6] Conversely, a racemic mixture introduces a 50% isomeric ballast that offers no therapeutic benefit and may pose a safety risk.

This guide has outlined robust, field-proven protocols for both the stereocontrolled synthesis and the definitive analysis of these important chiral molecules. The deliberate choice to pursue an enantiomerically pure compound, supported by rigorous analytical validation using techniques like chiral HPLC and NMR, embodies the principles of quality by design and scientific integrity. As the pharmaceutical industry continues to advance toward precision medicine, the mastery of stereochemistry will remain an indispensable skill for every research scientist.

References

  • Schmidt + Haensch. (n.d.). Measure Enantiomeric excess with Polarimeters. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. Retrieved from [Link]

  • Hutt, A. J. (1991). Pharmacological importance of stereochemical resolution of enantiomeric drugs. PubMed. Retrieved from [Link]

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. The Primary Care Companion to The Journal of Clinical Psychiatry. Retrieved from [Link]

  • Lodevico, R. G., Bobbitt, D. R., & Edkins, T. J. (1997). Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection. Talanta. Retrieved from [Link]

  • Kannappan, V. (2025). Chiral Pharmacology: The Mirror Image of Drug Development. Chiralpedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantiopure drug. Retrieved from [Link]

  • Pescitelli, G., & Di Bari, L. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Retrieved from [Link]

  • TMP Chem. (2021). Lec7 - Polarimetry, Enantiomeric Excess and Observed Rotation. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Retrieved from [Link]

  • Carreño, M. C., et al. (2011). Stereochemically controlled asymmetric 1,2-reduction of enones mediated by a chiral sulfoxide moiety and a lanthanum(III) ion. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Bath. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]

  • Dixon, D. J., et al. (2006). Enantioselective organocatalytic aldol reaction of ynones and its synthetic applications. Organic Letters. Retrieved from [Link]

  • Uccello-Barretta, G., Balzano, F., & Salvadori, P. (2006). Enantiodiscrimination by NMR Spectroscopy. Current Pharmaceutical Design. Retrieved from [Link]

  • Wadhwa, S., et al. (2024). Direct Chiral Discrimination with NMR. ChemRxiv. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). NMR Shift Reagents. Retrieved from [Link]

  • Schömberg, F., Zi, Y., & Vilotijević, I. (2018). Lewis-base-catalysed selective reductions of ynones with a mild hydride donor. Chemical Communications. Retrieved from [Link]

  • Gajewska, I., & Gawinecki, R. (2024). NMR Discrimination of Chiral Organic Compounds. IntechOpen. Retrieved from [Link]

  • Zarkovic, N., et al. (2007). Direct and indirect high-performance liquid chromatography enantioseparation of trans-4-hydroxy-2-nonenoic acid. Journal of Chromatography B. Retrieved from [Link]

  • Midland, M. M., Tramontano, A., & Cable, J. R. (1980). Synthesis of alkyl 4-hydroxy-2-alkynoates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Yus, M., & González-Gómez, J. C. (2019). Conjugated Ynones in Organic Synthesis. Chemical Reviews. Retrieved from [Link]

  • Wang, J., & Tan, B. (2017). Conjugated ynones in catalytic enantioselective reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Research and Reviews: Journal of Chemistry. (2024). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Retrieved from [Link]

  • Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Palko, M., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]

  • Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • de Faria, A. R., & de Lima, M. F. (2022). Enantiomers and Their Resolution. MDPI Encyclopedia. Retrieved from [Link]

Sources

Targeting Catalytic N-Terminal Prolines: The Role of 4-Hydroxy-2-Hexynoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Hydroxy-2-Hexynoate Derivatives in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Enzymologists, and Drug Discovery Scientists[1]

Executive Summary

The 4-hydroxy-2-hexynoate scaffold represents a specialized class of alkynyl electrophiles that serves a dual purpose in modern medicinal chemistry: as a chiral synthon for heterocyclic drug construction and as a mechanistic probe for the tautomerase superfamily.[1] This guide analyzes the chemical versatility of this scaffold, specifically its application in synthesizing IKK inhibitors (thienopyridines) and its utility as a covalent modifier of N-terminal proline residues in enzymes like 4-oxalocrotonate tautomerase (4-OT) and Macrophage Migration Inhibitory Factor (MIF).[1]

The Scaffold: Chemical Architecture & Reactivity[1]

The core structure, typically utilized as methyl 4-hydroxy-2-hexynoate (CAS: 112780-04-8), features two distinct reactive centers:[1]

  • The

    
    -Alkynyl Ester:  A Michael acceptor latent with reactivity. In its native state, it is moderately electrophilic; however, upon oxidation to the 4-oxo  derivative, it becomes a potent bis-electrophile capable of rapid heterocyclization.[1]
    
  • The 4-Hydroxyl Group: A chiral center that can be derived from amino acid precursors (e.g., via aldehyde addition to propiolates). This stereocenter is crucial for peptidomimetic applications, such as renin inhibitors, where the hydroxyl group mimics the transition state of peptide hydrolysis.[1]

Key Derivatives
Derivative ClassChemical ModificationPrimary Application
4-Oxo-2-hexynoate Oxidation of C4-OH to C4=OPrecursor for thienopyridines (IKK inhibitors); highly reactive Michael acceptor.[1]
Statine Mimetics Hydrogenation of C2-C3 triple bondRenin inhibitors; mimics the tetrahedral transition state of proteolysis.
Thieno[2,3-b]pyridines CyclocondensationKinase inhibitors (IKK complex) for autoimmune diseases.[1][2][3]

Medicinal Chemistry Applications

A. Synthesis of IKK Inhibitors (Thienopyridines)

The I


B Kinase (IKK) complex is a critical regulator of the NF-

B pathway.[1][2] Inhibitors of IKK

are sought for treating rheumatoid arthritis and cancer.[1][2][3] Methyl 4-hydroxy-2-hexynoate serves as a foundational starting material for substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides .[1]

Synthetic Pathway:

  • Oxidation: The 4-hydroxy group is oxidized (typically via Jones reagent) to yield methyl 4-oxo-2-hexynoate .[1] This transforms the molecule into a 1,3-bis-electrophile equivalent.[1]

  • Cyclization: The 4-oxo intermediate undergoes condensation with cyanothioacetamide or similar bifunctional nucleophiles. The electron-deficient alkyne facilitates the initial Michael addition, followed by cyclization to form the pyridine/thiophene core.[1]

B. Renin Inhibitors (Peptidomimetics)

In the development of anti-hypertensive agents, the 4-hydroxy-2-hexynoate motif is used to construct 5-amino-2,5-disubstituted-4-hydroxypentanoic acid residues.[1]

  • Mechanism: The synthesis involves the addition of lithiated ethyl propiolate to an amino-aldehyde (derived from phenylalanine or leucine).[1]

  • Stereochemistry: The resulting 4-hydroxy-2-ynoate contains the necessary carbon backbone. Subsequent stereoselective hydrogenation of the alkyne yields the saturated statine-like gamma-amino acid, which binds to the active site of renin with high affinity [1].[1]

Enzymology: The Mechanistic Probe

The 4-hydroxy-2-hexynoate scaffold is structurally homologous to the natural substrates of the 4-Oxalocrotonate Tautomerase (4-OT) superfamily.[1] These enzymes, including the human cytokine MIF (Macrophage Migration Inhibitory Factor), are characterized by a catalytic N-terminal Proline (Pro-1).[1]

Mechanism of Inactivation

Alkynyl esters (ynoates) act as mechanism-based inactivators (suicide substrates) for these enzymes.

  • Binding: The inhibitor binds in the active site, mimicking the dienol substrate (2-hydroxymuconate).[1]

  • Activation: The enzyme attempts to process the inhibitor.[1] For 2-alkynoates, the Pro-1 nitrogen attacks the C-3 position (Michael addition) or the C-2 position depending on the specific substitution and enzyme geometry.[1]

  • Covalent Capture: The resulting vinyl anion protonates, leading to an irreversible covalent adduct that abolishes enzymatic activity [2, 3].[1]

Visualization: 4-OT Inactivation Pathway

The following diagram illustrates the kinetic mechanism where the N-terminal Proline attacks the activated alkyne.[1]

G cluster_0 Enzyme Active Site (4-OT) Pro1 Proline-1 (N-term) (Nucleophile) Complex Michaelis Complex (Non-covalent) Pro1->Complex Recruitment Arg11 Arg-11 (Oxyanion Hole) Transition Michael Addition (Pro-1 attacks C-3) Arg11->Transition Stabilizes Enolate Inhibitor Methyl 4-hydroxy-2-hexynoate (or 4-oxo derivative) Inhibitor->Complex Binding (Kd) Complex->Transition k_inact Adduct Covalent Adduct (Irreversible Inhibition) Transition->Adduct Protonation & Stabilization

Caption: Kinetic mechanism of N-terminal Proline covalent modification by alkynyl ester inhibitors in the 4-OT superfamily.

Experimental Protocols

Protocol A: Jones Oxidation of Methyl 4-Hydroxy-2-Hexynoate

This protocol converts the 4-hydroxy precursor into the reactive 4-oxo intermediate used for heterocycle synthesis [4].[1]

  • Preparation: Dissolve Methyl 4-hydroxy-2-hexynoate (25.0 g, 176 mmol) in acetone (200 mL).

  • Cooling: Submerge the reaction vessel in an ice-water bath (0 °C).

  • Oxidation: Dropwise add Jones Reagent (70 mL of 3.2 M CrO₃ in H₂SO₄/H₂O) over 30 minutes. Maintain temperature < 5 °C to prevent decomposition of the alkyne.[1]

  • Reaction: Stir at room temperature for 3 hours. Monitor by TLC (disappearance of alcohol).

  • Workup: Filter the mixture through a plug of diatomaceous earth (Celite). Rinse the filter cake with dichloromethane (2 × 100 mL).

  • Purification: Concentrate the filtrate in vacuo. The resulting Methyl 4-oxo-2-hexynoate is unstable and should be used immediately for cyclization steps.

Protocol B: Enzymatic Inactivation Assay (4-OT)

Validates the inhibitory potential of the derivative against 4-OT.[1]

  • Buffer: 10 mM Na₂HPO₄ buffer, pH 7.3.

  • Substrate: 2-hydroxymuconate (generated in situ or stored in ethanol).

  • Enzyme: Purified 4-OT (approx 1-5 nM final concentration).

  • Procedure:

    • Incubate 4-OT with varying concentrations of the 2-hexynoate derivative (0, 10, 50, 100 µM) for defined time intervals (0–60 min) at 25 °C.

    • At each time point, withdraw an aliquot and dilute into the assay cuvette containing 1 mM 2-hydroxymuconate.

    • Monitor the decrease in absorbance at 295 nm (enol tautomer) to measure residual activity.

  • Analysis: Plot log(% Activity) vs. Time to determine

    
    . Plot 
    
    
    
    vs. [Inhibitor] to determine
    
    
    and
    
    
    .[1]

Synthetic Workflow: Thienopyridine Construction

The following workflow visualizes the transformation of the hexynoate scaffold into the bioactive IKK inhibitor core.

Synthesis Start Methyl 4-hydroxy-2-hexynoate (Starting Material) Step1 Jones Oxidation (CrO3, H2SO4) Start->Step1 Intermed Methyl 4-oxo-2-hexynoate (Reactive 1,3-Bis-electrophile) Step1->Intermed Step2 Cyclocondensation (Michael Addition + Cyclization) Intermed->Step2 + Reagents Reagents 2-Cyanothioacetamide + Base Reagents->Step2 Product Substituted Thieno[2,3-b]pyridine (IKK Inhibitor Scaffold) Step2->Product

Caption: Synthetic route converting the hexynoate scaffold into the thienopyridine core for IKK inhibition.

References

  • Renin inhibitors containing 5-amino-2,5-disubstituted-4-hydroxypentanoic acid residues.
  • Inactivation of 4-Oxalocrotonate Tautomerase by 5-Halo-2-hydroxy-2,4-pentadienoates. Source: Biochemistry (via NIH PubMed Central). URL:[Link][1]

  • The 4-oxalocrotonate tautomerase family of enzymes: how nature makes new enzymes using a beta-alpha-beta structural motif. Source: Archives of Biochemistry and Biophysics. URL:[Link]

  • Substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds and processes for preparing and their uses. Source: US Patent Application 2007/0293533.[2] URL:

Sources

Sourcing and Validating Optically Active Methyl 4-Hydroxyhex-2-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the sourcing, synthesis, and validation of Methyl 4-hydroxyhex-2-ynoate , a critical chiral intermediate in the synthesis of prostaglandins (e.g., Misoprostol, Lubiprostone).

A Technical Guide for Prostaglandin Development[1]

Part 1: Executive Summary & Strategic Sourcing

Methyl 4-hydroxyhex-2-ynoate (Racemic CAS: 112780-04-8 ) is a functionalized alkyne ester used primarily as the "omega-chain" synthon in the convergent synthesis of prostaglandins.[1] While the racemic form is commercially available, the optically active forms—specifically the (S)- and (R)- enantiomers—are rarely stocked as bulk catalog items due to their susceptibility to racemization and high manufacturing costs.[1]

Researchers facing this scarcity must adopt a "Hybrid Sourcing" strategy: purchasing the high-purity racemate and performing an in-house Enzymatic Kinetic Resolution (EKR) or contracting a chiral specialist.[1]

Sourcing Decision Matrix

The following decision tree outlines the optimal workflow for acquiring the specific enantiomer based on scale and budget.

SourcingStrategy Start Requirement: Optically Active Methyl 4-hydroxyhex-2-ynoate CheckCommercial Check Catalog Availability (CAS 112780-04-8) Start->CheckCommercial IsAvailable Is Enantiopure Available? CheckCommercial->IsAvailable BuyRacemic Buy Racemic Material (High Purity >97%) IsAvailable->BuyRacemic No (R&D Scale) CustomSynth Contract Custom Synthesis (CRO) IsAvailable->CustomSynth No (Bulk/GMP) InHouse In-House Kinetic Resolution BuyRacemic->InHouse Perform EKR

Figure 1: Strategic sourcing workflow for chiral prostaglandin intermediates.

Part 2: Commercial Suppliers & Specifications[1]

Racemic Material Suppliers (Starting Material)

For in-house resolution, sourcing high-purity racemic material is the most cost-effective route.[1]

SupplierCatalog / CASPurityPack SizeRegion
Thermo Scientific (Alfa Aesar) B24690 / 112780-04-897%1g, 5gGlobal
Ningbo Inno Pharmchem Custom / 112780-04-898%Bulk (kg)China
Ambeed AMBH996F28D795%+mg - gUSA
Fisher Scientific 112780-04-897%1g, 5gGlobal
Custom Chiral Synthesis (Enantiopure)

For GMP requirements or scales >100g where in-house resolution is impractical, these vendors specialize in chiral alkynes:

  • BOC Sciences: Offers chiral resolution services and custom synthesis of alkyne building blocks.[1]

  • Enamine: Specializes in distinct chiral building blocks; likely requires a "Make-on-Demand" request.[1]

  • Wuxi AppTec: Preferred for large-scale GMP manufacturing of prostaglandin intermediates.[1]

Part 3: Technical Protocol – In-House Synthesis

If the optically active form is unavailable, the industry-standard method for generating it is Lipase-Catalyzed Kinetic Resolution .[1]

Mechanism: Enzymatic Kinetic Resolution (EKR)

Lipases, particularly Candida antarctica Lipase B (CAL-B), exhibit high enantioselectivity toward secondary alcohols.[1] In this protocol, the lipase selectively acetylates the (R)-enantiomer , leaving the (S)-alcohol unreacted (following the empirical Kazlauskas rule).[1]

Reaction Scheme:


[1]
Step-by-Step Protocol

Objective: Isolation of (S)-methyl 4-hydroxyhex-2-ynoate (>99% ee).

  • Reagents:

    • Substrate: Methyl 4-hydroxyhex-2-ynoate (10 mmol).

    • Acyl Donor: Vinyl Acetate (5.0 eq).[1]

    • Catalyst: Novozym 435 (immobilized CAL-B), 20 mg/mmol substrate.[1]

    • Solvent: MTBE (Methyl tert-butyl ether) or Diisopropyl ether (DIPE).[1]

  • Procedure:

    • Dissolve the racemic substrate in dry MTBE (0.1 M concentration).[1]

    • Add Vinyl Acetate and Novozym 435 beads.

    • Incubate at 30°C with orbital shaking (200 rpm).

    • Monitoring: Monitor conversion via GC or HPLC. The reaction should stop at exactly 50% conversion .

    • Note: Allowing conversion >50% increases the ee of the remaining (S)-alcohol but reduces yield.[1]

  • Work-up & Purification:

    • Filter off the enzyme beads (can be reused).[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Separation: Perform Flash Column Chromatography (Silica Gel).[1]

      • Fraction 1: (R)-Acetate (Less polar).[1]

      • Fraction 2:(S)-Alcohol (More polar, Target).[1]

  • Stereochemical Inversion (Optional):

    • If the (R)-enantiomer is required but the enzyme produces the (S)-alcohol, use the Mitsunobu reaction to invert the stereocenter of the (S)-alcohol.

EKR_Workflow Racemate Racemic Mixture (10 mmol) EnzymeStep Add Novozym 435 + Vinyl Acetate (MTBE, 30°C) Racemate->EnzymeStep CheckConv Monitor Conversion (Target: 50%) EnzymeStep->CheckConv CheckConv->EnzymeStep <50% Filter Filter Enzyme & Concentrate CheckConv->Filter =50% Column Silica Gel Chromatography Filter->Column R_Ester (R)-Acetate (By-product) Column->R_Ester Elutes First S_Alc (S)-Alcohol (Target Product) Column->S_Alc Elutes Second

Figure 2: Enzymatic Kinetic Resolution workflow for isolating the (S)-enantiomer.

Part 4: Quality Control & Validation

Validating the optical purity is non-negotiable for drug development.[1]

Chiral HPLC Method[1][2]
  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).[1]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 210 nm (alkyne absorption).[1]

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

Absolute Configuration Assignment

Do not rely solely on rotation signs (


), as they can vary with solvent.[1]
  • Mosher's Ester Analysis: Derivatize the alcohol with (R)- and (S)-MTPA chloride.[1] Analyze

    
     (
    
    
    
    H-NMR) to confirm absolute configuration [1].

References

  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007).[1] Assignment of Absolute Configuration of Secondary Alcohols via Mosher Ester Analysis. Nature Protocols. Link

  • Thermo Fisher Scientific. (2024).[1] Methyl 4-hydroxy-2-hexynoate Product Page. Link

  • Ghanem, A. (2007).[1][2] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron.

  • Collins, P. W. (1990).[1] Misoprostol: Discovery, Development, and Clinical Applications. Medicinal Research Reviews.

Sources

Stereochemical Control and Analysis of Methyl 4-Hydroxyhex-2-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Prostaglandin Precursor Synthesis

Executive Summary

Methyl 4-hydroxyhex-2-ynoate is a critical chiral building block, serving as a functionalized "omega-chain" precursor in the synthesis of bioactive lipid mediators, specifically prostaglandin analogs and substituted butenolides. Its structural versatility lies in the propargylic alcohol motif, which allows for stereospecific reductions to alkenes (E/Z) or alkanes, and the ester moiety which facilitates coupling to cyclopentenone cores (e.g., in Misoprostol or Prostaglandin E1 analogs).

This guide details the stereochemical definition, enzymatic resolution, and analytical validation of its enantiomers.

Stereochemical Fundamentals

The molecule possesses a single stereogenic center at the C4 position. The absolute configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules.

CIP Priority Assignment (C4):

  • -OH (Highest atomic number: Oxygen)

  • -C≡C-COOCH₃ (Alkyne carbon, treated as bonded to three carbons)

  • -CH₂CH₃ (Ethyl group, carbon bonded to one carbon and two hydrogens)

  • -H (Lowest priority)

  • (

    
    )-Isomer:  The sequence 1 → 2 → 3 traces a clockwise  path (with H in the rear).
    
  • (

    
    )-Isomer:  The sequence 1 → 2 → 3 traces a counter-clockwise  path.
    
Structural Isomer Visualization

The distinction is critical as biological activity in prostaglandins is strictly governed by the stereochemistry of the hydroxyl group at the omega chain (typically C15 in prostaglandins, corresponding to C4 in this fragment).

Synthesis and Kinetic Resolution

While asymmetric addition of alkynes to aldehydes using zinc/titanium catalysts (e.g., Carreira or Trost methods) is possible, the industrial "Gold Standard" for generating high enantiomeric excess (


) of this substrate is Lipase-Catalyzed Kinetic Resolution .
3.1. Chemical Synthesis of Racemate

Reaction: Nucleophilic addition of methyl propiolate anion to propanal.

  • Reagents: Methyl propiolate,

    
    -BuLi (or LiHMDS), Propanal, THF, -78°C.
    
  • Yield: Typically 85-92%.

  • Outcome: Racemic (

    
    )-methyl 4-hydroxyhex-2-ynoate.
    
3.2. Enzymatic Kinetic Resolution Protocol

This protocol utilizes Candida antarctica Lipase B (CAL-B), which follows the Kazlauskas Rule . For secondary alcohols, CAL-B preferentially acylates the (


)-enantiomer, leaving the (

)-alcohol unreacted.

Workflow Diagram (Graphviz):

KineticResolution Racemate Racemic Methyl 4-hydroxyhex-2-ynoate Complex Enzyme-Substrate Complex Racemate->Complex Solvent: MTBE 25-30°C Reagents Vinyl Acetate (Acyl Donor) Reagents->Complex Enzyme Immobilized CAL-B (Novozym 435) Complex->Enzyme Recycling R_Ester (R)-Acetate (Acylated Product) Complex->R_Ester Fast Reaction (k_fast) S_Alcohol (S)-Alcohol (Unreacted) Complex->S_Alcohol Slow Reaction (k_slow)

Figure 1: Kinetic resolution pathway using CAL-B. The enzyme selectively acetylates the (R)-enantiomer.

Step-by-Step Protocol:

  • Preparation: Dissolve 10.0 g of racemic methyl 4-hydroxyhex-2-ynoate in 100 mL of dry MTBE (Methyl tert-butyl ether).

  • Acyl Donor: Add 5 equivalents of Vinyl Acetate. The use of vinyl ester makes the reaction irreversible due to the formation of volatile acetaldehyde tautomer.

  • Initiation: Add 100 mg/mmol of Novozym 435 (immobilized CAL-B).

  • Incubation: Stir at 30°C in an orbital shaker (200 rpm). Monitor conversion via GC or TLC.

  • Termination: Stop reaction at ~50% conversion (theoretical maximum yield for resolution).

  • Separation: Filter off the enzyme. Concentrate the filtrate.

  • Purification: Separate the (

    
    )-alcohol and (
    
    
    
    )-acetate via Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient). The alcohol is more polar and elutes later.

Data Summary Table:

ParameterValue / ConditionRationale
Enzyme CAL-B (Novozym 435)High stereoselectivity (

) for secondary propargylic alcohols.
Solvent MTBE or TolueneHydrophobic solvents preserve the "lid-open" active conformation of lipases.
Temperature 25°C - 30°CBalance between reaction rate and enantioselectivity.
Target Conversion 50%Maximizes

of both the unreacted substrate and product.
Predicted Product (

)-Alcohol
The (

)-enantiomer matches the enzyme's active site geometry for acylation.
Determination of Absolute Configuration

Validating the stereochemistry is non-negotiable in drug development. Two primary methods are employed: Chiral HPLC and Mosher's Ester Analysis.

4.1. Mosher's Ester Analysis (NMR)

This method determines absolute configuration by derivatizing the alcohol with (


)- and (

)-

-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA). The magnetic anisotropy of the phenyl group causes predictable chemical shift changes (

).

Logic:



  • Protons on the side of the phenyl ring in the (

    
    )-ester are shielded (upfield shift).
    
  • Protons on the side of the phenyl ring in the (

    
    )-ester are shielded.
    

Configuration Model (Graphviz):

MosherModel Center C4 Chiral Center L2 Substituent L2 (Alkyne) Shielded in (R)-MTPA Center->L2 Positive Δδ (δS - δR > 0) L3 Substituent L3 (Ethyl) Shielded in (S)-MTPA Center->L3 Negative Δδ (δS - δR < 0)

Figure 2: Mosher's model logic. If the Alkyne protons have a positive Δδ and Ethyl protons have a negative Δδ, the configuration is confirmed as defined.

4.2. Chiral HPLC Conditions[1]
  • Column: Daicel Chiralcel OD-H or AD-H (Cellulose/Amylose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (95:5 to 90:10).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm (Alkyne/Ester absorption).

  • Separation: The (

    
    )-acetate and (
    
    
    
    )-alcohol will have distinct retention times; however, for accurate
    
    
    determination of the alcohol fraction, it is best to inject the purified alcohol fraction against the racemic standard.
Application in Drug Development

Methyl 4-hydroxyhex-2-ynoate is a structural analog to the "omega-chain" synthons used in prostaglandins like Misoprostol and Lubiprostone .

  • Reduction: The alkyne is selectively hydrogenated to the cis-alkene (using Lindlar catalyst) to match the natural prostaglandin geometry.

  • Coupling: The ester is converted to a cuprate reagent for 1,4-addition to a cyclopentenone core.

  • Bioactivity: The C4-hydroxyl stereochemistry (becoming C15 in prostaglandins) dictates receptor binding affinity. The (

    
    )-configuration at C15 (natural) is typically required for agonist activity at EP receptors.
    
References
  • Enzymatic Kinetic Resolution of Propargylic Alcohols: Burgess, K., & Jennings, L. D. (1991). "Enantioselective esterifications of unsaturated alcohols mediated by lipase." Journal of the American Chemical Society.

  • Kazlauskas Rule for Lipases: Kazlauskas, R. J., et al. (1991). "A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa." The Journal of Organic Chemistry.

  • Mosher's Method for Absolute Configuration: Dale, J. A., & Mosher, H. S. (1973). "Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and alpha-methoxy-alpha-trifluoromethylphenylacetate (MTPA) esters." Journal of the American Chemical Society.

  • Misoprostol and Prostaglandin Synthesis Strategies: Collins, P. W. (1990). "Misoprostol: discovery, development, and clinical status." Medicinal Research Reviews.

Sources

An In-Depth Technical Guide to the Asymmetric Synthesis of (S)-4-hydroxyhex-2-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (S)-4-hydroxyhex-2-ynoate as a Chiral Building Block

(S)-4-hydroxyhex-2-ynoate and its ester derivatives are highly valuable chiral building blocks in modern organic synthesis. Their unique structural motif, featuring a stereogenic center adjacent to a reactive ynone system, provides a versatile scaffold for the construction of complex molecular architectures. This strategic positioning of functional groups allows for a diverse range of chemical transformations, including stereoselective reductions, conjugate additions, and various cyclization reactions. Consequently, this molecule serves as a key intermediate in the synthesis of numerous biologically active compounds and pharmaceuticals, where precise control of stereochemistry is paramount for therapeutic efficacy.

The synthesis of enantiomerically pure (S)-4-hydroxyhex-2-ynoate, however, presents a significant challenge. The primary obstacle lies in the effective control of the stereocenter at the C4 position. Traditional synthetic methods often yield a racemic mixture, necessitating arduous and often inefficient chiral resolution steps. Therefore, the development of robust and highly stereoselective synthetic routes is a critical endeavor for researchers and drug development professionals. This guide provides an in-depth analysis of two prominent and effective strategies for the asymmetric synthesis of this important chiral intermediate: the Prolinol-catalyzed Asymmetric Alkynylation and the Corey-Bakshi-Shibata (CBS) Reduction.

Strategy 1: Prolinol-Catalyzed Asymmetric Alkynylation of Propanal

This approach represents a direct and efficient method for establishing the chiral center at the C4 position through the enantioselective addition of a zinc acetylide, derived from ethyl propiolate, to propanal. The success of this reaction hinges on the use of a chiral catalyst, typically a derivative of prolinol, which orchestrates the facial selectivity of the nucleophilic attack on the aldehyde.

Mechanistic Insights: The Role of the Chiral Catalyst

The catalytic cycle is believed to involve the formation of a chiral zinc-aminoalkoxide complex. This complex serves a dual role: it acts as a chiral ligand to create a stereochemically defined environment and as a Brønsted base to deprotonate the terminal alkyne, forming a reactive zinc acetylide. The aldehyde (propanal) then coordinates to the zinc center in a sterically favored orientation, exposing one of its prochiral faces to the nucleophilic attack by the acetylide. This controlled spatial arrangement dictates the stereochemical outcome, leading to the preferential formation of the (S)-enantiomer.

G cluster_0 Catalyst Activation cluster_1 Acetylide Formation cluster_2 Stereoselective Addition cluster_3 Product Release Prolinol_Catalyst (S)-Prolinol Derivative Active_Catalyst Chiral Zinc-Alkoxide Complex Prolinol_Catalyst->Active_Catalyst Reacts with Et2Zn Et2Zn Et2Zn->Active_Catalyst Zinc_Acetylide Chiral Zinc Acetylide Active_Catalyst->Zinc_Acetylide Deprotonates Ethyl_Propiolate Ethyl Propiolate Ethyl_Propiolate->Zinc_Acetylide Transition_State Organized Transition State Zinc_Acetylide->Transition_State Propanal Propanal Propanal->Transition_State Coordinates to Zinc Product_Complex Zinc-Alkoxide Product Complex Transition_State->Product_Complex C-C Bond Formation Final_Product (S)-4-hydroxyhex-2-ynoate Product_Complex->Final_Product Hydrolysis Workup Aqueous Workup Workup->Final_Product G cluster_0 Catalyst-Borane Adduct Formation cluster_1 Substrate Coordination cluster_2 Enantioselective Hydride Transfer cluster_3 Product Formation CBS_Catalyst (R)-CBS Catalyst Catalyst_Adduct Catalyst-Borane Adduct CBS_Catalyst->Catalyst_Adduct Borane BH3 Source (e.g., BH3·SMe2) Borane->Catalyst_Adduct Coordinates to N Coordinated_Complex Coordinated Ketone Complex Catalyst_Adduct->Coordinated_Complex Ketone Ethyl 4-oxohex-2-ynoate Ketone->Coordinated_Complex Coordinates to B Transition_State Chair-like Transition State Coordinated_Complex->Transition_State Rearrangement Alkoxyborane_Product Alkoxyborane Intermediate Transition_State->Alkoxyborane_Product Hydride Transfer Final_Product (S)-4-hydroxyhex-2-ynoate Alkoxyborane_Product->Final_Product Hydrolysis Workup Aqueous Workup Workup->Final_Product

Methodological & Application

Noyori reduction of methyl 4-oxohex-2-ynoate protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Asymmetric Transfer Hydrogenation of Methyl 4-oxohex-2-ynoate

Abstract & Strategic Significance

This Application Note details the protocol for the enantioselective reduction of methyl 4-oxohex-2-ynoate to methyl 4-hydroxyhex-2-ynoate using Noyori’s Asymmetric Transfer Hydrogenation (ATH) catalyst system.

The Challenge: This substrate presents a dual challenge in chemical synthesis:

  • Chemoselectivity: The molecule contains a conjugated alkyne and an ester. Traditional hydride reagents (e.g.,

    
    ) often yield racemic mixtures and risk reducing the ester or the alkyne (to alkene/alkane).
    
  • Stereocontrol: Generating the chiral propargylic alcohol with high enantiomeric excess (ee) is critical, as these motifs are foundational precursors for prostaglandins and bioactive macrolides.

The Solution: The protocol utilizes the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst with a Formic Acid/Triethylamine (FA/TEA) azeotrope. This system ensures irreversible hydrogen transfer, preventing the thermodynamic equilibration (racemization) often seen with isopropanol-based systems, while maintaining perfect chemoselectivity for the ketone over the alkyne and ester.

Mechanistic Insight: Metal-Ligand Bifunctional Catalysis

Unlike classical hydrogenation which requires substrate coordination to the metal, this protocol operates via an outer-sphere mechanism . The Ruthenium center and the amine proton of the TsDPEN ligand act cooperatively.

  • Catalyst Activation: The pre-catalyst loses HCl to form the active 16-electron species.

  • Hydride Formation: Formic acid donates a hydride to Ru and a proton to the ligand's amine, generating the reducing 18-electron Ru-H species.

  • Enantiodiscrimination: The substrate approaches the catalyst via a specific quadrant interaction. The "flat" conjugated alkyne/ester tail fits into the sterically unencumbered quadrant, while the ethyl group occupies the open space.

  • Hydrogen Transfer: A concerted transfer of H⁻ (from Ru) and H⁺ (from NH) to the ketone occurs via a six-membered transition state.

ATH_Mechanism PreCat Pre-Catalyst RuCl(p-cymene)(TsDPEN) Active16e Active 16e Species (Solvent Stabilized) PreCat->Active16e -HCl (Base) RuHydride Ru-Hydride (18e) Reducing Species Active16e->RuHydride + HCOOH - CO2 TS 6-Membered Transition State RuHydride->TS + Substrate Product Chiral Alcohol + 16e Species TS->Product Concerted H-Transfer Product->Active16e Cycle Repeats

Figure 1: Catalytic cycle of Ru-TsDPEN mediated transfer hydrogenation. The concerted proton/hydride transfer avoids high-energy charged intermediates.

Experimental Protocol

Reagents and Equipment
ComponentSpecificationCritical Note
Substrate Methyl 4-oxohex-2-ynoatePurity >97% (GC). Degas if stored long-term.
Catalyst RuCl(p-cymene)[(S,S)-TsDPEN]Commercial grade or prepared in situ. (S,S) yields (S)-alcohol .[1]
Hydrogen Source Formic Acid / Triethylamine (5:2)Must be degassed. Oxygen kills the Ru-H species.
Solvent Dichloromethane (DCM)Optional co-solvent if substrate solubility is poor.
Gas Argon or NitrogenStrictly inert atmosphere required.
Step-by-Step Procedure

Step 1: Catalyst Preparation (or Weighing)

  • Note: If using pre-formed catalyst (recommended for reproducibility), weigh 6.4 mg (0.01 mmol, 1 mol%) of RuCl(p-cymene)[(S,S)-TsDPEN] into a dry Schlenk flask.

  • In-situ Option: If preparing in situ, mix

    
     and 
    
    
    
    (1:2 ratio) in DCM/IPA with TEA at 80°C for 1 hour, then strip solvent.

Step 2: Hydrogen Source Activation

  • In a separate flask, prepare the FA/TEA azeotrope (5:2 molar ratio).

  • CRITICAL: Degas the mixture by sparging with Argon for 15-20 minutes. Dissolved oxygen is the primary cause of stalled reactions.

Step 3: Reaction Initiation

  • Add the substrate (140 mg, 1.0 mmol) to the Schlenk flask containing the catalyst.

  • Add the degassed FA/TEA mixture (0.5 mL - 1.0 mL).

  • Optional: If the mixture is too viscous, add 0.5 mL of degassed DCM.

  • Stir at 30°C . Do not overheat; higher temperatures (>40°C) degrade enantioselectivity.

Step 4: Monitoring

  • Monitor via TLC (Hexane/EtOAc 4:1) or GC.

  • Target Time: 12–24 hours.

  • Checkpoint: The solution should remain dark orange/red. If it turns black/green rapidly, the catalyst has decomposed (likely O2 ingress).

Step 5: Work-up

  • Dilute the reaction mixture with water (10 mL).

  • Extract with EtOAc (

    
     mL).
    
  • Wash the combined organic layers with saturated

    
      (2x) to remove residual formic acid, then brine.
    
  • Dry over

    
    , filter, and concentrate in vacuo.
    
Purification
  • Purify via flash column chromatography on silica gel.

  • Eluent: Hexane/EtOAc (Gradient 10:1 to 4:1).

  • Yield Expectation: 85–95%.

Analytical Validation & Quality Control

Trust but verify. Use the following methods to validate the integrity of your chiral building block.

Enantiomeric Excess (ee) Determination

The separation of the propargylic alcohol enantiomers is achieved using chiral HPLC.

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (95 : 5).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (Alkyne/Ester absorption).

  • Retention Times (approximate for OD-H):

    • (S)-Enantiomer: ~12 min (Major with (S,S)-catalyst)

    • (R)-Enantiomer: ~16 min[2]

Absolute Configuration Assignment

Based on the Noyori Quadrant Model for alkynyl ketones:

  • Catalyst: (S,S)-Ru-TsDPEN

  • Product: Methyl (S)-4-hydroxyhex-2-ynoate

  • Note: The alkynyl-ester tail acts as the "Large/Flat" group, and the ethyl group acts as the "Small" group.

Workflow Start Start: Raw Materials Prep Degas FA/TEA (20 min) Weigh Catalyst (Glovebox/Schlenk) Start->Prep Reaction Reaction: 30°C, 24h Ar Atmosphere Prep->Reaction QC1 Checkpoint: TLC/GC Conversion >98%? Reaction->QC1 QC1->Reaction No (Extend Time) Workup Quench: Water/EtOAc Wash: NaHCO3 (Remove Acid) QC1->Workup Yes Analysis Validation: Chiral HPLC NMR (Check Alkyne Integrity) Workup->Analysis

Figure 2: Operational workflow for the asymmetric reduction protocol.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by Oxygen.Ensure rigorous degassing of FA/TEA. Use Schlenk lines.
Low Conversion (<50%) Substrate inhibition or impurity.Distill/recrystallize substrate. Ensure no free acid is present in substrate.
Low ee (<90%) Temperature too high.Lower reaction temperature to 25°C or 20°C (will increase reaction time).
Low ee (<90%) Reversible reaction (if using IPA).Switch to FA/TEA. The release of CO2 makes the reduction irreversible.
Side Product (Alkene) Over-reduction.Rare with Ru-TsDPEN. Check if H2 gas was used (not recommended) or if Pd contamination is present.

References

  • Noyori, R., & Hashiguchi, S. (1997).[3] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4][5][6][7] Accounts of Chemical Research, 30(2), 97–102. Link

  • Matsumura, K., Hashiguchi, S., Ikariya, T., & Noyori, R. (1997).[3] Asymmetric Transfer Hydrogenation of α,β-Acetylenic Ketones. Journal of the American Chemical Society, 119(37), 8738–8739. Link

  • Lyubimov, S. E., et al. (2013). Asymmetric hydrogenation of alkynyl ketones with the η6-arene/TsDPEN–ruthenium(II) catalyst. Organic Letters, 15(12), 3030–3033.[8] Link

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061. Link

Sources

Application Note: Enantioselective Addition of Methyl Propiolate to Propanal

[1]

Part 1: Strategic Overview & Scientific Rationale

The Synthetic Challenge

The enantioselective addition of methyl propiolate to propanal presents a unique set of challenges compared to standard aryl-alkyne/aryl-aldehyde couplings.

  • Substrate Volatility & Reactivity: Propanal is a small, enolizable aliphatic aldehyde. It is prone to self-aldol condensation and is less sterically demanding than benzaldehyde, making facial discrimination difficult.

  • Alkyne Acidity & Electrophilicity: Methyl propiolate is an "activated" alkyne. The ester group increases the acidity of the terminal proton (

    
     vs. 25 for phenylacetylene), facilitating metalation. However, it also makes the alkyne a potent Michael acceptor. Standard amine bases used in some protocols (e.g., Carreira conditions) can trigger nucleophilic attack on the alkyne (Michael addition) or polymerization, rather than the desired deprotonation.
    
  • Product Stability: The resulting product, methyl 4-hydroxyhex-2-ynoate, is a low-molecular-weight oil. Isolation protocols must account for volatility to prevent yield loss during solvent removal.

The Solution: Heterobimetallic Zn/Ti Catalysis

While the Zn(OTf)₂/N-methylephedrine (Carreira) system is the industry standard for many alkynylations, the ZnEt₂/Ti(OⁱPr)₄/BINOL system (pioneered by Pu et al.) is superior for propiolates and aliphatic aldehydes.

  • Why Zinc? Diethylzinc (

    
    ) acts as both the base (to deprotonate the alkyne) and the metal center for the nucleophile.
    
  • Why Titanium? Titanium tetraisopropoxide (

    
    ) acts as a Lewis acid to activate the aldehyde and, crucially, forms a heterobimetallic complex with Zinc and the chiral ligand. This rigid framework creates a deep chiral pocket necessary to discriminate the small steric bulk of propanal.
    
  • Why H8-BINOL? For aliphatic aldehydes, the partially hydrogenated BINOL ligand ((S)-H8-BINOL) often yields higher enantioselectivities (ee) than standard BINOL due to an adjusted bite angle and steric environment that better accommodates flexible alkyl chains.

Part 2: Mechanistic Logic & Pathway

The reaction operates via a Bifunctional Asymmetric Catalysis mechanism. The catalytic species is not a simple monomer but a supramolecular aggregate.

The Catalytic Cycle
  • Ligand Exchange:

    
     and 
    
    
    react with the chiral ligand to form a Zn-Ti-Ligand complex.
  • Metallation: The complex deprotonates methyl propiolate, generating a Zinc-acetylide intermediate.

  • Activation: The Titanium center coordinates the propanal oxygen, enhancing electrophilicity.

  • Stereocontrolled Addition: The Zinc-acetylide is delivered intramolecularly to the Si-face (assuming (S)-ligand) of the aldehyde.

CatalyticCyclePrecursorsPrecursorsZnEt2 + Ti(OiPr)4(S)-H8-BINOLActiveCatActive HeterobimetallicComplex (Zn-Ti-L*)Precursors->ActiveCat Complex Assembly (-EtH)ZnAcetylideZinc-AcetylideIntermediateActiveCat->ZnAcetylide + Methyl Propiolate(-EtH)AlkyneAddSubstrate 1Methyl PropiolateAlkyneAdd->ZnAcetylideTransitionStateTransition State(Facial Discrimination)ZnAcetylide->TransitionState + Propanal(Coordination)AldehydeAddSubstrate 2PropanalAldehydeAdd->TransitionStateProductRelProduct Release(Hydrolysis)TransitionState->ProductRel C-C Bond FormationProductRel->ActiveCat Catalyst Regeneration

Figure 1: Proposed catalytic cycle for the heterobimetallic alkylation. The Zn center handles the nucleophile (alkyne) while the Ti center activates the electrophile (aldehyde).

Part 3: Detailed Experimental Protocol

Objective: Synthesis of methyl (S)-4-hydroxyhex-2-ynoate. Scale: 1.0 mmol (Adaptable). Target Enantiomeric Excess: >90% ee.

Reagents & Equipment[1][2][3][4][5]
  • Ligand: (S)-(-)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol [(S)-H8-BINOL].

  • Metal Source 1: Diethylzinc (

    
    ), 1.0 M solution in hexanes (Pyrophoric - Handle under Argon).
    
  • Metal Source 2: Titanium(IV) isopropoxide (

    
    ), 99.999% trace metals basis.
    
  • Substrate 1: Methyl Propiolate (Freshly distilled if yellowed).

  • Substrate 2: Propanal (Must be freshly distilled to remove propionic acid).

  • Solvent: Toluene (Anhydrous, degassed).

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Workflow
1. Catalyst Formation
  • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a stream of Argon.

  • Add (S)-H8-BINOL (30 mg, 0.1 mmol, 10 mol%) to the flask.

  • Add anhydrous Toluene (3.0 mL).

  • Add

    
      (0.3 mL, 1.0 mmol, 1.0 equiv) via syringe.
    
  • Stir at room temperature for 5 minutes. The solution typically turns light yellow/orange.

2. Generation of Zinc Acetylide[1][2]
  • Add

    
      (1.0 M in hexanes, 3.0 mL, 3.0 mmol, 3.0 equiv) dropwise.
    
    • Caution: Exothermic. Gas evolution (ethane) will occur. Ensure the system is vented to a bubbler or balloon.

  • Stir the mixture for 20 minutes at room temperature.

  • Add Methyl Propiolate (0.25 g, 3.0 mmol, 3.0 equiv) dropwise.

  • Stir for 15 minutes. The solution may darken slightly.

3. Asymmetric Addition
  • Cool the reaction mixture to 0°C (Ice/Water bath).

    • Note: While many aryl aldehydes react at RT, propanal benefits from 0°C to suppress self-aldol side reactions.

  • Add Propanal (58 mg, 1.0 mmol, 1.0 equiv) slowly over 5 minutes.

  • Stir at 0°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). Stain with KMnO₄ (alkyne/alcohol active).

4. Workup & Purification[3][4]
  • Quench: Carefully add saturated

    
     solution (5 mL) at 0°C. Vigorous bubbling may occur.
    
  • Extraction: Extract with

    
     (3 x 10 mL).
    
    • Why Ether? Ether is easier to remove than EtOAc without stripping the volatile product.

  • Drying: Wash combined organics with brine, dry over

    
    , and filter.
    
  • Concentration: Concentrate under reduced pressure (Rotovap) at low temperature (<30°C) and moderate vacuum (do not go to full high vac immediately) to avoid losing the product.

  • Chromatography: Purify via flash column chromatography on silica gel.

    • Eluent: Pentane/Ether gradient (90:10 to 70:30).

    • Product: Methyl 4-hydroxyhex-2-ynoate (Colorless to pale yellow oil).

Data Summary Table
ParameterSpecificationNotes
Yield 75 - 85%Lower yields often due to volatility during isolation.
Enantioselectivity 89 - 96% eeDependent on ligand purity and dryness of solvent.
Major Enantiomer (S)-isomerUsing (S)-H8-BINOL.[5]
Reaction Time 4 - 8 HoursDo not run overnight; background racemic reaction can occur.
Temperature 0°COptimal balance of rate vs. enantioselectivity.

Part 4: Quality Control & Troubleshooting

Enantiomeric Excess Determination

Since the product is non-UV active (weak absorbance), standard chiral HPLC can be challenging without derivatization.

  • Method A (Direct): Chiral GC (Cyclodextrin-based columns, e.g., Beta-DEX).

  • Method B (Derivatization): Convert to the Mosher Ester using (R)-MTPA-Cl. Analyze via ¹H NMR or ¹⁹F NMR. The diastereomeric methyl protons or fluorine signals will be distinct.

Common Failure Modes

TroubleshootingProblemLow Yield or Low eeCause1Wet Solvent/ReagentsProblem->Cause1Cause2Propanal OxidationProblem->Cause2Cause3Product EvaporationProblem->Cause3Fix1Distill Toluene over Na/Benzophenone.Use fresh ZnEt2.Cause1->Fix1Fix2Distill Propanal immediatelybefore use.Cause2->Fix2Fix3Keep bath <30°C.Use Pentane/Ether for workup.Cause3->Fix3

Figure 2: Troubleshooting logic flow for common experimental issues.

Critical "Application Note"

Handling Methyl Propiolate: Unlike phenylacetylene, methyl propiolate can polymerize in the presence of strong bases or nucleophiles. The order of addition in the protocol (ZnEt₂ first, then Alkyne) is critical. The

Do not

Part 5: References

  • Gao, G., Moore, D., Xie, R. G., & Pu, L. (2002). Highly Enantioselective Addition of Phenylacetylene to Aldehydes Catalyzed by a C2-Symmetric Beta-Amino Alcohol. Angewandte Chemie International Edition, 41(14), 2619-2621. Link

  • Gao, G., & Pu, L. (2009). Highly Enantioselective Catalytic Alkyl Propiolate Addition to Aliphatic Aldehydes.[5][6][7] Organic Letters, 11(11), 2441–2444.[5] Link

    • Core Reference: This paper specifically establishes the H8-BINOL/Zn/Ti system for the methyl propiolate + aliphatic aldehyde combination.

  • Anand, N. K., & Carreira, E. M. (2001). A Simple, Mild, Catalytic, Enantioselective Addition of Terminal Acetylenes to Aldehydes. Journal of the American Chemical Society, 123(39), 9687-9688. Link

    • Context: Provides the background for Zn-mediated alkynylations, though less effective for propiolates than the Pu method.

  • Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups.[2] Advanced Synthesis & Catalysis, 351(7-8), 963-983. Link

Application Note: Stereoselective Hydrogenation of Methyl (4S)-4-hydroxyhex-2-ynoate to (Z)- and (E)-Alkenes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stereoselective reduction of alkynes to alkenes is a cornerstone transformation in modern organic synthesis, enabling precise control over molecular geometry. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the selective hydrogenation of a functionalized chiral propargylic alcohol, methyl (4S)-4-hydroxyhex-2-ynoate. We present two distinct, field-proven protocols for accessing either the (Z)- or (E)-alkene isomer with high stereoselectivity. The synthesis of the (Z)-alkene is achieved via catalytic hydrogenation using Lindlar's catalyst, a poisoned palladium system that facilitates syn-addition of hydrogen.[1][2] In contrast, the (E)-alkene is prepared through a dissolving metal reduction using sodium in liquid ammonia, which proceeds via an anti-addition mechanism.[3][4] This document details the theoretical underpinnings, step-by-step experimental procedures, characterization data, and troubleshooting for both transformations, providing a robust resource for the synthesis of these valuable chiral intermediates.

Theoretical Background and Mechanistic Considerations

The geometry of a double bond profoundly impacts a molecule's biological activity and physical properties. Consequently, methods to control the stereochemical outcome of alkyne reductions are of paramount importance. The choice of reduction methodology allows for a divergent approach from a single alkyne precursor to two distinct geometric isomers.

Pathway to (Z)-Alkenes: syn-Addition via Heterogeneous Catalysis

To synthesize the (Z)- or cis-alkene, a semi-hydrogenation is required that delivers both hydrogen atoms to the same face of the alkyne π-system (syn-addition). The most classic and reliable method for this transformation is the use of Lindlar's catalyst .[2] This heterogeneous catalyst consists of palladium deposited on a solid support like calcium carbonate (CaCO₃) or barium sulfate (BaSO₄), which is then intentionally "poisoned" with substances like lead acetate and quinoline.[5]

The mechanism proceeds via the adsorption of molecular hydrogen onto the palladium surface, generating reactive palladium-hydride species. The alkyne then coordinates to the catalyst surface. The poisoning agents serve a critical function: they reduce the catalyst's activity just enough to prevent the subsequent hydrogenation of the newly formed alkene to an alkane, a common side reaction with highly active catalysts like Pd/C.[1][6] The geometry of the surface-bound alkyne intermediate ensures that both hydrogen atoms are delivered to the same face, resulting in the exclusive formation of the (Z)-alkene.[5]

Pathway to (E)-Alkenes: anti-Addition via Dissolving Metal Reduction

The synthesis of the (E)- or trans-alkene requires an anti-addition of hydrogen, for which catalytic hydrogenation is unsuitable. The standard method is a dissolving metal reduction , typically employing an alkali metal like sodium or lithium in liquid ammonia at low temperatures (ca. -78 °C).[3][7]

This reaction follows a radical mechanism:

  • A single electron is transferred from the sodium atom to the alkyne, forming a radical anion.

  • This intermediate is protonated by the ammonia solvent to yield a vinylic radical.

  • The vinylic radical rapidly adopts the more thermodynamically stable trans configuration to minimize steric repulsion.

  • A second single-electron transfer from another sodium atom converts the vinylic radical into a vinylic anion.

  • A final protonation by ammonia yields the (E)-alkene product.[4][8]

The stereochemical outcome is dictated by the stability of the intermediate vinylic radical, making this method highly selective for the trans isomer.[7]

Experimental Protocols

Safety Precaution: These procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The dissolving metal reduction involves handling liquid ammonia and metallic sodium, which are corrosive and highly reactive; specific safety protocols must be followed.

Protocol A: Synthesis of Methyl (4S, 2Z)-4-hydroxyhex-2-enoate

This protocol details the syn-hydrogenation of the alkyne to yield the (Z)-alkene.

Materials and Reagents:

  • Methyl (4S)-4-hydroxyhex-2-ynoate

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Ethyl acetate (ACS grade or higher)

  • Hydrogen gas (H₂) balloon

  • Celite®

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Hydrogenation manifold or balloon setup

  • Vacuum filtration apparatus (Büchner funnel)

Procedure:

  • To a 100 mL two-neck round-bottom flask, add methyl (4S)-4-hydroxyhex-2-ynoate (1.00 g, 6.40 mmol).

  • Dissolve the starting material in ethyl acetate (30 mL).

  • Carefully add Lindlar's catalyst (100 mg, ~10 wt%).

  • Seal the flask with septa. Purge the flask by evacuating and backfilling with nitrogen three times, followed by evacuating and backfilling with hydrogen from a balloon.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (from the balloon) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours. Note: Avoid prolonged reaction times to prevent over-reduction to the alkane.

  • Once the starting material is consumed, carefully vent the hydrogen atmosphere and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethyl acetate (2 x 15 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel to afford the pure (Z)-alkene.

Protocol B: Synthesis of Methyl (4S, 2E)-4-hydroxyhex-2-enoate

This protocol details the anti-reduction of the alkyne to yield the (E)-alkene.

Materials and Reagents:

  • Methyl (4S)-4-hydroxyhex-2-ynoate

  • Anhydrous liquid ammonia (NH₃)

  • Sodium (Na) metal, cut into small pieces

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl), solid

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

Equipment:

  • Three-neck round-bottom flask

  • Dry ice/acetone condenser

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Magnetic stirrer and stir bar

Procedure:

  • Set up a 250 mL three-neck flask equipped with a dry ice condenser, a gas inlet, and a septum. Flame-dry the apparatus under a stream of nitrogen and allow it to cool.

  • Place the flask in a dry ice/acetone bath to cool to -78 °C.

  • Condense approximately 50 mL of ammonia gas into the flask.

  • Once the desired volume of liquid ammonia is collected, add small, freshly cut pieces of sodium metal (368 mg, 16.0 mmol, 2.5 equiv.) until a persistent deep blue color is observed, indicating the presence of solvated electrons.[7]

  • In a separate flask, dissolve methyl (4S)-4-hydroxyhex-2-ynoate (1.00 g, 6.40 mmol) in 10 mL of anhydrous THF.

  • Add the substrate solution dropwise to the stirring sodium-ammonia solution over 15 minutes.

  • Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow, portion-wise addition of solid ammonium chloride until the blue color disappears.

  • Remove the cold bath and allow the ammonia to evaporate under a gentle stream of nitrogen in the fume hood.

  • To the resulting residue, add 50 mL of diethyl ether and 30 mL of water. Transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude material by flash column chromatography on silica gel to afford the pure (E)-alkene.

Characterization and Data Analysis

Confirmation of the stereochemical identity of the products is crucial. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful tool for this purpose, relying on the difference in the coupling constant (J-value) between the vinylic protons.[9][10]

  • (Z)-Isomer: The two vinylic protons are cis to each other, resulting in a smaller coupling constant, typically in the range of ¹JH-H = 6–12 Hz .[11]

  • (E)-Isomer: The two vinylic protons are trans to each other, resulting in a larger coupling constant, typically in the range of ¹JH-H = 12–18 Hz .[9]

The vinylic protons in these products typically appear in the δ 5.5-7.0 ppm region of the ¹H NMR spectrum.[10][12]

Expected Results & Troubleshooting

Product IsomerProtocolKey ReagentsTypical YieldStereoselectivity
Methyl (4S, 2Z)-4-hydroxyhex-2-enoate AH₂, Lindlar's Catalyst85-95%>98% Z
Methyl (4S, 2E)-4-hydroxyhex-2-enoate BNa, liquid NH₃75-85%>98% E

Troubleshooting Guide:

  • Problem: Over-reduction to the corresponding alkane is observed in Protocol A.

    • Cause & Solution: The catalyst may be too active or the reaction time too long. Reduce the reaction time and monitor carefully by TLC. If the problem persists, use a more heavily "poisoned" catalyst or add a small amount of quinoline to the reaction mixture.[6]

  • Problem: Incomplete reaction in Protocol A.

    • Cause & Solution: The catalyst may be old or inactive. Ensure a fresh bottle of catalyst is used. Check for leaks in the hydrogen balloon/manifold setup.

  • Problem: Low yield in Protocol B, with starting material recovered.

    • Cause & Solution: The sodium metal may have been oxidized, or moisture may have entered the reaction. Use freshly cut sodium and ensure all glassware is rigorously dried. Ensure the ammonia is anhydrous.

  • Problem: Evidence of ester hydrolysis (saponification) in Protocol B.

    • Cause & Solution: The reaction conditions are basic. While typically not a major issue at -78 °C, prolonged reaction times or inefficient quenching can lead to hydrolysis. Ensure the reaction is quenched promptly upon completion and worked up without delay.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways from the common alkyne precursor to the distinct (Z) and (E) alkene products.

stereoselective_hydrogenation cluster_start Starting Material cluster_z Pathway A: (Z)-Alkene Synthesis cluster_e Pathway B: (E)-Alkene Synthesis start Methyl (4S)-4-hydroxyhex-2-ynoate proc_z Protocol A: - H₂ (1 atm) - Lindlar's Catalyst - Ethyl Acetate, RT start->proc_z syn-addition proc_e Protocol B: - Na metal - Liquid NH₃ - -78 °C start->proc_e anti-addition prod_z Methyl (4S, 2Z)-4-hydroxyhex-2-enoate proc_z->prod_z >98% Z-selectivity prod_e Methyl (4S, 2E)-4-hydroxyhex-2-enoate proc_e->prod_e >98% E-selectivity

Caption: Divergent synthesis of (Z) and (E) alkenes.

References

  • Alkyne Hydrogenation | Overview & Reaction Mechanism - Study.com. (n.d.). Retrieved from [Link]

  • Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. (n.d.). Retrieved from [Link]

  • Konnerth, H., & Prechtl, M. H. G. (2016). Selective partial hydrogenation of alkynes to (Z)-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions. Green Chemistry, 18(10), 3098-3105. Retrieved from [Link]

  • Lindlar's Catalyst | ChemTalk. (n.d.). Retrieved from [Link]

  • Cherkasov, N., et al. (2021). Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study. Catalysis Science & Technology, 11(15), 5195-5205. Retrieved from [Link]

  • Lindlar's Catalyst, a Whole Bunch of %#! | Organic Chemistry - YouTube. (2025). Retrieved from [Link]

  • 9.5: Reduction of Alkynes - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Zubar, V., et al. (2020). Chemoselective Hydrogenation of Alkynes to (Z)-Alkenes Using an Air-Stable Base Metal Catalyst. Organic Letters, 22(15), 5899–5904. Retrieved from [Link]

  • Reduction of Alkynes - Chad's Prep®. (n.d.). Retrieved from [Link]

  • Alkynes to Alkenes - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Alkene synthesis by alkyne semireduction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. (2013). Retrieved from [Link]

  • Damrauer, R. (2006). Dissolving Metal Reduction of Acetylenes: A Computational Study. The Journal of Organic Chemistry, 71(24), 9165–9171. Retrieved from [Link]

  • Crimmin, M. R., et al. (2012). Catalytic, Z-Selective, Semi-Hydrogenation of Alkynes with a Zinc–Anilide Complex. Journal of the American Chemical Society, 134(28), 11464–11467. Retrieved from [Link]

  • Selective hydrogenation of alkynes - ETH Zurich Research Collection. (n.d.). Retrieved from [Link]

  • Using HNMR to find E/Z ratio of Alkenes Formed : r/OrganicChemistry - Reddit. (2020). Retrieved from [Link]

  • proton NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers) - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

  • Wu, S., et al. (2021). Regiodivergent and stereoselective hydroxyazidation of alkenes by biocatalytic cascades. Nature Communications, 12(1), 5035. Retrieved from [Link]

  • Nuclear Magnetic Resonance (NMR) of Alkenes - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Asymmetric synthesis of α-chiral β-hydroxy allenes: copper-catalyzed γ-selective borylative coupling of vinyl arenes and propargyl phosphates. (2019). Chemical Communications, 55(84), 12692-12695. Retrieved from [Link]

  • Churro, Y., et al. (2023). Chiral Alcohols from Alkenes and Water: Directed Evolution of a Styrene Hydratase. Angewandte Chemie International Edition, 62(7), e202215714. Retrieved from [Link]

  • The stereo-divergent functionalization of alkynes: a comprehensive review. (2025). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chemo-enzymatic synthesis of chiral precursor molecules with chiral ring hydroxyenone and acetoxyenone structures. (2026). ResearchGate. Retrieved from [Link]

  • Hydroxy group-enabled highly regio- and stereo-selective hydrocarboxylation of alkynes. (2019). Nature Communications, 10(1), 2530. Retrieved from [Link]

  • Churro, Y., et al. (2023). Chiral Alcohols from Alkenes and Water: Directed Evolution of a Styrene Hydratase. ResearchGate. Retrieved from [Link]

Sources

Application Note & Protocol: Selective Protection of Secondary Hydroxyl Groups in Hex-2-ynoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Hex-2-ynoate esters are valuable building blocks in organic synthesis, finding application in the construction of complex natural products and pharmaceutical agents. Their utility stems from the rich chemistry of the alkyne and ester functionalities. However, the presence of a secondary hydroxyl group introduces a layer of complexity, often necessitating a protection-deprotection strategy to achieve chemoselectivity in subsequent transformations.[1][2] The acidic proton of the hydroxyl group can interfere with basic reagents, and the oxygen atom's nucleophilicity can lead to undesired side reactions.[3][4]

This guide provides a comprehensive overview of strategies for the selective protection of the secondary hydroxyl group in hex-2-ynoate esters. We will delve into the selection of appropriate protecting groups, provide detailed, field-proven protocols for their installation and removal, and offer insights into troubleshooting and optimization.

Choosing the Right Protecting Group: A Comparative Analysis

The choice of a protecting group is dictated by its stability to the reaction conditions planned for subsequent steps and the ease of its removal without affecting other functional groups.[1][5] For hex-2-ynoate esters, the protecting group must be stable in the presence of the alkyne and ester moieties and under conditions that might be used to modify them.

Silyl Ethers (TBS, TIPS)

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and mild cleavage conditions.[3][6] The tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) groups are particularly common.

  • Mechanism of Protection: The alcohol attacks the electrophilic silicon atom of the silyl chloride, followed by deprotonation of the resulting oxonium ion by a base, typically an amine like imidazole or triethylamine.[7]

  • Advantages:

    • Mild installation and removal conditions.

    • Generally stable to a wide range of non-acidic reagents.[3]

    • The steric bulk of the silyl group can influence the stereochemical outcome of nearby reactions.

  • Disadvantages:

    • Can be labile to acidic conditions.

    • Potential for silyl group migration, especially in diol systems.

Ethers (MOM, Bn)

Ether protecting groups are generally more robust than silyl ethers, offering greater stability towards a broader range of reaction conditions.

  • Methoxymethyl (MOM) Ether:

    • Mechanism of Protection: Typically installed using methoxymethyl chloride (MOMCl) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[8][9]

    • Advantages: Stable to most nucleophilic and basic conditions.

    • Disadvantages: MOMCl is a carcinogen, requiring careful handling.[3] Deprotection often requires acidic conditions, which may not be compatible with other functional groups.[8]

  • Benzyl (Bn) Ether:

    • Mechanism of Protection: Commonly formed via a Williamson ether synthesis, where the alkoxide of the alcohol displaces a benzyl halide.[10][11]

    • Advantages: Very robust and stable to a wide range of acidic and basic conditions.[12]

    • Disadvantages: Deprotection typically involves catalytic hydrogenation, which will also reduce the alkyne functionality.[10][12]

Comparative Summary of Protecting Groups
Protecting GroupCommon Reagents for ProtectionStabilityCommon Reagents for Deprotection
TBS TBSCl, Imidazole, DMFStable to bases, mild oxidants, and reducing agents. Labile to acid and fluoride ions.TBAF, THF; HF-Pyridine; Acetic Acid/Water[13]
TIPS TIPSCl, Imidazole, DMFMore sterically hindered and thus more stable to acidic conditions than TBS.TBAF, THF; HF-Pyridine
MOM MOMCl, DIPEA, DCMStable to a wide range of non-acidic conditions.Acidic hydrolysis (e.g., HCl in MeOH, TFA in DCM)[8]
Bn BnBr, NaH, THFVery stable to a wide range of conditions, except for catalytic hydrogenation.H₂, Pd/C (will also reduce alkyne)[14]
Decision-Making Flowchart for Protecting Group Selection

G start Subsequent Reaction Conditions? acidic Acidic Conditions Expected? start->acidic basic Basic/Nucleophilic Conditions Expected? start->basic reductive Reductive Conditions (e.g., H2, Pd/C)? start->reductive oxidative Oxidative Conditions? start->oxidative tbs_tips Consider TBS or TIPS acidic->tbs_tips No mom_bn Consider MOM or Bn acidic->mom_bn Yes silyl_ethers_ok Silyl Ethers are a good choice basic->silyl_ethers_ok avoid_bn Avoid Bn reductive->avoid_bn oxidative->silyl_ethers_ok

Caption: Decision tree for selecting a suitable protecting group.

Detailed Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates.

Protocol 1: Tert-butyldimethylsilyl (TBS) Protection of a Secondary Hydroxyl Group

This protocol describes a general procedure for the protection of a secondary alcohol using tert-butyldimethylsilyl chloride (TBSCl).

Materials and Reagents:

  • Hex-2-ynoate ester with a secondary hydroxyl group

  • Tert-butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF at 0 °C, add TBSCl (1.2 equiv) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC (typically 2-4 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired TBS-protected alcohol.

Protocol 2: Methoxymethyl (MOM) Protection of a Secondary Hydroxyl Group

This protocol outlines a common method for the introduction of a MOM group using methoxymethyl chloride (MOMCl).[9]

Materials and Reagents:

  • Hex-2-ynoate ester with a secondary hydroxyl group

  • Methoxymethyl chloride (MOMCl)

  • N,N-diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the alcohol (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere, add DIPEA (2.0 equiv).

  • Slowly add MOMCl (1.5 equiv) to the solution. Caution: MOMCl is a carcinogen and should be handled with appropriate safety precautions in a fume hood. [3]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

G Start Starting Material (Hex-2-ynoate Ester) Reaction Protection Reaction (e.g., TBSCl, Imidazole, DMF) Start->Reaction Workup Aqueous Workup (Quench, Extract, Wash, Dry) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Purified Protected Product Purification->Product

Caption: General experimental workflow for hydroxyl group protection.

Deprotection Strategies

The removal of the protecting group is as critical as its installation. The chosen method must be selective for the protecting group without affecting the ester or alkyne functionalities.

Protocol 3: Deprotection of a TBS Ether

This protocol describes a standard method for TBS deprotection using tetra-n-butylammonium fluoride (TBAF).

Materials and Reagents:

  • TBS-protected hex-2-ynoate ester

  • Tetra-n-butylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TBS-protected compound (1.0 equiv) in anhydrous THF at room temperature.

  • Add TBAF solution (1.2 equiv) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC (typically 1-3 hours).

  • Once the reaction is complete, quench with water.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Deprotection of a MOM Ether

This protocol outlines a common method for the removal of a MOM group using acidic conditions.[8]

Materials and Reagents:

  • MOM-protected hex-2-ynoate ester

  • Methanol

  • Concentrated hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the MOM-protected compound (1.0 equiv) in methanol.

  • Add a catalytic amount of concentrated HCl (e.g., a few drops).

  • Stir the reaction at room temperature, monitoring by TLC. Gentle heating (e.g., 40-50 °C) may be required.

  • Once the reaction is complete, neutralize the acid with saturated aqueous sodium bicarbonate solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Key Considerations

  • Incomplete Protection/Deprotection: If the reaction stalls, consider adding more reagent or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous for protection reactions.

  • Side Reactions: Be mindful of potential side reactions. For instance, strongly basic conditions could potentially lead to isomerization of the alkyne or hydrolysis of the ester. The acidity of the terminal alkyne should also be considered, as it can be deprotonated by strong bases.[15]

  • Purification Challenges: The byproducts of both protection and deprotection reactions (e.g., silyl ethers, imidazole) can sometimes co-elute with the product. Careful optimization of the chromatography solvent system is crucial.

  • Stability of the Alkyne: While generally stable, some reagents used for deprotection may interact with the alkyne. For example, strongly acidic conditions could potentially lead to hydration of the triple bond. The stability of trimethylsilyl (TMS) protected alkynes to acidic and basic conditions is known to be limited.[16]

References

  • H. Katsuki, et al. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Molecules, 2019, 24(9), 1789. [Link]

  • S. K. Guchhait, et al. A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. Synthetic Communications, 2007, 37(15), 2541-2546. [Link]

  • S. K. Guchhait, et al. Selective Deprotection of Strategy for TBS Ether Under Mild Condition. Applied Chemical Engineering, 2018, 2(1), 1-4. [Link]

  • B. C. Ranu, et al. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry, 2006, 3(4), 281-283. [Link]

  • G. Smitha, S. S. Reddy, B. Das. An efficient protocol for the preparation of MOM ethers and their deprotection using zirconium(IV) chloride. Tetrahedron Letters, 2004, 45(50), 9229-9232. [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • G. Smitha, S. S. Reddy, B. Das. An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. ResearchGate. [Link]

  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

  • A. Corma, et al. Gold Nanoparticles-Catalyzed Activation of 1,2-Disilanes: Hydrolysis, Silyl Protection of Alcohols and Reduction of tert-Benzylic Alcohols. ResearchGate. [Link]

  • Master Organic Chemistry. Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). [Link]

  • P. A. Wender, et al. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Tetrahedron Letters, 2008, 49(48), 6823-6825. [Link]

  • Organic Chemistry Portal. Benzyl Ethers. [Link]

  • S. Mahdian, M. R. Naimi-Jamal, L. Panahi. Chemoselective Protection of hydroxyl and amine functional groups catalysed by MOFs. ResearchGate. [Link]

  • ZM Silane Limited. Hydroxyl Protecting Groups In Multi-Step Syntheses. [Link]

  • SynArchive. Protection of Alcohol by Silyl ether. [Link]

  • SynArchive. Protection of Alcohol by Ether. [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • SlideShare. Protection of OH group of alcohol. [Link]

  • CureFFI.org. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. [Link]

  • M. M. M. El-Sagheer, et al. Chemoselective Hydroxyl Group Transformation: An Elusive Target. ACS Chemical Biology, 2011, 6(11), 1149-1157. [Link]

  • L. Peng, R. Qiu. Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 2020, 40(7), 1883-1893. [Link]

  • ResearchGate. Are trimethylsilyl protected alkynes stable towards acids and bases?. [Link]

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • University of Illinois Urbana-Champaign. Protecting Groups. [Link]

  • Chemistry LibreTexts. 15.10: Protection of Hydroxyl Groups. [Link]

  • Wikipedia. Protecting group. [Link]

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Application Notes and Protocols for Cyclization Reactions of Methyl (4S)-4-hydroxyhex-2-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chiral γ-Hydroxyalkynoates in Synthesis

Methyl (4S)-4-hydroxyhex-2-ynoate stands as a versatile chiral building block in modern organic synthesis. Its unique bifunctional nature, possessing both a stereodefined secondary alcohol and an activated alkyne, opens a gateway to a diverse array of stereochemically rich heterocyclic scaffolds. The controlled cyclization of this substrate is of paramount importance for the synthesis of complex molecules, particularly in the fields of natural product synthesis and drug discovery, where the precise three-dimensional arrangement of atoms is critical for biological activity. This guide provides an in-depth exploration of various cyclization strategies for methyl (4S)-4-hydroxyhex-2-ynoate, detailing the underlying mechanisms and providing actionable protocols for researchers, scientists, and drug development professionals.

Gold-Catalyzed Intramolecular Hydroalkoxylation: A Mild and Efficient Route to Substituted Furanones

Gold(I) catalysts have emerged as exceptionally powerful tools for the activation of alkynes toward nucleophilic attack under mild conditions.[1][2] In the case of γ-hydroxyalkynoates, gold catalysis facilitates an intramolecular hydroalkoxylation reaction, leading to the formation of valuable γ-butyrolactones, specifically 2(5H)-furanones.

Mechanistic Rationale

The catalytic cycle is initiated by the coordination of the gold(I) catalyst to the alkyne moiety of methyl (4S)-4-hydroxyhex-2-ynoate, enhancing its electrophilicity. This activation facilitates the intramolecular attack of the hydroxyl group onto the alkyne. The mode of cyclization, either endo or exo, is a critical determinant of the final product structure. For γ-hydroxyalkynoates, a 5-exo-dig cyclization is generally favored, leading to the formation of a five-membered ring. Subsequent protonolysis of the resulting vinyl-gold intermediate regenerates the active catalyst and furnishes the furanone product. The stereochemistry at the C4 position of the starting material directly translates to the stereocenter in the lactone product.

gold_catalyzed_cyclization start Methyl (4S)-4-hydroxyhex-2-ynoate + [Au(I)] catalyst activated Gold-π-Alkyne Complex start->activated Coordination cyclization 5-exo-dig Intramolecular Attack activated->cyclization Nucleophilic Attack vinyl_gold Vinyl-Gold Intermediate cyclization->vinyl_gold product (S)-5-ethyl-4-methyl-2(5H)-furanone + [Au(I)] catalyst vinyl_gold->product Protonolysis

Caption: Gold-catalyzed 5-exo-dig cyclization of methyl (4S)-4-hydroxyhex-2-ynoate.

Experimental Protocol: Gold-Catalyzed Cyclization

This protocol is adapted from established procedures for the gold-catalyzed cyclization of similar γ-hydroxyalkynones.[1]

Materials:

  • Methyl (4S)-4-hydroxyhex-2-ynoate

  • (Ph₃P)AuCl (1 mol%)

  • AgOTf (1 mol%)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (Ph₃P)AuCl (1 mol%) and AgOTf (1 mol%).

  • Add anhydrous dichloromethane (DCM) to dissolve the catalyst components. Stir for 5-10 minutes at room temperature. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold catalyst.

  • In a separate flask, prepare a solution of methyl (4S)-4-hydroxyhex-2-ynoate in anhydrous DCM.

  • Slowly add the solution of the substrate to the catalyst mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by filtering through a short pad of silica gel to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (S)-5-ethyl-4-methyl-2(5H)-furanone.

Expected Outcome:

The reaction is expected to yield the corresponding γ-lactone with high stereofidelity.

Catalyst SystemSolventTemperatureTypical Yield
(Ph₃P)AuCl / AgOTfDCMRoom Temp.>90%
[IPrAu(NTf₂)]DCMRoom Temp.>95%

Palladium-Catalyzed Oxidative Cyclization: An Alternative Approach

Palladium catalysis offers a complementary strategy for the lactonization of hydroxyalkynoates.[3][4] These reactions often proceed through an oxidative cyclization pathway, where a Pd(II) catalyst is employed.

Mechanistic Considerations

The mechanism of palladium-catalyzed lactonization can be more complex and varied than gold-catalyzed pathways. A plausible mechanism involves the coordination of the palladium(II) catalyst to the alkyne. The hydroxyl group can then attack the activated alkyne in an intramolecular fashion. This is often followed by a reductive elimination step from a high-valent palladium intermediate to form the lactone and a Pd(0) species. An oxidant is typically required to regenerate the active Pd(II) catalyst. The regioselectivity (5-exo vs. 6-endo) can be influenced by the ligand on the palladium center and the reaction conditions.

palladium_catalyzed_cyclization start Methyl (4S)-4-hydroxyhex-2-ynoate + Pd(II) catalyst coordination Pd-Alkyne Coordination start->coordination cyclization Intramolecular Oxypalladation (5-exo-dig) coordination->cyclization vinyl_pd Vinyl-Palladium(II) Intermediate cyclization->vinyl_pd oxidation Oxidation to Pd(IV) vinyl_pd->oxidation Oxidant reductive_elimination Reductive Elimination oxidation->reductive_elimination product (S)-5-ethyl-4-methyl-2(5H)-furanone + Pd(II) catalyst reductive_elimination->product Regenerates Pd(II)

Caption: Plausible pathway for palladium-catalyzed oxidative cyclization.

Experimental Protocol: Palladium-Catalyzed Lactonization

This protocol is a generalized procedure based on palladium-catalyzed oxidative cyclizations of unsaturated alcohols.[3][5]

Materials:

  • Methyl (4S)-4-hydroxyhex-2-ynoate

  • Pd(OAc)₂ (5 mol%)

  • Benzoquinone (BQ) or other suitable oxidant (2 equivalents)

  • Acetonitrile or Toluene, anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (5 mol%) and the oxidant (e.g., benzoquinone, 2 equivalents).

  • Add anhydrous acetonitrile or toluene.

  • Add methyl (4S)-4-hydroxyhex-2-ynoate to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and stir.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Reaction Parameters for Optimization:

ParameterVariationRationale
Palladium Source PdCl₂, Pd(TFA)₂, Pd(dba)₂Catalyst precursor can influence reactivity and solubility.
Ligand Phosphine ligands (e.g., PPh₃), N-heterocyclic carbenes (NHCs)Ligands can modulate the electronic properties and steric environment of the metal center, influencing selectivity.
Oxidant O₂ (air), Cu(OAc)₂, Ag₂CO₃The choice of oxidant is crucial for catalyst turnover and can affect side reactions.
Solvent Toluene, Dioxane, Acetonitrile, HFIPSolvent polarity and coordinating ability can impact reaction rates and pathways.

Acid- and Base-Mediated Cyclization

While transition-metal catalysis offers elegant and mild conditions, classical acid- or base-mediated cyclizations can also be effective for the lactonization of γ-hydroxyalkynoates.

Acid-Catalyzed Cyclization

Under acidic conditions, the alkyne can be protonated, or a Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the alkyne and facilitating the intramolecular attack of the hydroxyl group.[6][7]

Protocol:

  • Dissolve methyl (4S)-4-hydroxyhex-2-ynoate in a suitable solvent (e.g., DCM, THF).

  • Add a catalytic amount of a strong acid (e.g., H₂SO₄, p-toluenesulfonic acid) or a Lewis acid (e.g., BF₃·OEt₂).

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, dry, and purify by chromatography.

Base-Mediated Cyclization

In the presence of a base, the hydroxyl group is deprotonated to form a more nucleophilic alkoxide, which can then undergo intramolecular conjugate addition to the α,β-unsaturated ester.[8][9]

Protocol:

  • Dissolve methyl (4S)-4-hydroxyhex-2-ynoate in a suitable solvent (e.g., THF, MeOH).

  • Add a catalytic or stoichiometric amount of a base (e.g., NaH, K₂CO₃, DBU).

  • Stir the reaction at room temperature or with heating.

  • Monitor the reaction by TLC.

  • After the reaction is complete, neutralize with a mild acid (e.g., saturated aqueous NH₄Cl).

  • Extract the product, dry the organic layer, and purify by column chromatography.

Characterization of the Cyclization Product: (S)-5-ethyl-4-methyl-2(5H)-furanone

The primary product from the 5-exo-dig cyclization of methyl (4S)-4-hydroxyhex-2-ynoate is (S)-5-ethyl-4-methyl-2(5H)-furanone. Proper characterization is essential to confirm the structure and purity of the synthesized lactone.

Spectroscopic Data:

  • ¹H NMR: Expect characteristic signals for the ethyl group (a triplet and a quartet), a methyl group (a doublet), and protons on the furanone ring.

  • ¹³C NMR: The carbonyl carbon of the lactone will have a distinct chemical shift in the range of 170-180 ppm.[10]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product should be observed. Fragmentation patterns can provide further structural information.[11]

  • Infrared (IR) Spectroscopy: A strong absorption band around 1740-1780 cm⁻¹ is indicative of the γ-lactone carbonyl group.

Conclusion

Methyl (4S)-4-hydroxyhex-2-ynoate is a valuable substrate for the stereoselective synthesis of chiral γ-lactones. This guide has detailed several effective cyclization strategies, including gold- and palladium-catalyzed methods, as well as acid- and base-mediated approaches. The choice of method will depend on the desired scale, functional group tolerance, and available resources. The provided protocols offer a solid foundation for researchers to explore and optimize these transformations for their specific synthetic goals.

References

  • Mechanistic analysis of gold(I)-catalyzed intramolecular allene hydroalkoxylation reveals an off-cycle bis(gold) vinyl species and reversible C-O bond formation. J Am Chem Soc. 2012 Jun 6;134(22):9134-7. [Link]

  • Boykin, D. W. 17O NMR SPECTROSCOPY OF LACTONES. LOCKSS. [Link]

  • Cationic gold(I)-catalyzed intramolecular cyclization of gamma-hydroxyalkynones into 3(2H)-furanones. Org Lett. 2010 Mar 19;12(6):1260-3. [Link]

  • The Direct Pd-Catalyzed γ‐Lactonization of Aliphatic Carboxylic Acids. ChemRxiv. [Link]

  • The Direct Pd-Catalyzed γ-Lactonization of Aliphatic Carboxylic Acids. University of Macau. [Link]

  • Synthesis of 4-Hydroxymethyl-5-methyl-3-phenyl-2(5H)-furanone (Compound 7). Molbase. [Link]

  • Pd(II)-Catalyzed Synthesis of Bicyclo[3.2.1] Lactones via Tandem Intramolecular β-C(sp3). Angew Chem Int Ed Engl. 2022 Jun 28;61(32):e202206828. [Link]

  • Midland, M. M., Tramontano, A., & Cable, J. R. Synthesis of alkyl 4-hydroxy-2-alkynoates. The Journal of Organic Chemistry. [Link]

  • Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids. Organic Chemistry Frontiers. [Link]

  • A novel synthetic route to chiral gamma-lactams from alpha-amino acids via Rh-catalyzed intramolecular C-H insertion. Org Lett. 2014 Aug 1;16(15):4020-3. [Link]

  • Catalyzed and Ligand-enabled C(sp3)–H Lactonization in Aliphatic Carboxylic Acid. ACS Catal. 2019;9(1):1-12. [Link]

  • Rapid Synthesis of Bicyclic Lactones via Palladium-Catalyzed Aminocarbonylative Lactonizations. Org Lett. 2021 May 7;23(9):3352-3357. [Link]

  • 11,16 Oxetane lactones. Spectroscopic evidences and conformational analysis. Tetrahedron. 2007;63(1):161-169. [Link]

  • Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides. Org Lett. 2018 Jan 5;20(1):212-215. [Link]

  • Enantioselective Catalytic [4+1]‐Cyclization of ortho‐Hydroxy‐para‐Quinone Methides with Allenoates. Chemistry. 2019 May 21;25(29):7098-7102. [Link]

  • Synthesis of 2[5H]-furanone 2 and transformation with two equivalents of fatty amines. ResearchGate. [Link]

  • Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes. ACS Omega. 2019 Dec 31;4(27):22533-22541. [Link]

  • Enantioselective Cyclizations of Silyloxyenynes Catalyzed by Cationic Metal Phosphine Complexes. J Am Chem Soc. 2011 Apr 27;133(16):6362-70. [Link]

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. J Org Chem. 2018 Nov 2;83(21):13203-13211. [Link]

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. ACS Omega. 2022 Jan 5;7(2):2160-2169. [Link]

  • Gold-catalyzed intramolecular allylation of silyl alkynes induced by silane alcoholysis. J Am Chem Soc. 2006 Aug 23;128(33):10664-5. [Link]

  • Enantioselective synthesis of 4-hydroxy-2-cyclohexenones through a multicomponent cyclization. Angew Chem Int Ed Engl. 2010 Dec 10;49(50):9720-4. [Link]

  • Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. ResearchGate. [Link]

  • Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols. ResearchGate. [Link]

  • Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
  • Lactones with Methylcyclohexane Systems Obtained by Chemical and Microbiological Methods and Their Antimicrobial Activity. Molecules. 2015 Feb 16;20(2):3211-28. [Link]

  • Base‐Mediated Four‐Component Intramolecular Cyclization Reaction: One‐Pot Access to Imidazole‐4‐(2H)‐Ones. ResearchGate. [Link]

  • Synthesis of biologically active compounds based on the 2(5H)‐furanone structure substituted at α‐position. ResearchGate. [Link]

  • The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • 2(5H)-Furanone, 5-ethyl-3-hydroxy-4-methyl-. NIST WebBook. [Link]

  • lilac lactone, 1073-11-6. The Good Scents Company. [Link]

  • Synthesis of highly substituted γ-hydroxybutenolides through the annulation of keto acids with alkynes and subsequent hydroxyl transposition. Chemical Communications. [Link]

  • MnO2-Mediated Oxidative Cyclization of "Formal" Schiff's Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines. Molecules. 2022 Oct 21;27(20):7105. [Link]

  • Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes. Org Lett. 2008 Jan 17;10(2):281-4. [Link]

  • Activation modes in biocatalytic radical cyclization reactions. Nat Prod Rep. 2020 Aug 1;37(8):1056-1075. [Link]

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. ACS Omega. 2022 Jan 5;7(2):2160-2169. [Link]

  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules. 2011 Apr 22;16(5):3466-85. [Link]

  • Publications. Draths Group. [Link]

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functionalization of terminal alkyne in hydroxy-alkynoates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Functionalization of Terminal Alkynes in Hydroxy-Alkynoates

Abstract

Hydroxy-alkynoates represent a bifunctional scaffold critical in the synthesis of macrolides, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). The coexistence of a nucleophilic hydroxyl group (-OH), an electrophilic ester (-COOR), and a terminal alkyne (-C≡CH) presents a unique chemoselectivity challenge. This guide details protocols for functionalizing the terminal alkyne while preserving the integrity of the hydroxyl and ester moieties. We focus on three high-value transformations: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira Cross-Coupling, and Glaser-Hay Homocoupling.

Part 1: Strategic Analysis & Chemoselectivity

The primary challenge in handling hydroxy-alkynoates is the "Nucleophile-Electrophile" duality. The terminal alkyne proton (


) is acidic, but the hydroxyl proton (

) is significantly more so.
  • The Risk: Strong bases (e.g.,

    
    -BuLi, Grignards) intended to deprotonate the alkyne will preferentially deprotonate the alcohol, forming an alkoxide that can attack the ester (transesterification/polymerization) or poison the catalyst.
    
  • The Solution: Use transition metal catalysis (Cu, Pd) that activates the

    
    -system of the alkyne or forms organometallic acetylides under mild conditions where the hydroxyl remains inert.
    
Decision Matrix: Reaction Selection
Target MoietyReaction ClassReagentsHydroxy ToleranceKey Application
1,2,3-Triazole CuAAC (Click)

, Ascorbate
High (Native)Bio-orthogonal linkers
Aryl-Alkyne Sonogashira

,

Moderate (Base dependent)Scaffold extension
1,3-Diyne Glaser-Hay

, TMEDA,

High Macrocyclization/Dimerization

Part 2: Visualizing the Workflow

The following diagram illustrates the decision logic and reaction pathways for hydroxy-alkynoate functionalization.

HydroxyAlkynoate_Pathways Start Hydroxy-Alkynoate (Scaffold) Decision Target Structure? Start->Decision Path_Triazole Heterocycle (Linker) Decision->Path_Triazole High Polarity Path_Carbon C-C Bond (Extension) Decision->Path_Carbon Conjugation Path_Dimer Symmetric Dimer (Conjugation) Decision->Path_Dimer Dimerization Rxn_Click Protocol A: CuAAC (Click) Path_Triazole->Rxn_Click Azide Partner Rxn_Sono Protocol B: Sonogashira Path_Carbon->Rxn_Sono Aryl Halide Rxn_Glaser Protocol C: Glaser-Hay Path_Dimer->Rxn_Glaser O2 / Cu Prod_Triazole Hydroxy-Triazole Ester Rxn_Click->Prod_Triazole Prod_Aryl Hydroxy-Arylalkyne Ester Rxn_Sono->Prod_Aryl Prod_Diyne Bis-Hydroxy 1,3-Diyne Rxn_Glaser->Prod_Diyne

Caption: Strategic workflow for selecting the optimal functionalization pathway based on the desired end-product.

Part 3: Detailed Experimental Protocols

Protocol A: CuAAC "Click" Functionalization

Best for: Introducing linkers without protecting groups. Highly tolerant of moisture and alcohol.

Mechanism: The reaction proceeds via a Copper(I) acetylide intermediate. The hydroxyl group does not interfere because Cu(I) binds preferentially to the alkyne in the presence of nitrogen ligands.

Materials:

  • Hydroxy-alkynoate substrate (1.0 equiv)

  • Organic Azide (1.1 equiv)

  • 
     (5 mol%)
    
  • Sodium Ascorbate (10 mol%)

  • Ligand: THPTA or TBTA (5 mol%) - Critical for protecting biomolecules and maintaining Cu(I) state.

  • Solvent:

    
    -BuOH/Water (1:1) or DMSO/Water.[1][2]
    

Step-by-Step Procedure:

  • Preparation: Dissolve the hydroxy-alkynoate and the azide in

    
    -BuOH/Water (1:1) to a concentration of 0.1 M.[3]
    
  • Catalyst Premix: In a separate vial, mix the

    
     solution and the THPTA ligand. The solution should turn light blue.
    
  • Initiation: Add the Cu-Ligand complex to the reaction mixture.

  • Reduction: Add the Sodium Ascorbate solution (freshly prepared). The mixture may turn colorless or pale yellow.

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (stain with Anisaldehyde for the hydroxy group).

  • Workup: Dilute with water and extract with EtOAc. The triazole product is often pure enough to proceed without chromatography.

Validation Checkpoint:

  • NMR: Disappearance of the alkyne proton singlet (

    
     ppm) and appearance of the triazole proton singlet (
    
    
    
    ppm).
Protocol B: Sonogashira Cross-Coupling

Best for: Extending the carbon skeleton. Requires more care with the hydroxyl group.

Mechanism: Palladium-catalyzed cycle.[4][5][6][7][8][9] A base (usually an amine) is required to deprotonate the hydrido-alkynyl-copper intermediate.[5] Note: Free hydroxyls are generally tolerated, but if the reaction is sluggish, the alcohol can form a copper-alkoxide species that slows the cycle.

Materials:

  • Hydroxy-alkynoate (1.2 equiv)

  • Aryl Iodide/Bromide (1.0 equiv)

  • Catalyst:

    
     (2–5 mol%)
    
  • Co-Catalyst: CuI (1–2 mol%)

  • Base/Solvent: Triethylamine (

    
    ) or Diisopropylamine (
    
    
    
    ) in THF or DMF.
  • Condition: Strictly Anhydrous/Anaerobic (Argon atmosphere).

Step-by-Step Procedure:

  • Degassing: Flame-dry a Schlenk flask and cycle Argon/Vacuum (3x).

  • Loading: Add

    
    , CuI, and the Aryl Halide.
    
  • Solvation: Add degassed THF and the amine base.

  • Addition: Add the hydroxy-alkynoate (dissolved in minimal THF) dropwise.

    • Why dropwise? To keep the concentration of the alkyne low relative to the catalyst, minimizing homocoupling (Glaser side-reaction).

  • Reaction: Stir at RT (for Iodides) or 50°C (for Bromides) for 4–12 hours.

  • Quench: Filter through a celite pad to remove Pd/Cu salts.

Self-Validating System:

  • If the solution turns bright green/blue rapidly, oxygen has leaked in (oxidizing Cu(I) to Cu(II)), leading to homocoupling. The reaction must remain yellow/brown.

Protocol C: Glaser-Hay Homocoupling

Best for: Creating symmetric macrocycles or di-ester linkers.

Materials:

  • Hydroxy-alkynoate

  • Catalyst: CuCl (5-10 mol%)

  • Ligand: TMEDA (Tetramethylethylenediamine)

  • Oxidant:

    
     (Balloon) or Open Air.
    

Step-by-Step Procedure:

  • Dissolve substrate in Acetone or DCM.

  • Add CuCl and TMEDA. The solution will turn blue (active Cu-amine complex).

  • Bubble air or

    
     through the solution.
    
  • Monitor by TLC. The product (dimer) will be significantly more non-polar than the monomer.

Part 4: Troubleshooting & Optimization Data

Table 1: Optimization of Sonogashira Conditions for Hydroxy-Alkynoates

EntryCatalyst SystemBase/SolventTempYieldNotes
1


(Neat)
80°C45%Significant polymerization of ester.
2

/ CuI

/ THF
RT88%Optimal. Mild conditions preserve OH.
3Pd(OAc)2 / TPP (Cu-Free)Piperidine60°C60%Slower; useful if Cu contamination is an issue.

Visualizing the Sonogashira Setup

Sonogashira_Setup Step1 Step 1: Inert Atmosphere (Argon Balloon + Schlenk Flask) Prevents Homocoupling Step2 Step 2: Catalyst Charge Pd(II) + Cu(I) + Aryl Halide (Solids first) Step1->Step2 Step3 Step 3: Solvent/Base Addn Degassed THF + Et3N (Solubilize Pd) Step2->Step3 Step4 Step 4: Slow Alkyne Addn Hydroxy-Alkynoate in THF (Control Rate) Step3->Step4 Step5 Step 5: Monitoring Check for Color Change (Yellow/Brown = Good; Green = Bad) Step4->Step5

Caption: Operational flow for setting up a robust Sonogashira coupling with hydroxy-alkynoates.

References

  • Rostovtsev, V. V., et al. (2002).[3] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. [Link][4]

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.[10] Angewandte Chemie International Edition. [Link][4]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[11][12] Chemical Reviews. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Polymerization of Methyl (4S)-4-hydroxyhex-2-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methyl (4S)-4-hydroxyhex-2-ynoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and best practices for handling this versatile but sensitive reagent. Our goal is to equip you with the knowledge to prevent unwanted polymerization, ensuring the integrity of your experiments and the reliability of your results.

Introduction

Methyl (4S)-4-hydroxyhex-2-ynoate is a valuable chiral building block in organic synthesis. Its structure, featuring a terminal alkyne conjugated to a methyl ester and a secondary alcohol, makes it highly functionalized yet susceptible to polymerization. Understanding the underlying chemical principles is paramount to its successful application. This document provides a structured, question-and-answer-based approach to address common challenges.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common user queries.

Q1: My clear, colorless solution of methyl (4S)-4-hydroxyhex-2-ynoate has turned yellow/brown. What does this mean?

A1: A color change, particularly to yellow or brown, is often the first visual indicator of oligomerization or polymerization. This is due to the formation of conjugated polyene systems which absorb visible light. The terminal alkyne is highly reactive and can polymerize under various conditions.[1][2] Immediate action is required to determine the material's viability for your reaction.

Q2: I've observed a sudden increase in the viscosity of my reaction mixture containing the compound. Is this polymerization?

A2: Yes, an increase in viscosity is a strong indication that polymerization is occurring, leading to the formation of higher molecular weight species.[3] This can significantly impact reaction kinetics and yield. It is crucial to halt the experiment and troubleshoot the cause.

Q3: Can I store methyl (4S)-4-hydroxyhex-2-ynoate at room temperature?

A3: No. Storing this compound at room temperature is strongly discouraged. Its analogue, ethyl propiolate, is recommended to be stored at 2-8°C.[4][5][6] Given the added hydroxyl group which can potentially accelerate degradation, storage at -20°C or below in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is the recommended best practice.

Q4: Do I need to use an inhibitor with this compound?

A4: While many commercial unsaturated monomers are shipped with inhibitors, it's crucial to verify this with your supplier. If the compound is synthesized in-house or supplied without an inhibitor, adding one for long-term storage is a wise precaution. Phenolic inhibitors like hydroquinone methyl ether (MEHQ) or butylated hydroxytoluene (BHT) are effective radical scavengers.[7][8]

Part 2: Troubleshooting Guide: Diagnosing and Solving Polymerization Events

Unwanted polymerization can manifest in several ways. This guide helps you diagnose the issue based on your observations and provides actionable solutions.

Observation 1: Precipitate or Cloudiness Forms in the Stock Solution
Potential Cause Explanation Recommended Solution
Temperature Fluctuation Frequent freeze-thaw cycles or improper storage above recommended temperatures can initiate thermal polymerization. Acetylenic compounds can be sensitive to heat.[9]Action: Maintain strict, consistent storage at ≤ -20°C. Aliquot the material into smaller, single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture and oxygen.
Contamination (Base/Acid/Metal) Trace amounts of basic or acidic impurities can catalyze anionic or cationic polymerization.[10] Transition metal contaminants can also promote polymerization pathways.[1][2]Action: Filter the solution through a small plug of neutral alumina or silica gel immediately before use to remove polar impurities. Ensure all glassware is scrupulously clean and dry.
Exposure to Light (UV) Photo-initiators or the compound itself may absorb UV light, generating radicals that trigger polymerization.Action: Store the compound in an amber vial or a vial wrapped in aluminum foil to protect it from light.[5]
Observation 2: Reaction Fails to Proceed or Gives Low Yield of Desired Product
Potential Cause Explanation Recommended Solution
Slow Polymerization During Reaction The reaction conditions (e.g., elevated temperature, presence of certain reagents) may be slowly polymerizing the starting material, reducing its effective concentration.Action: Monitor the reaction by TLC or LC-MS at early time points to check for the disappearance of starting material without corresponding product formation. If polymerization is suspected, consider running the reaction at a lower temperature if feasible.
Incompatible Reagents Strong nucleophiles or bases can initiate anionic polymerization of the electron-deficient alkyne.[11] The hydroxyl group can be deprotonated to form an alkoxide, which may act as an initiator.Action: Review your reaction mechanism. If a strong, non-nucleophilic base is required, consider alternatives like proton sponge. If a nucleophile is part of the desired reaction, ensure conditions favor the intended pathway over polymerization (e.g., by using dilute conditions or slow addition).
Radical Initiators Present Trace peroxides in solvents (especially ethers like THF or Dioxane) or exposure to air can initiate radical polymerization.[7]Action: Use freshly distilled or inhibitor-free solvents that have been properly degassed. Maintain an inert atmosphere (Argon or Nitrogen) over the reaction for its entire duration.

Troubleshooting Workflow Diagram

This diagram outlines a logical flow for diagnosing and addressing polymerization issues.

G cluster_observe Observation cluster_diagnose Diagnosis Phase cluster_solve Solution Phase observe Polymerization Suspected (Color change, Viscosity ↑, Precipitate) check_storage 1. Review Storage (Temp? Light? Inert atm?) observe->check_storage Investigate check_reagents 2. Examine Reagents & Solvents (Purity? Peroxides? pH?) observe->check_reagents Investigate check_procedure 3. Analyze Procedure (Temp? Degassing? Order of addition?) observe->check_procedure Investigate sol_storage Correct Storage: Aliquot, Store at ≤ -20°C, Protect from light check_storage->sol_storage Identified Fault sol_reagents Purify Materials: Filter starting material, Use fresh/distilled/degassed solvents check_reagents->sol_reagents Identified Fault sol_procedure Optimize Protocol: Lower reaction temp, Maintain inert atm, Consider inhibitors check_procedure->sol_procedure Identified Fault

Caption: Troubleshooting Decision Tree for Polymerization Issues.

Part 3: Best Practices for Handling, Storage, and Use

Proactive measures are the most effective strategy for preventing polymerization.

Storage Protocol
  • Temperature: Always store methyl (4S)-4-hydroxyhex-2-ynoate at -20°C or colder . Commercial suppliers of the analogous ethyl propiolate recommend refrigerated storage (2-8°C), but the additional hydroxyl functionality warrants colder temperatures for long-term stability.[4][5][6]

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen. Oxygen can facilitate radical polymerization pathways.[7]

  • Container: Use a clean, dry amber glass vial with a PTFE-lined cap to prevent light exposure and ensure an airtight seal.

  • Aliquoting: Upon receipt or synthesis, divide the material into smaller, single-use quantities. This minimizes the number of freeze-thaw cycles and reduces the risk of contaminating the entire batch with atmospheric moisture or oxygen.

Safe Handling and Use Protocol
  • Inert Atmosphere: Always handle the compound under an inert atmosphere using standard Schlenk line or glovebox techniques.

  • Solvent Preparation: Use anhydrous, degassed solvents for all solutions. Ethers like THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) to remove peroxides, which are potent radical initiators.

  • Temperature Control: When preparing solutions, do so in an ice bath to minimize thermal stress on the compound.

  • Reagent Purity: Ensure all other reagents are of high purity and free from contaminants that could initiate polymerization.[3]

  • Addition of Inhibitors (Optional): For long-term storage of solutions, consider adding a radical inhibitor like BHT or MEHQ at a low concentration (e.g., 50-200 ppm).[7][12] Note that the inhibitor may need to be removed before subsequent reactions, for example by passing the solution through a column of basic alumina.[12]

Safe Handling Workflow

G start Receive or Synthesize Compound aliquot Aliquot into Single-Use Vials start->aliquot storage Store at ≤ -20°C Under Inert Gas (Protected from Light) aliquot->storage retrieve Retrieve Single Vial for Experiment storage->retrieve prep Prepare Solution Under Inert Gas with Degassed Solvent retrieve->prep use Use Immediately in Reaction prep->use end Experiment Complete use->end

Caption: Recommended Workflow for Handling and Storage.

Part 4: Understanding the Mechanism - Why Does It Polymerize?

The structure of methyl (4S)-4-hydroxyhex-2-ynoate contains two key features that contribute to its reactivity:

  • Electron-Deficient Alkyne: The methyl ester group is electron-withdrawing, making the terminal alkyne "activated" and highly susceptible to nucleophilic attack (Michael addition). This is a key pathway for anionic polymerization, which can be initiated by bases or nucleophiles.[10][11]

  • Terminal C-H Bond: The terminal alkyne C-H bond can be involved in radical-mediated or transition-metal-catalyzed polymerization pathways.[1][2]

  • Hydroxyl Group: The secondary alcohol can act as an internal nucleophile or, upon deprotonation, a potent initiator for anionic polymerization.

Potential Polymerization Pathways:

  • Anionic Polymerization: Initiated by bases (e.g., trace amines, hydroxides) or nucleophiles. The initiator adds to the alkyne, generating a vinyl anion which then propagates by attacking another monomer molecule.

  • Radical Polymerization: Initiated by radical species, which can be formed from heat, UV light, or contaminants like peroxides. Phenolic inhibitors are effective at scavenging these radicals.[7][8]

  • Transition-Metal-Catalyzed Polymerization: Trace metal impurities can catalyze various polymerization pathways of terminal alkynes.[1][2]

By understanding these potential pathways, researchers can make more informed decisions about reaction and storage conditions to favor the desired chemical transformation over unwanted polymerization.

References

  • Controlled Alternating Metathesis Copolymerization of Terminal Alkynes. ACS Macro Letters. [Link]

  • Ethyl Propionate | C5H10O2 | CID 7749. PubChem - NIH. [Link]

  • Troubleshooting step growth polymerization. Reddit - r/Chempros. [Link]

  • Vinyl cation. Wikipedia. [Link]

  • Safety Data Sheet - ACETYLENE. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester - Department of Chemistry. [Link]

  • Guidance on Safe Storage of Chemicals in the Laboratory. [Link]

  • CAS No : 623-47-2 | Chemical Name : Ethyl propiolate. Pharmaffiliates. [Link]

  • Controlled Alternating Metathesis Copolymerization of Terminal Alkynes. PubMed. [Link]

  • Acetylene. Princeton EHS - Office of Environmental Health and Safety. [Link]

  • Methods for inhibiting the polymerization of methacrylate monomers.
  • Acidic Nature of Alkynes || Polymerization of Alkynes || Neoprene Synthesis. YouTube. [Link]

  • An Alkyne Hydrosilylation-Oxidation Strategy for the Selective Installation of Oxygen Functionality. PMC - NIH. [Link]

  • 2.6: Anionic Polymerization. Chemistry LibreTexts. [Link]

  • Polymerisation inhibitor. Wikipedia. [Link]

  • Methyl propiolate. Wikipedia. [Link]

  • Safe Handling of Acetylene Gas. hsse world. [Link]

  • What is Methyl propionate used for. Hubei Sanli Fengxiang Technology Co., Ltd. [Link]

  • One-Pot Synthesis of Terminal Alkynes from Alkenes. PMC - NIH. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • ACETYLENE (NZ) by BOC LIMITED (NEW ZEALAND). O'Meara Refrigeration. [Link]

  • Lewis acid catalyzed reactions of methyl propiolate with unactivated alkenes. Journal of the American Chemical Society. [Link]

  • Dynamic Hydroxyl–Yne Reaction with Phenols. PMC. [Link]

  • Inhibition of Free Radical Polymerization: A Review. PMC. [Link]

  • The stereo-divergent functionalization of alkynes: a comprehensive review. RSC Publishing. [Link]

  • internal alkyne stability to strong alkali. Chemistry Stack Exchange. [Link]

  • diacetone alcohol 4-hydroxy-4-methylpentan-2-one. The Good Scents Company. [Link]

  • SIN List. ChemSec. [Link]

  • RIFM fragrance ingredient safety assessment, 2-methyl-4-phenyl-2-butyl isobutyrate, CAS registry number 10031-71-7. [Link]

  • Supply Chain Information for Absorbent Hygiene Products. EDANA. [Link]

Sources

stability of gamma-hydroxy alkynoates under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling -Hydroxy Alkynoates Under Basic Conditions

Executive Summary

Gamma-hydroxy alkynoates (


-hydroxy-

-acetylenic esters) are high-value synthetic intermediates, but they are notoriously labile under basic conditions. They face a "two-front war" when exposed to base:
  • Nucleophilic Attack: Hydrolysis of the ester (Saponification).[1]

  • Prototropic Isomerization: Base-catalyzed migration of the triple bond to form allenoates, often leading to rapid cyclization into furan-2(5H)-ones (butenolides) or polymerization.

This guide details how to navigate these competing pathways, ensuring you isolate your desired product rather than a "polar streak" or an unexpected lactone.

Module 1: Diagnostic Troubleshooting

Use this table to identify the likely fate of your starting material based on reaction conditions and observations.

ObservationReaction ConditionsLikely Chemical Event
Product Disappeared (TLC baseline) Aqueous Base (NaOH/LiOH), >0°CSaponification to the free acid (water-soluble).
New Spot (Less Polar) Amine Base (Et

N, DBU), Anhydrous
Isomerization to

-dienoate or polymer.
New Spot (More Polar) Base + Heat or Lewis AcidCyclization to Butenolide (Furanone).
Complex Mixture/Tar Strong Base (NaH, KOtBu)Polymerization via highly reactive allenoate intermediates.
Product Unchanged Pyridine or 2,6-LutidineStable. These bases are typically too weak to trigger isomerization.

Module 2: The Isomerization Trap (Mechanism & Avoidance)

The most common failure mode is the unintentional isomerization of the alkyne. Under basic conditions (especially with amine bases like DABCO or Et


N), the 

-proton is acidic enough to be removed, leading to an allenoate intermediate.
The Pathway
  • Deprotonation: Base removes the

    
    -proton.
    
  • Reprotonation: Occurs at the

    
    -position, generating an allene .
    
  • Fate of the Allene:

    • Cyclization: The

      
      -hydroxyl attacks the activated carbonyl (5-exo-trig) to form a butenolide.
      
    • Decomposition: The allene is highly electrophilic and prone to polymerization.

Visualization: The Decomposition Cascade

The following diagram illustrates the competing pathways when a


-hydroxy alkynoate encounters a base.

G Start γ-Hydroxy Alkynoate (Starting Material) Acid γ-Hydroxy Alkynoic Acid (Desired Hydrolysis) Start->Acid LiOH/H2O (Low Temp) Allene Allenoate Intermediate (Transient/Reactive) Start->Allene Amine Base (Et3N, DBU) Butenolide Butenolide (Furan-2(5H)-one) Acid->Butenolide Acidic Workup (Spontaneous) Allene->Butenolide Cyclization (5-exo-trig) Tar Oligomers/Tar (Decomposition) Allene->Tar Polymerization

Figure 1: Reaction manifold for


-hydroxy alkynoates. Green path represents controlled saponification; Red/Yellow paths represent instability.

Module 3: Critical Protocols

Protocol A: Controlled Saponification (Preserving the Alkyne)

Goal: Hydrolyze the ester to the acid without triggering isomerization or lactonization.

The Logic:

  • Lithium Hydroxide (LiOH): Less basic and less nucleophilic than NaOH/KOH, reducing the risk of Michael addition to the triple bond.

  • Temperature: Keeping the reaction at 0°C kinetically disfavors the proton transfer required for isomerization.

  • Solvent: THF/Water mixtures solubilize the organic substrate while providing the water necessary for hydrolysis.

Step-by-Step:

  • Dissolve: Dissolve 1.0 equiv of

    
    -hydroxy alkynoate in THF (0.1 M concentration).
    
  • Cool: Cool the solution to 0°C (ice bath).

  • Reagent Prep: Prepare a solution of LiOH (1.2 to 1.5 equiv) in water.

  • Addition: Add the aqueous LiOH dropwise to the THF solution.

  • Monitor: Stir at 0°C. Monitor by TLC every 30 minutes.

    • Note: Do not let this run overnight. Stop as soon as the starting material is consumed.

  • Quench (Critical):

    • Acidify carefully with 1M HCl or NaHSO

      
        at 0°C to pH 3-4.
      
    • Warning: If you acidify too strongly (pH < 1) or let it warm up, the free acid will spontaneously cyclize to the butenolide.

  • Extraction: Extract immediately with EtOAc, dry over Na

    
    SO
    
    
    
    , and concentrate at low temperature (<30°C).
Protocol B: Protection Strategy (The "Safety Net")

Goal: If you must use strong bases (e.g., for alkylation elsewhere in the molecule), you must mask the hydroxyl group.

The Logic: The instability is driven by the free


-hydroxyl group, which acts as an intramolecular nucleophile and facilitates proton shuttling. Blocking it with a Silyl ether (TBS/TIPS) shuts down the cyclization pathway.

Recommended Protecting Groups:

  • TBS (tert-Butyldimethylsilyl): Standard stability. Good for mild base.

  • TIPS (Triisopropylsilyl): Higher stability. Essential if using strong bases like LDA or LiHMDS later in the synthesis.

Procedure (Standard TBS Protection):

  • Dissolve substrate in DCM.

  • Add Imidazole (1.5 equiv) and TBS-Cl (1.2 equiv).

  • Stir at RT for 2-4 hours.

  • Result: The resulting silyl ether is stable to saponification conditions (LiOH) and many transition metal couplings, preventing furanone formation.

Module 4: Frequently Asked Questions (FAQs)

Q1: I am trying to saponify my ester, but I keep isolating the lactone (butenolide). Why? A: This is a classic "acid-catalyzed cyclization" occurring during your workup. The free


-hydroxy acid is kinetically primed to close onto the alkyne/allene.
  • Fix: Perform the workup rapidly at 0°C. Avoid strong mineral acids; use a buffered quench (pH 4-5) if possible. If the acid is the final product, store it in solution or at -20°C; it may not be stable as a neat solid.

Q2: Can I use Potassium Carbonate (K


CO

) in Methanol?
A: Avoid if possible. Carbonate in methanol generates methoxide, which is basic enough to trigger the alkyne-to-allene isomerization (isomerization to the

-unsaturated ester). If you must use carbonate, use it in non-protic solvents or keep the temperature strictly at 0°C.

Q3: Is the isomerization reversible? A: Generally, no . The thermodynamic sink is the conjugated dienyl system or the cyclized butenolide. Once the alkyne isomerizes to the allene, it rarely reverts to the propargylic alcohol form.

Q4: I need to make the butenolide intentionally. What is the best base? A: While base-mediated cyclization works, it can be messy. The "Gold Standard" (pun intended) is actually Gold(I) or Silver(I) catalysis (e.g., Ag


CO

or AuCl

), which activates the alkyne for 5-exo-dig cyclization specifically, avoiding the allene polymer byproducts.

References

  • Isomerization Mechanism

    • Lu, X., & Zhang, C. (2006).

      
      -hydroxy-
      
      
      
      -alkynoates to
      
      
      -oxo-
      
      
      -(E)-alkenoates. Organic Letters, 8(2), 199-202.[2]
  • Butenolide Synthesis via Cyclization

    • Krause, N., & Winter, C. (2011). Gold-catalyzed nucleophilic cyclization of functionalized alkynes: A golden entry to heterocycles. Chemical Reviews, 111(3), 1994-2023.
  • Protecting Group Strategies

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to Chapter 2: Protection for the Hydroxyl Group).
  • Base-Mediated Cyclization (Classic)

    • Tanaka, K., et al. (1978).[3] Base-catalyzed cyclization of

      
      -hydroxy-
      
      
      
      -acetylenic esters. Chemical & Pharmaceutical Bulletin, 26(10), 3233-3236.

Sources

handling volatile propargylic alcohol esters in the lab

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for researchers handling volatile propargylic alcohol esters. It prioritizes yield preservation (volatility management) and chemical stability (preventing unwanted rearrangements).

Topic: Handling, Isolation, and Stability of Propargylic Alcohol Esters Ticket Priority: High (Yield Loss / Safety Risk) Audience: Synthetic Chemists, Process Development Scientists

Core Safety & Handling Directive

WARNING: Propargylic esters combine high energy density (alkyne triple bond) with potential shock sensitivity and high volatility.

  • Energetics: Never distill propargylic esters to dryness on a large scale (>5g) without Differential Scanning Calorimetry (DSC) data. The decomposition energy can exceed 1000 J/g.

  • Toxicity: Many low-molecular-weight propargylic esters are potent lachrymators and alkylating agents. Handle only in a functioning fume hood.

Module 1: The "Vanishing Yield" (Volatility Management)

Issue: “I synthesized my propargylic acetate, but after rotary evaporation, my mass balance is 40% low. The NMR is clean, but the material is gone.”

Root Cause Analysis

Low molecular weight propargylic esters (e.g., propargyl acetate, but-3-yn-2-yl acetate) have significant vapor pressure even at ambient temperatures. Standard rotary evaporation protocols (40°C bath, <50 mbar) will co-evaporate the product with the solvent.

Troubleshooting Protocol: The "Cold Concentration" Method

To recover volatile esters, you must alter your isolation workflow to prioritize Raoult’s Law management over speed.

ParameterStandard Protocol (AVOID)Volatile Protocol (RECOMMENDED)
Extraction Solvent Dichloromethane (bp 40°C)Pentane (bp 36.1°C) or Et₂O (bp 34.6°C)
Bath Temperature 40°C10–15°C (No heat, use water flow)
Vacuum Pressure < 50 mbar (Full vac)> 250 mbar (Controlled)
End Point Dryness (Oil/Solid)Concentrated Solution (Stop at ~2 mL)
Step-by-Step Isolation Guide
  • Solvent Swap: If your reaction was in THF or DMF, perform an aqueous workup extracting into Pentane . Pentane forms a poor azeotrope with most esters and boils at a significantly lower temperature than the product.

  • The "Keeper" Solvent: Do not evaporate to dryness. When the volume reaches ~5 mL, remove the flask.

  • Telescoping: If possible, determine the concentration via NMR (using an internal standard like mesitylene) and carry the solution directly into the next step.

  • NMR Sample: Do not dry the NMR sample on a high-vacuum manifold. The compound will sublime/evaporate.

Visualization: Volatile Isolation Workflow

IsolationLogic Start Crude Reaction Mixture Extract Extraction (Use Pentane/Et2O) Start->Extract Dry Dry (MgSO4/Na2SO4) Filter Extract->Dry Rotavap Concentration (Bath < 20°C, >250 mbar) Dry->Rotavap Check Volume ~5 mL? Rotavap->Check Check->Rotavap No Stop STOP Evaporation Transfer to tared vial Check->Stop Yes Blowdown Gentle N2 Stream (Only if neat oil required) Stop->Blowdown Risk High Yield Final Product (High Yield) Stop->Yield Safe Path Blowdown->Yield

Caption: Decision tree for isolating volatile propargylic esters, emphasizing the "Stop at Solution" step to prevent yield loss.

Module 2: Stability & Purification (The "Decomposition" Problem)

Issue: “My crude NMR looked perfect, but after silica gel chromatography, I isolated a complex mixture of ketones and allenes.”

Root Cause Analysis

Propargylic esters are sensitive to Acid-Catalyzed Rearrangement . Standard silica gel is slightly acidic (pH 4–5). This acidity, combined with the propargylic leaving group, catalyzes:

  • Meyer-Schuster Rearrangement: Isomerization to

    
    -unsaturated ketones.[1][2][3]
    
  • Hydrolysis: Cleavage of the ester.

  • Allene Formation: 1,3-shift of the ester group.

Troubleshooting Protocol: Neutralization

You must buffer the stationary phase to prevent protonation of the propargylic system.

Q: How do I neutralize my column? A: Pre-treat the silica gel slurry with 1% Triethylamine (Et₃N) in your eluent system.

  • Protocol: Slurry silica in Hexanes/EtOAc + 1% Et₃N. Pour the column.[4] Flush with 2 column volumes of solvent without amine before loading your sample (to avoid eluting amine with your product), OR keep 0.5% Et₃N in the mobile phase if the product is extremely acid-sensitive.

Q: Can I use Alumina? A: Yes. Neutral Alumina (Brockmann Grade III) is an excellent alternative for propargylic esters that decompose on silica. It is less acidic and preserves the propargylic functionality.[3]

Module 3: Reaction Troubleshooting (Gold/Platinum Catalysis)

Issue: “I am trying to perform a 1,2-acyloxy migration (Rautenstrauch type), but the reaction stalls or gives hydrolysis products.”

Mechanistic Insight

In Gold(I) catalysis, the propargylic ester acts as a "safety catch." The catalyst activates the alkyne (


-activation), triggering the 1,2-shift. However, this intermediate is highly electrophilic.

Common Failure Modes:

  • Water Intrusion: If the solvent is not strictly anhydrous, water intercepts the cationic intermediate (Gold-carbenoid or oxocarbenium), leading to hydrolysis (ketone formation) instead of migration.

  • Concentration: Intermolecular polymerization competes with intramolecular migration at high concentrations.

Visualization: Divergent Reaction Pathways

ReactionPathways Substrate Propargylic Ester Au_Complex [Au]-Alkyne Complex Substrate->Au_Complex + Au(I) Cation Cationic Intermediate Au_Complex->Cation Activation Prod_Migration 1,2-Acyloxy Migration (Target: Cyclopentenone/Allene) Cation->Prod_Migration Anhydrous Intramolecular Prod_Hydrolysis Hydrolysis Product (Enone/Ketone) Cation->Prod_Hydrolysis + H2O (Wet Solvent) Prod_Meyer Meyer-Schuster (Rearrangement) Cation->Prod_Meyer Acidic Impurity

Caption: Mechanistic divergence in Gold-catalyzed reactions. Water exclusion is critical to favor the 1,2-migration pathway.

Optimization Table: Reaction Conditions
VariableRecommendationReason
Solvent DCM or Toluene (Dried)Non-coordinating, prevents hydrolysis.
Water Scavenger 4Å Molecular SievesEssential to prevent interception of the cation.
Concentration 0.05 M – 0.1 MDilution favors intramolecular rearrangement over polymerization.
Catalyst IPrAuNTf₂ or Ph₃PAuNTf₂Non-coordinating counterions (NTf₂, SbF₆) boost electrophilicity.

Frequently Asked Questions (FAQ)

Q: Can I store propargylic esters indefinitely? A: No. Even at -20°C, they can undergo slow polymerization or rearrangement. Store them as solutions in benzene or toluene (if compatible with next steps) at -20°C. Avoid storing neat for periods >1 month.

Q: My product smells like "sweet glue" or "fruity," but the yield is low. What happened? A: If you can smell it strongly, you are inhaling your yield. Propargylic esters have distinct odors. A strong smell indicates significant vapor pressure loss. Re-read Module 1 .

Q: Is it safe to scale up to 100 grams? A: STOP. Propargylic esters are high-energy compounds. You must perform DSC (Differential Scanning Calorimetry) to determine the onset temperature of decomposition. Many propargylic derivatives exhibit autocatalytic decomposition.

References

  • Meyer-Schuster Rearrangement Overview: Engel, D. A., & Dudley, G. B. (2009).[1] The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds.[3][5][6][7] Organic & Biomolecular Chemistry. [1][7][8][9][10]

  • Gold-Catalyzed Propargylic Ester Rearrangements (Mechanism): Correa, A., Marion, N., & Fensterbank, L., et al. (2008). Gold(I)-Catalyzed Activation of Propargylic Esters.[8][9][11][12] Angewandte Chemie International Edition.

  • Handling Volatile Compounds in the Lab: Restek Corporation. (2023).[1][13][14][15] Best Practices for Handling and Using Volatile Analytical Standards.

  • Silica Gel Acidity & Purification: Biotage. (2023).[14] When should I use an amine-bonded silica for flash chromatography?

  • Safety of High Energy Alkynes: Organic Syntheses. (2011). Working with Hazardous Chemicals (General Alkyne/Peroxide Warnings).

Sources

Technical Support Center: Optimizing Diastereoselectivity in Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Stereoselective Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to low diastereoselectivity in subsequent coupling reactions. As chemists dedicated to constructing complex molecular architectures with precision, achieving high diastereoselectivity is paramount. Low or inconsistent diastereomeric ratios (d.r.) can lead to tedious purification processes, reduced yields of the desired product, and ultimately, project delays.

This resource provides a structured, in-depth approach to troubleshooting, moving beyond a simple checklist to explain the underlying principles governing stereochemical outcomes. Here, you will find a series of frequently asked questions (FAQs) that address the most common challenges, followed by detailed troubleshooting guides, experimental protocols, and data-driven insights to help you systematically optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction is yielding an almost 1:1 mixture of diastereomers. Where should I start my investigation?

A1: An equimolar mixture of diastereomers often suggests that the energy difference between the two diastereomeric transition states is negligible under your current reaction conditions. This lack of facial selectivity can stem from several factors. The first and most critical step is to confirm the integrity of your starting materials and the accuracy of your analytical methods for determining the diastereomeric ratio. Once these are verified, the primary experimental variables to investigate are temperature and solvent .

A logical workflow for troubleshooting this common issue is to first assess whether the reaction is under kinetic or thermodynamic control.[1][2] A low-temperature trial (-78 °C, for instance) will favor the kinetically controlled product, the one formed via the lowest energy transition state. Conversely, running the reaction at a higher temperature may favor the more stable thermodynamic product.[3]

Q2: I've tried lowering the temperature, but the diastereoselectivity is still poor. What is the next most impactful variable to screen?

A2: If temperature modulation does not significantly improve the diastereomeric ratio, the next most influential factors are typically the catalyst-ligand system and the solvent . The steric and electronic properties of the ligand play a crucial role in shaping the chiral environment around the metal center during the key bond-forming step.[4] Similarly, the solvent can influence the reaction's selectivity by stabilizing or destabilizing transition states, affecting catalyst solubility, and in some cases, directly participating in the catalytic cycle.[5][6]

A systematic screening of a small, diverse library of ligands with varying steric bulk (cone angle) and electronic properties is a highly effective strategy.[7] For bidentate ligands, the "bite angle" is another critical parameter that can dramatically influence selectivity.[8][9] In parallel, screening a range of solvents with different polarities and coordinating abilities can reveal significant improvements.[10][11]

Q3: Can additives be used to enhance diastereoselectivity?

A3: Absolutely. Additives, particularly salts like lithium chloride (LiCl) or other Lewis acids, can have a profound impact on diastereoselectivity, especially in reactions involving carbonyl compounds or the formation of metal enolates.[12][13] These additives can function in several ways:

  • Promoting Chelation: In reactions such as nucleophilic additions to α-chiral aldehydes or ketones, Lewis acidic additives can coordinate to the carbonyl oxygen and a nearby Lewis basic group (like an ether or amine), creating a rigid, cyclic transition state.[14][15] This "chelation control" can override the inherent facial bias predicted by models like the Felkin-Anh model, often leading to the opposite diastereomer.[16][17]

  • Altering Catalyst Aggregation: In some catalytic reactions, the aggregation state of the catalyst can influence its selectivity. Additives can disrupt or promote the formation of these aggregates, leading to changes in the observed diastereomeric ratio.

  • Influencing Reaction Intermediates: Additives can alter the energy of key intermediates in the catalytic cycle, thereby influencing the dominant reaction pathway and the resulting stereochemistry.[12]

In-Depth Troubleshooting Guides

Guide 1: Distinguishing Between Kinetic and Thermodynamic Control

Low diastereoselectivity can occur when the desired kinetic product is not sufficiently favored over the thermodynamic product, or when the reaction conditions allow for equilibration to the more stable, but undesired, diastereomer.

Underlying Principles:

  • Kinetic Control: At low temperatures and with short reaction times, the product ratio is determined by the relative rates of formation of the diastereomers.[2] The product that forms faster (via the lower energy transition state) will predominate.[18]

  • Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction may become reversible.[3] In this scenario, the product ratio will reflect the relative thermodynamic stabilities of the diastereomeric products, with the more stable product being favored.[19]

Experimental Protocol for Analysis:

  • Baseline Reaction: Run the reaction under your standard conditions and carefully determine the diastereomeric ratio (d.r.) as a function of time (e.g., at 1 hr, 4 hrs, and 16 hrs).

  • Low-Temperature Trial: Perform the reaction at a significantly lower temperature (e.g., -78 °C if your standard is room temperature). Analyze the d.r. at various time points. An improvement in d.r. suggests that the desired product is the kinetic one.

  • High-Temperature Trial: Conduct the reaction at an elevated temperature (e.g., reflux). Monitor the d.r. over time. If the d.r. changes over time, favoring one diastereomer at the expense of the other, this is strong evidence for thermodynamic control.

  • Equilibration Test: Subject a purified sample of the major diastereomer obtained from the low-temperature experiment to the high-temperature reaction conditions. If you observe the formation of the other diastereomer, this confirms that the products are equilibrating under these conditions.

Data Interpretation:

Scenario Observation Interpretation & Next Steps
Kinetic Product is Desired Higher d.r. is observed at lower temperatures.The reaction is under kinetic control. Optimize by further lowering the temperature, using a more sterically demanding ligand to increase the energy difference between transition states, or choosing a solvent that better stabilizes the desired transition state.
Thermodynamic Product is Desired Higher d.r. is observed at elevated temperatures and longer reaction times. The d.r. may improve over the course of the reaction.The reaction is under thermodynamic control. Optimize by increasing the temperature, extending the reaction time, or using additives that can facilitate the equilibration of intermediates.
No Significant Change The d.r. remains poor across all temperatures.The energy difference between the transition states and the products is minimal. Focus on other variables such as catalyst, ligand, solvent, or the use of a chiral auxiliary.

Example: The Diels-Alder Reaction

The Diels-Alder reaction is a classic example of a reaction that can be manipulated by kinetic and thermodynamic control to favor either the endo or exo diastereomer.[20]

Reaction Temperature Observed endo:exo Ratio Control
25 °C>95:5Kinetic[3]
80 °C85:15Mixed
150 °C (prolonged)20:80Thermodynamic[3][21]

This data clearly illustrates that at lower temperatures, the faster-forming endo product is dominant. At higher temperatures, the reaction becomes reversible, allowing for equilibration to the more thermodynamically stable exo product.[2]

Guide 2: Systematic Optimization of Reaction Parameters

When temperature alone is insufficient, a systematic approach to optimizing other key parameters is necessary. This is often best accomplished using a Design of Experiments (DoE) approach, but a one-variable-at-a-time (OVAT) method can also be effective if done logically.

Logical Troubleshooting Workflow:

Troubleshooting_Workflow Start Start: Low Diastereoselectivity Verify_Analytics Step 1: Verify Analytical Method (e.g., Chiral HPLC/GC, NMR) Start->Verify_Analytics Verify_Purity Step 2: Scrutinize Reagent Purity (Substrates, Solvents, Catalyst) Verify_Analytics->Verify_Purity Method Validated Optimize_Temp Step 3: Temperature Screen (e.g., -78°C, 0°C, RT, 60°C) Verify_Purity->Optimize_Temp Reagents Pure Optimize_Solvent Step 4: Solvent Screen (Polar Aprotic, Nonpolar, Ethereal) Optimize_Temp->Optimize_Solvent d.r. Still Low Optimize_Ligand Step 5: Ligand/Catalyst Screen (Vary Sterics & Electronics) Optimize_Solvent->Optimize_Ligand d.r. Still Low Optimize_Additives Step 6: Additive Screen (e.g., LiCl, Zn(OTf)₂, etc.) Optimize_Ligand->Optimize_Additives d.r. Still Low Resolution Resolution: Reproducible, High d.r. Achieved Optimize_Additives->Resolution Optimization Successful

Caption: A stepwise guide to troubleshooting low diastereoselectivity.

Detailed Protocols:

  • Protocol for Ligand Screening:

    • Prepare a stock solution of your substrate and any other common reagents.

    • In an array of reaction vials (e.g., in a parallel synthesizer or a multi-well plate), dispense equal aliquots of the stock solution.

    • To each vial, add a different phosphine ligand (e.g., from a commercially available ligand screening kit) and the palladium precursor. Ensure the Pd:Ligand ratio is kept constant.

    • Run all reactions under identical conditions (temperature, time, concentration).

    • Analyze the d.r. of each reaction to identify promising ligand candidates for further optimization.

  • Protocol for Solvent Screening:

    • Select a range of 5-7 anhydrous solvents with varying properties (e.g., Toluene, THF, Dioxane, DMF, CH3CN, CH2Cl2).

    • Set up identical reactions in each solvent, keeping all other parameters (temperature, concentration, catalyst, ligand) constant.

    • Monitor the reactions for both conversion and diastereoselectivity. Note that reaction rates can vary significantly between solvents.

    • Identify the solvent system that provides the best balance of reactivity and selectivity.

Guide 3: Leveraging Substrate Control: Chiral Auxiliaries and Chelation

When modifying external factors is not fruitful, altering the substrate itself by incorporating a chiral auxiliary can be a powerful strategy to enforce high diastereoselectivity.

Underlying Principles:

  • Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[18][22] The auxiliary creates a sterically biased environment, forcing the incoming reagent to attack from a specific face.[23][24] Evans oxazolidinones are a classic example used to control the stereochemistry of enolate alkylations and aldol reactions.[18]

  • Chelation vs. Felkin-Anh Control: In nucleophilic additions to carbonyls with an α-stereocenter, the stereochemical outcome is often predicted by the Felkin-Anh model, which places the largest substituent anti to the incoming nucleophile.[1][17] However, if the α-substituent is a Lewis basic group (e.g., -OR, -NR2), the addition of a Lewis acid can force a chelated transition state, leading to the opposite diastereomer (the "anti-Felkin" product).[15][16]

Controlling Diastereoselectivity in Carbonyl Additions:

Chelation_vs_Felkin cluster_0 Felkin-Anh Model (Non-Chelating Conditions) cluster_1 Cram-Chelate Model (Chelating Conditions) Felkin α-Chiral Carbonyl Large (L), Medium (M), Small (S) Substituents Nucleophile (Nu⁻) attacks anti to L-group Felkin_Product Major Product: 'Felkin' Diastereomer Felkin->Felkin_Product Steric Control Chelate α-Alkoxy Carbonyl Lewis Acid (e.g., MgBr₂) creates rigid 5-membered ring Nucleophile (Nu⁻) attacks from least hindered face Chelate_Product Major Product: 'Anti-Felkin' Diastereomer Chelate->Chelate_Product Chelation Control

Caption: Comparison of Felkin-Anh and Chelation-Controlled addition pathways.

Impact of Lewis Acid on Diastereoselectivity:

The choice of Lewis acid can dramatically influence the outcome of chelation-controlled additions.

α-Protected Alcohol Lewis Acid Observed d.r. (Chelate:Felkin-Anh) Reference
BOM-protectedMgBr₂>95:5[15]
BOM-protectedBF₃·OEt₂<5:95[15]
TBDPS-protectedMgBr₂<2:98[15]
TBDPS-protectedTiCl₄10:90[15]

This data demonstrates that strongly chelating Lewis acids like MgBr₂ are effective at promoting the chelation-controlled pathway, but only when the protecting group on the α-alkoxy group is also a good Lewis base (like BOM). Sterically bulky protecting groups like TBDPS disfavor chelation, leading to the Felkin-Anh product regardless of the Lewis acid used.[15]

References

  • Diels-Alder Reaction: Kinetic and Thermodynamic Control. (2018). Master Organic Chemistry. [Link]

  • Kohn, R., & Wang, S. (n.d.). Chelation control and Felkin-Anh stereoselectivity in additions to carbonyl groups. University of Wisconsin-Madison.
  • Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? (2018). Master Organic Chemistry. [Link]

  • Harrison, J. H. (1997). endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control.
  • Diels-Alder Reaction: Kinetic vs Thermodynamic Control. (n.d.). Scribd. [Link]

  • What is the impact of LiCl on the diastereo-selectivity of the Horner–Wadsworth–Emmons reaction? (2014). ResearchGate. [Link]

  • Felkin-Ahn and Chelation Control. (2011). University of Michigan.
  • Walsh, P. J., et al. (2008). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society.
  • Gandini, A., et al. (2020).
  • Diastereoselective Addition to Aldehydes and Ketones. (2020). Chemistry LibreTexts. [Link]

  • Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). Springer. [Link]

  • Breit, B., et al. (2004).
  • van Leeuwen, P. W. N. M., et al. (2000). Bite angle effects of diphosphines in C-C and C-X bond forming cross coupling reactions. Chemical Society Reviews.
  • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. (n.d.).
  • Chiral auxiliary. (n.d.). Wikipedia. [Link]

  • Asymmetric Synthesis. (n.d.). University of York.
  • Felkin-Ahn and Cram Chel
  • Dierkes, P., & van Leeuwen, P. W. N. M. (1999). The bite angle makes the difference: a practical ligand parameter for diphosphine ligands. Journal of the Chemical Society, Dalton Transactions.
  • van Leeuwen, P. W. N. M., et al. (2000).
  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Asymmetric Synthesis – The Essentials.
  • Mechanistic studies of transition metal-catalyzed cross-coupling reactions. (2023). International Journal of Advanced Chemistry Research. [Link]

  • Sigman, M. S., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
  • Sigman, M. S., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Morokuma, K., et al. (2013). Sampling of Transition States for Predicting Diastereoselectivity Using Automated Search Method-Aqueous Lanthanide-Catalyzed Mukaiyama Aldol Reaction.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES HES-SO. [Link]

  • Bite Angle Effects of Diphosphines in Carbonyl
  • Ligand Design for Asymmetric Catalysis: Combining Mechanistic and Chemoinformatics Approaches. (2020). ResearchGate. [Link]

  • Procedure. (n.d.). Organic Syntheses. [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.). University of Lisbon.
  • Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. (n.d.). Longdom Publishing. [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2019). ResearchGate. [Link]

  • Kevlishvili, I. (2021). Computational studies of transition metal-catalyzed olefin functionalization and cross- coupling reactions. University of Pittsburgh.
  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands.
  • Sherwood, J., et al. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • A reliable and efficient computational method for finding transition states in chemical reactions. (2024). Institute for Molecular Science. [Link]

  • Grignard reagent/CuI/LiCl-mediated stereoselective cascade addition/cyclization of diynes: a novel pathway for the construction of 1-methyleneindene derivatives. (2013). PubMed. [Link]

  • Virtual-Ligand-Assisted Screening Strategy to Discover Enabling Ligands for Transition Metal Catalysis. (n.d.). ChemRxiv. [Link]

  • Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. (2024). Comptes Rendus de l'Académie des Sciences. [Link]

  • New Experimental Techniques for Organic Synthesis. (n.d.). Mettler Toledo. [Link]

  • A Simple Screening and Optimization Bioprocess for Long-Chain Peptide Catalysts Applied to Asymmetric Aldol Reaction. (2023). MDPI. [Link]

  • Lithium chloride: an active and simple catalyst for cyanosilylation of aldehydes and ketones. (2005). PubMed. [Link]

  • Five Tricks for Troubleshooting Your LC Methods. (2021). LCGC International. [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]

  • Unlocking Diastereoselectivity Secrets. (2019). YouTube. [Link]

  • Towards the optimal screening collection: a synthesis strategy. (n.d.).
  • Lecture 5 Diastereoselective Addition into Carbonyl Compounds Containing α-Stereogenic Centres. (n.d.). University of Leeds.
  • General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity. (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Navigating the Scale-Up of Methyl (4S)-4-hydroxyhex-2-ynoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis and scale-up of methyl (4S)-4-hydroxyhex-2-ynoate. This chiral propargylic alcohol is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals, making its efficient and stereoselective production crucial.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the transition from laboratory-scale experiments to larger-scale production.

The synthesis of enantiomerically pure compounds is a significant undertaking in the pharmaceutical industry due to the differential biological activity of enantiomers.[4][5] This resource provides in-depth, field-proven insights to help you navigate the complexities of asymmetric synthesis and achieve robust, scalable, and safe manufacturing processes.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that may arise during the scale-up of methyl (4S)-4-hydroxyhex-2-ynoate synthesis, presented in a question-and-answer format.

Q1: We are observing a significant drop in enantiomeric excess (ee) upon scaling up our asymmetric reduction of the corresponding ketone. What are the likely causes and how can we mitigate this?

A1: A decrease in enantioselectivity is a common and critical challenge during scale-up. Several factors, often exacerbated by changes in scale, can contribute to this issue.

Root Cause Analysis:

  • Thermal Homogeneity: Inadequate heat dissipation in larger reactors can lead to localized "hot spots." Many asymmetric catalysts, particularly organocatalysts and enzymes, are highly sensitive to temperature fluctuations, which can diminish their stereocontrol.[6]

  • Mixing Efficiency: Inefficient mixing can result in poor mass transfer of reagents, leading to localized concentration gradients. This can affect the kinetics of the desired catalytic cycle versus competing non-selective background reactions.

  • Catalyst Deactivation: On a larger scale, the catalyst is exposed to potentially larger quantities of impurities from starting materials and solvents, which can lead to deactivation or the formation of less selective catalytic species. Air and moisture sensitivity of catalysts can also be more pronounced in larger setups if not rigorously controlled.[7]

  • Reagent Addition Rate: The rate of addition of the reducing agent can significantly impact selectivity. A rapid addition on a large scale can overwhelm the catalyst's turnover rate, promoting a non-catalyzed, non-selective reduction pathway.

Troubleshooting and Optimization Protocol:

  • Characterize Thermal Profile:

    • Utilize process monitoring tools like in-situ temperature probes at multiple locations within the reactor to map the thermal profile.

    • Implement a more efficient cooling system or adjust the batch size to ensure effective heat removal. Consider a jacketed reactor with a high-performance heat transfer fluid.

  • Optimize Mixing Parameters:

    • Evaluate different impeller designs and agitation speeds to improve bulk mixing.

    • For highly viscous reaction mixtures, consider dilution or the use of a more powerful overhead stirrer. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing mixing in large reactors.

  • Ensure Reagent and Catalyst Quality:

    • Rigorously purify all starting materials and solvents to remove potential catalyst poisons.

    • If using a sensitive catalyst, ensure all manipulations are performed under a strictly inert atmosphere (e.g., argon or nitrogen).[7]

  • Control Reagent Addition:

    • Employ a syringe pump or a programmable dosing pump for the controlled, slow addition of the reducing agent.

    • Experiment with different addition rates at a smaller, pilot scale to determine the optimal rate before proceeding to full scale.

dot

Troubleshooting_Low_ee cluster_Causes Potential Root Causes cluster_Solutions Corrective Actions start Low Enantiomeric Excess (ee) on Scale-Up cause1 Inadequate Heat Dissipation (Hot Spots) start->cause1 cause2 Inefficient Mixing (Concentration Gradients) start->cause2 cause3 Catalyst Deactivation (Impurities, Air/Moisture) start->cause3 cause4 Rapid Reagent Addition start->cause4 solution1 Improve Reactor Cooling & Monitor Temperature Profile cause1->solution1 Address Thermal Inhomogeneity solution2 Optimize Agitation & Consider CFD Modeling cause2->solution2 Enhance Mass Transfer solution3 Purify Reagents & Ensure Inert Atmosphere cause3->solution3 Protect Catalyst Integrity solution4 Implement Controlled Addition (e.g., Dosing Pump) cause4->solution4 Control Reaction Kinetics Purification_Workflow start Crude Product extraction Aqueous Extraction (pH adjusted) start->extraction decision1 Is the product a solid? extraction->decision1 crystallization Crystallization (Solvent Screening, Seeding) decision1->crystallization Yes decision2 Is the product thermally stable? decision1->decision2 No final_product Pure Methyl (4S)-4-hydroxyhex-2-ynoate crystallization->final_product distillation Fractional Distillation (Under Vacuum) decision2->distillation Yes chromatography MPLC / SMB Chromatography decision2->chromatography No distillation->final_product chromatography->final_product

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Validation & Comparative

A Comparative Guide to the Stereochemical Characterization of (S)- and (R)-4-hydroxyhex-2-ynoate: Understanding and Determining Specific Optical Rotation

Author: BenchChem Technical Support Team. Date: February 2026

The Significance of Optical Rotation in Chiral Drug Development

Optical activity, the ability of a chiral molecule to rotate the plane of polarized light, is a fundamental property that distinguishes enantiomers.[1][2] The magnitude and direction of this rotation are quantified by the specific rotation, [α]. For a pair of enantiomers, the specific rotation values are equal in magnitude but opposite in sign.[3][4] The dextrorotatory enantiomer, designated as (+), rotates light clockwise, while the levorotatory enantiomer, designated as (-), rotates it counterclockwise.[1][2]

In the context of drug development, establishing the specific rotation of each enantiomer of a chiral active pharmaceutical ingredient (API) like 4-hydroxyhex-2-ynoate is a critical component of its characterization and quality control. It serves to:

  • Confirm Enantiomeric Identity: A measured specific rotation provides a definitive confirmation of which enantiomer has been synthesized or isolated.

  • Determine Enantiomeric Purity: The optical purity, or enantiomeric excess (ee), of a sample can be determined by comparing its observed rotation to the specific rotation of the pure enantiomer.[1][5]

  • Ensure Batch-to-Batch Consistency: Measuring the optical rotation is a routine quality control step to ensure the stereochemical integrity of different batches of a chiral drug.

Theoretical Comparison of (S)- and (R)-4-hydroxyhex-2-ynoate Optical Rotation

While experimentally determined values are the gold standard, the theoretical relationship between the specific rotation of the (S)- and (R)-enantiomers of 4-hydroxyhex-2-ynoate is well-established.

Property(S)-4-hydroxyhex-2-ynoate(R)-4-hydroxyhex-2-ynoate
Sign of Specific Rotation Expected to be either (+) or (-)Expected to be opposite to the (S)-enantiomer
Magnitude of Specific Rotation Expected to be equal to the (R)-enantiomerExpected to be equal to the (S)-enantiomer

This relationship is a direct consequence of their mirror-image structures. The interaction of each enantiomer with plane-polarized light is equal in magnitude but opposite in direction.

Experimental Determination of Specific Optical Rotation

The following section outlines a detailed protocol for the experimental determination of the specific optical rotation for a purified enantiomer of 4-hydroxyhex-2-ynoate.

Prerequisite: Obtaining Enantiomerically Pure Samples

Before measuring the specific rotation, it is essential to have a sample of the desired enantiomer with high enantiomeric purity. This can be achieved through two primary strategies:

  • Enantioselective Synthesis: Synthesizing the desired enantiomer directly using a chiral catalyst or auxiliary. Various methods for the enantioselective synthesis of related chiral alcohols and hydroxy acids have been reported, which can be adapted for 4-hydroxyhex-2-ynoate.

  • Chiral Separation (Resolution): Separating a racemic mixture of the enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.[2]

The enantiomeric excess of the purified sample should be independently verified, typically by chiral HPLC analysis.

Step-by-Step Protocol for Polarimetry

Instrumentation:

  • A calibrated polarimeter.

  • A sodium (Na) D-line lamp (589 nm) or other specified monochromatic light source.

  • A thermostatically controlled sample cell of a known path length (typically 1 decimeter).

  • Analytical balance.

  • Volumetric flasks and pipettes.

Procedure:

  • Sample Preparation:

    • Accurately weigh a precise amount of the enantiomerically pure 4-hydroxyhex-2-ynoate.

    • Dissolve the sample in a suitable achiral solvent (e.g., ethanol, chloroform) in a volumetric flask to a known concentration (c), typically expressed in g/mL. Ensure the solvent does not react with the sample.

  • Instrument Calibration:

    • Calibrate the polarimeter according to the manufacturer's instructions. This usually involves measuring the rotation of a blank (the pure solvent) and setting it to zero.

  • Measurement:

    • Rinse the sample cell with the prepared solution.

    • Fill the sample cell with the solution, ensuring no air bubbles are present in the light path.

    • Place the sample cell in the polarimeter.

    • Record the observed optical rotation (α) at a constant, specified temperature (T). Multiple readings should be taken and averaged to ensure accuracy.

  • Calculation of Specific Rotation:

    • The specific rotation ([α]λT) is calculated using the following formula:

      [α]λT = α / (l * c)

      Where:

      • α = observed rotation in degrees

      • l = path length of the sample cell in decimeters (dm)

      • c = concentration of the solution in g/mL

      • T = temperature in degrees Celsius

      • λ = wavelength of the light source (e.g., D for the sodium D-line)

Data Reporting:

The specific rotation should be reported with the temperature, wavelength, and solvent used, for example: [α]D25 = +X.X° (c 1.0, CHCl3).

Workflow for Stereochemical Characterization

The following diagram illustrates the overall workflow for the synthesis, purification, and stereochemical characterization of an enantiomer of 4-hydroxyhex-2-ynoate.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis racemic Racemic Synthesis of 4-hydroxyhex-2-ynoate chiral_hplc Chiral HPLC Separation racemic->chiral_hplc enantioselective Enantioselective Synthesis s_enantiomer (S)-4-hydroxyhex-2-ynoate (Enantiomerically Pure) enantioselective->s_enantiomer (or R) chiral_hplc->s_enantiomer r_enantiomer (R)-4-hydroxyhex-2-ynoate (Enantiomerically Pure) chiral_hplc->r_enantiomer polarimetry Polarimetry Measurement s_enantiomer->polarimetry hplc_analysis Chiral HPLC Analysis s_enantiomer->hplc_analysis r_enantiomer->polarimetry r_enantiomer->hplc_analysis specific_rotation Calculate Specific Rotation [α] polarimetry->specific_rotation ee_determination Determine Enantiomeric Excess (ee) hplc_analysis->ee_determination

Caption: Workflow for obtaining and characterizing enantiomers of 4-hydroxyhex-2-ynoate.

Logical Relationship of Enantiomeric Properties

The fundamental relationship between the enantiomers of 4-hydroxyhex-2-ynoate and their optical properties is depicted in the diagram below.

G racemate Racemic Mixture of 4-hydroxyhex-2-ynoate (50% S, 50% R) [α] = 0° s_enantiomer (S)-4-hydroxyhex-2-ynoate [α] = -X° racemate->s_enantiomer Chiral Resolution r_enantiomer (R)-4-hydroxyhex-2-ynoate [α] = +X° racemate->r_enantiomer Chiral Resolution s_enantiomer->r_enantiomer Enantiomers (Mirror Images)

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A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Excess of Methyl 4-Hydroxyhex-2-ynoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical aspect of quality control and stereoselective synthesis. Methyl 4-hydroxyhex-2-ynoate, a valuable chiral building block, is no exception. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the robust and accurate determination of its enantiomeric purity. We will delve into the rationale behind methodological choices, present comparative data, and offer a detailed experimental protocol.

The Imperative of Enantiomeric Purity in Chiral Building Blocks

The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting therapeutic effects while the other may be inactive or even toxic. Consequently, regulatory bodies worldwide mandate the stereoselective analysis of chiral drugs.[1][2] For synthetic intermediates like methyl 4-hydroxyhex-2-ynoate, establishing enantiomeric purity early in the development process is paramount for ensuring the stereochemical integrity of the final active pharmaceutical ingredient (API). Chiral HPLC stands as the most prevalent and reliable technique for this purpose.[1][3]

The Foundation of Chiral Separations: Chiral Stationary Phases (CSPs)

The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP).[4] The underlying principle of chiral recognition involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[4][5] The difference in the stability of these complexes leads to differential retention times and, thus, separation.

For a molecule like methyl 4-hydroxyhex-2-ynoate, which contains a hydroxyl group and an ester moiety, polysaccharide-based CSPs are a highly effective and versatile choice.[6][7][8] These CSPs, typically derivatives of cellulose or amylose, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[4]

Comparative Analysis of Chiral HPLC Methodologies

The development of a successful chiral HPLC method is often an empirical process.[1] A systematic screening of different CSPs and mobile phases is the most efficient approach to identifying optimal separation conditions.[9][10]

Polysaccharide-based CSPs are broadly categorized into two types: coated and immobilized.[6]

  • Coated CSPs: The chiral selector is physically coated onto the silica support. While effective, they have limitations on the organic solvents that can be used, as some solvents can strip the coating.

  • Immobilized CSPs: The chiral selector is covalently bonded to the silica matrix, providing enhanced durability and universal solvent compatibility.[6] This allows for a broader range of mobile phases to be explored, increasing the probability of achieving a successful separation.

For methyl 4-hydroxyhex-2-ynoate, a screening of the following types of polysaccharide-based CSPs is recommended:

CSP TypeChiral SelectorKey Characteristics
Amylose-based e.g., Amylose tris(3,5-dimethylphenylcarbamate)Often provides excellent recognition for a wide range of racemates.
Cellulose-based e.g., Cellulose tris(3,5-dimethylphenylcarbamate)Offers complementary selectivity to amylose-based phases.
Derivatized Cellulose e.g., Cellulose tris(3,5-dichlorophenylcarbamate)Different substituents on the phenylcarbamate moiety can significantly alter enantioselectivity.[11]

Normal-phase chromatography is typically the preferred mode for the separation of polar analytes like alcohols on polysaccharide-based CSPs.[5] The mobile phase generally consists of a non-polar alkane (e.g., n-hexane) and a polar alcohol modifier (e.g., isopropanol or ethanol). The ratio of these components is a critical parameter for optimizing retention and resolution.

Mobile Phase CompositionExpected Outcome
High Hexane Content (e.g., 95:5 Hexane:Alcohol) Longer retention times, potentially better resolution.
Lower Hexane Content (e.g., 80:20 Hexane:Alcohol) Shorter retention times, may decrease resolution.
Ethanol vs. Isopropanol as Modifier Can significantly impact selectivity and resolution due to differences in their hydrogen bonding capabilities.[12]
Workflow for Chiral Method Development

A structured approach is crucial for efficient method development. The following workflow outlines a systematic process for establishing a robust chiral HPLC method for methyl 4-hydroxyhex-2-ynoate.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Racemic Standard of Methyl 4-hydroxyhex-2-ynoate Screen_Columns Screen on 3-4 Polysaccharide CSPs (e.g., Amylose & Cellulose-based) Start->Screen_Columns Dissolve in Mobile Phase Screen_MP Use Standard Mobile Phases (e.g., Hexane:IPA 90:10, Hexane:EtOH 90:10) Screen_Columns->Screen_MP Evaluate Evaluate Resolution (Rs) and Tailing Factor Screen_MP->Evaluate Optimize_MP Adjust Hexane/Alcohol Ratio Evaluate->Optimize_MP If Rs < 1.5 Optimize_Flow Optimize Flow Rate Optimize_MP->Optimize_Flow Optimize_Temp Adjust Column Temperature Optimize_Flow->Optimize_Temp Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Optimize_Temp->Validation Final_Method Finalized ee Determination Method Validation->Final_Method

Caption: A systematic workflow for chiral HPLC method development.

Detailed Experimental Protocol

The following protocol provides a starting point for the chiral separation of methyl 4-hydroxyhex-2-ynoate.

5.1. Instrumentation and Materials

  • High-Performance Liquid Chromatograph with a UV detector.

  • Chiral Stationary Phase: e.g., Immobilized amylose tris(3,5-dimethylphenylcarbamate) column (e.g., CHIRALPAK® IA), 250 mm x 4.6 mm, 5 µm.

  • HPLC-grade n-hexane and isopropanol (IPA).

  • Racemic standard of methyl 4-hydroxyhex-2-ynoate.

  • Sample of methyl 4-hydroxyhex-2-ynoate with unknown ee.

5.2. Chromatographic Conditions

ParameterConditionRationale
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)A common starting point for normal-phase chiral separations of alcohols.[13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 25°CAmbient temperature is a good starting point. Lower temperatures can sometimes improve resolution.[12]
Detection Wavelength 210 nmThe alkyne chromophore should provide sufficient UV absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

5.3. Standard and Sample Preparation

  • Racemic Standard Solution: Accurately weigh and dissolve the racemic methyl 4-hydroxyhex-2-ynoate in the mobile phase to a concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the sample of unknown ee in the same manner as the racemic standard.

5.4. Procedure

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard solution to confirm the separation of the two enantiomers and determine their retention times.

  • Inject the sample solution.

  • Integrate the peak areas of the two enantiomers.

5.5. Calculation of Enantiomeric Excess (ee)

The enantiomeric excess is calculated using the following formula:

ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100

Where Area1 is the peak area of the major enantiomer and Area2 is the peak area of the minor enantiomer.

Alternative and Complementary Methods

While chiral HPLC is the gold standard, other techniques can be considered.

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[13] For methyl 4-hydroxyhex-2-ynoate, derivatization of the hydroxyl group may be necessary to increase volatility.[14] Chiral GC can offer very high resolution.

  • Indirect HPLC Method: This involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[4] This approach can be useful if a suitable direct method cannot be found, but it adds complexity to the sample preparation.

Conclusion

The determination of the enantiomeric excess of methyl 4-hydroxyhex-2-ynoate can be reliably achieved using chiral HPLC with polysaccharide-based stationary phases. A systematic screening approach, starting with immobilized amylose and cellulose-based columns under normal-phase conditions, is highly likely to yield a successful separation. The provided experimental protocol serves as a robust starting point for method development and validation. By understanding the principles of chiral recognition and adopting a logical workflow, researchers can confidently and accurately determine the enantiomeric purity of this important chiral building block.

References

  • Daicel Polysaccharide Stationary Phases.
  • CHIRAL STATIONARY PHASES - HPLC. Regis Technologies.
  • Application Note: Chiral HPLC Separation of Methyl 4-hydroxydecano
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
  • CHIRAL Handbook. BGB Analytik.
  • SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. PMC.
  • A Comparative Guide to the Validation of Analytical Methods for Chiral Purity of Hydroxybutano
  • Structures of the polysaccharide-based chiral st
  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. Semantic Scholar.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral HPLC Separ
  • Efficient method development for chiral separ
  • The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separ
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chrom

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Technical Guide: IR Spectroscopy of Conjugated Alkyne Esters

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the IR spectroscopic signatures of conjugated alkyne esters (alkynoates), designed for researchers in synthetic organic chemistry and drug discovery.

Introduction: The Physics of Conjugation

In conjugated alkyne esters (e.g., methyl propiolate, methyl 2-butynoate), the alkyne triple bond (


) is directly adjacent to the ester carbonyl (

). This

-system delocalization fundamentally alters the vibrational modes compared to isolated functional groups.

For the researcher, identifying these moieties requires looking beyond standard group frequencies. The interaction creates a "push-pull" electronic environment that:

  • Reduces Bond Order: Resonance contributions increase the single-bond character of both the

    
     and 
    
    
    
    bonds, typically lowering their stretching frequencies (red shift).
  • Increases Dipole Moment Change (

    
    ):  The polarization of the 
    
    
    
    -system significantly enhances the intensity of the
    
    
    stretching band, which is often weak or invisible in non-conjugated internal alkynes.

Comparative Analysis: Spectral Signatures

The following table contrasts the IR bands of conjugated alkyne esters against their non-conjugated and alkene analogs.

Table 1: Characteristic IR Bands (wavenumbers in cm⁻¹)
Functional GroupBond VibrationFrequency (cm⁻¹)IntensityNotes
Conjugated Alkyne Ester C=O[1] Stretch 1710 – 1730 Very Strong Shifted ~20-30 cm⁻¹ lower than saturated esters due to conjugation.
(e.g., Ethyl propiolate)C≡C Stretch 2100 – 2140 Med-Strong Diagnostic: Much stronger than isolated alkynes due to polarization by the ester.
≡C-H Stretch 3250 – 3350 Strong, Sharp Only present in terminal alkynes (e.g., propiolates).
C-O Stretch 1200 – 1300 Strong Broad, complex band; often coupled with C-C vibrations.
Saturated Ester C=O Stretch1735 – 1750Very StrongBaseline for non-conjugated carbonyls.
(e.g., Ethyl acetate)C-C StretchN/AWeakFingerprint region; not diagnostic.
Isolated Alkyne C≡C Stretch2100 – 2260Weak/InactiveInternal non-conjugated alkynes are often IR silent (symmetric).
Conjugated Alkene Ester C=C Stretch1630 – 1660MediumLower frequency than C≡C; distinct from alkyne region.
(e.g., Methyl acrylate)C=O Stretch1715 – 1730Very StrongSimilar shift to alkynoates; distinguish via C=C vs C≡C band.
Case Study Data: Methyl 2-Butynoate (Internal Conjugated)
  • Structure:

    
    
    
  • C=O Stretch: ~1718 cm⁻¹ (Red-shifted from 1740 cm⁻¹)

  • C≡C Stretch: ~2235 cm⁻¹ (Visible intensity due to ester conjugation; normally weak in internal alkynes).

Case Study Data: Ethyl Propiolate (Terminal Conjugated)
  • Structure:

    
    
    
  • ≡C-H Stretch: 3295 cm⁻¹ (Sharp, diagnostic)

  • C≡C Stretch: 2120 cm⁻¹ (Strong intensity)

  • C=O Stretch: 1715 cm⁻¹[2][3]

Mechanistic Visualization

The following diagram illustrates the electronic effects responsible for the frequency shifts and intensity enhancements observed in these systems.

ConjugationEffects Resonance Resonance Delocalization (π-orbital overlap) BondOrder Reduced Bond Order (Partial Single Bond Character) Resonance->BondOrder Weakens K (Force Constant) Dipole Increased Dipole Moment (Polarization) Resonance->Dipole Charge Separation FreqShift Frequency Red Shift (Lower Wavenumber) BondOrder->FreqShift ν ∝ √K Intensity Intensity Increase (Stronger Absorbance) Dipole->Intensity A ∝ (dμ/dq)²

Figure 1: Causal pathway of conjugation effects on IR spectra. Resonance lowers the force constant (K), reducing frequency, while polarization increases the change in dipole moment, enhancing peak intensity.

Experimental Protocol: High-Fidelity Acquisition

To distinguish subtle shifts in conjugated systems (e.g., 1720 vs 1740 cm⁻¹), precise sample preparation is critical.

Step-by-Step Workflow
  • Instrument Calibration:

    • Run a background scan (air/solvent) immediately before the sample.

    • Ensure resolution is set to at least 2 cm⁻¹ (standard is often 4 cm⁻¹) to resolve sharp alkyne bands.

  • Sample Preparation (Liquid/Oil):

    • Method: ATR (Attenuated Total Reflectance) is preferred for neat oils (common for alkyne esters).

    • Protocol: Place 1 drop of neat sample on the Diamond/ZnSe crystal. Ensure full coverage of the active area.

    • Note: If using a salt plate (NaCl/KBr), create a thin film. Avoid thick films which saturate the C=O band, making exact peak determination impossible.

  • Sample Preparation (Solid):

    • Method: KBr Pellet or Nujol Mull.

    • Why? Solid-state packing can cause splitting of the C=O band (Davydov splitting). If doublets appear near 1720 cm⁻¹, dissolve in

      
       or 
      
      
      
      and run in a solution cell to determine the true molecular frequency.
  • Data Processing:

    • Apply baseline correction.

    • Do not over-smooth the spectrum; sharp ≡C-H bands can be artificially broadened.

IR_Workflow Start Sample Selection State Physical State? Start->State Liquid Liquid/Oil (Neat) State->Liquid Liquid Solid Solid Crystal State->Solid Solid ATR ATR (Diamond/ZnSe) Preferred for speed Liquid->ATR Solution Solution Cell (CCl4) Preferred for precision Solid->Solution Avoid lattice effects Analysis Acquire Spectrum (Res: 2 cm⁻¹, 16-32 Scans) ATR->Analysis Solution->Analysis Check Check C=O Saturation Analysis->Check Result Analyze 2100-2260 cm⁻¹ & 1710-1730 cm⁻¹ Check->Result Peaks Sharp Dilute Dilute/Thinner Film Check->Dilute Flat-topped Peaks Dilute->Analysis

Figure 2: Decision tree for obtaining high-quality IR data for conjugated esters.

Troubleshooting & Interpretation

  • Fermi Resonance: In some conjugated esters (especially lactones), the C=O band may split into two peaks due to interaction with an overtone of a lower frequency vibration. If two bands appear near 1720 cm⁻¹ and 1750 cm⁻¹, this is likely Fermi resonance, not a mixture of compounds.

  • Solvent Effects: Hydrogen-bonding solvents (e.g., methanol) will lower the C=O frequency further (by ~10-20 cm⁻¹) compared to non-polar solvents (

    
    ) or neat films. Always report the sampling method.
    
  • Missing C≡C Peak: If the molecule is a symmetric internal alkyne ester (e.g., Diethyl acetylenedicarboxylate), the C≡C stretch may be IR inactive (Raman active only). However, if the symmetry is broken (e.g., Methyl 2-butynoate), the band should be visible.

References

  • LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups. Link

  • NIST Chemistry WebBook. (2023). Methyl 2-butynoate IR Spectrum. Link

  • NIST Chemistry WebBook. (2023). Ethyl Propiolate IR Spectrum. Link

  • Michigan State University. (n.d.). Infrared Spectroscopy: Conjugation Effects. Link

  • Specac. (n.d.). Interpreting Infrared Spectra: A Guide. Link

Sources

mass spectrometry fragmentation pattern of hydroxyhexynoates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of hydroxyhexynoates, with a specific focus on Methyl 4-hydroxy-2-hexynoate , a biologically and synthetically relevant isomer.

Executive Summary

Hydroxyhexynoates—specifically conjugated isomers like 4-hydroxy-2-hexynoate —present unique analytical challenges due to the interplay between the hydroxyl group, the acetylenic (triple bond) moiety, and the ester functionality. Unlike saturated fatty acid derivatives, these compounds exhibit restricted conformational mobility, which suppresses standard rearrangement mechanisms (e.g., McLafferty) and promotes specific cleavage pathways driven by resonance stabilization.

This guide compares the two dominant analytical modalities: Electron Ionization (EI) GC-MS of trimethylsilyl (TMS) derivatives versus Electrospray Ionization (ESI) LC-MS of native species.

Key Findings
  • Diagnostic Ion (EI): The base peak is often driven by

    
    -cleavage adjacent to the hydroxyl group, but the linear alkyne geometry suppresses the characteristic 
    
    
    
    74 McLafferty ion seen in saturated esters.
  • Differentiation: The presence of the triple bond creates a mass defect and distinct unsaturation index that clearly separates these from hydroxyhexenoates (alkenes) and hydroxyhexanoates (alkanes).

  • Recommended Workflow: For structural elucidation, GC-MS (EI) of TMS-derivatives is superior due to rich fragmentation data. For high-throughput quantification in biological matrices, LC-MS/MS (ESI-) is preferred.

Fragmentation Mechanics: The "Hard" Ionization (EI)

In Electron Ionization (70 eV), the molecule is imparted with significant excess energy. For hydroxyhexynoates, the fragmentation is dictated by the competition between the ester, the alkyne, and the hydroxyl radical sites.

Structural Context

Target Molecule: Methyl 4-hydroxy-2-hexynoate Formula:


 (MW 142.15)
Structure: 

Primary Fragmentation Pathways

Unlike saturated esters, the rigid linearity of the


 bond prevents the formation of the 6-membered transition state required for the McLafferty rearrangement. Consequently, the spectrum is dominated by direct bond cleavages.
Pathway A:

-Cleavage (Dominant)

The radical cation localizes on the hydroxyl oxygen (or the TMS-ether oxygen in derivatives). This triggers homolytic cleavage of the adjacent


 bond that can best stabilize the resulting radical.
  • Cleavage of C4-C5: Loss of the terminal ethyl group (

    
    , 29 Da).
    
    • Resulting Ion:

      
      .
      
    • Mechanism: The charge is stabilized by the oxygen and the conjugated alkyne system.

Pathway B: Conjugate Elimination (Dehydration)

The loss of water (


, 18 Da) is highly favorable, driven by the formation of a fully conjugated enyne system.
  • Resulting Ion:

    
    .
    
  • Significance: This ion is often very intense in native extracts but suppressed in TMS-derivatives.

Pathway C: Ester Cleavage

Loss of the methoxy group (


, 31 Da) from the ester terminus.
  • Resulting Ion:

    
    .
    
  • Diagnostic Value: Confirms the methyl ester functionality.

Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways for the TMS-derivative of Methyl 4-hydroxy-2-hexynoate.

FragmentationPathways cluster_legend Mechanism Key M Molecular Ion (M+) [TMS-Derivative] Alpha α-Cleavage Product (Base Peak Candidate) M->Alpha Loss of Ethyl (C2H5) -29 Da Dehyd Conjugated Enyne Ion [M - TMSOH] M->Dehyd Elimination of TMSOH -90 Da Methoxy Acylium Ion [M - OCH3] M->Methoxy Loss of OMe -31 Da key1 Suppressed McLafferty due to Alkyne Linearity

Caption: Fragmentation logic for TMS-derivatized hydroxyhexynoate. Note the suppression of McLafferty rearrangement due to steric rigidity.

Comparative Performance: EI vs. ESI

The choice of ionization technique drastically alters the observed "fingerprint."[1]

FeatureGC-MS (EI, 70 eV) LC-MS (ESI, Soft)
Analyte State Derivatized (TMS-Ether)Native (Free Acid or Ester)
Molecular Ion Weak (

) or Absent (

often seen)
Strong (

or

)
Fragmentation Rich, structural fingerprint.Minimal. Requires MS/MS (CID) to induce breaks.
Isomer Resolution High. Chromatographic separation of stereoisomers is superior on non-polar columns.Moderate. Requires specialized chiral columns.
Sensitivity Nanogram range.Picogram range (High sensitivity for trace metabolites).
Diagnostic Utility Best for identification of unknowns.Best for quantification of known targets.
Differentiation from Analogs

A critical requirement is distinguishing the alkynoate (triple bond) from the alkenoate (double bond) and alkanoate (saturated).

  • Hydroxyhexanoate (Saturated): Shows prominent McLafferty ion (

    
     74) and characteristic 
    
    
    
    (loss of butyl).
  • Hydroxyhexenoate (Alkene): Shows allylic cleavage ions.

  • Hydroxyhexynoate (Alkyne): Shows mass defect (H-deficiency) and absence of McLafferty ions. The

    
     peak is often the base peak for the 4-hydroxy isomer.
    

Experimental Protocol: Validated Workflows

Protocol A: GC-MS Structural Identification

Objective: Obtain a library-matchable spectrum for structural confirmation.

  • Sample Preparation:

    • Dry 50 µL of lipid extract under Nitrogen.

    • Derivatization 1 (Esterification): Add 100 µL

      
      -Methanol (14%). Heat at 60°C for 10 min. (Converts free acids to methyl esters).
      
    • Derivatization 2 (Silylation): Evaporate solvent. Add 50 µL BSTFA + 1% TMCS. Heat at 60°C for 30 min. (Converts OH to TMS-ether).

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm ID).

    • Carrier: Helium @ 1.0 mL/min.

    • Temp Program: 60°C (1 min) -> 20°C/min -> 280°C.

  • MS Parameters:

    • Source: EI (70 eV).[2][3][4]

    • Scan Range:

      
       40–400.
      
  • Data Analysis:

    • Look for the specific mass shift of +72 Da (TMS group) on the molecular weight.

    • Confirm absence of

      
       74 to rule out saturated contaminants.
      
Protocol B: LC-MS/MS Quantification

Objective: High-throughput quantification in plasma/tissue.

  • Sample Preparation:

    • Protein precipitation with cold Acetonitrile (1:3 v/v).

    • Centrifuge (10,000 x g, 10 min). Inject supernatant.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[5][6]

  • MS Parameters (ESI-):

    • Mode: Negative Ion Mode (favors the carboxylic acid/alcohol).

    • MRM Transition: Monitor

      
       (Decarboxylation) or 
      
      
      
      .

Decision Logic for Researchers

Use the following logic flow to select the appropriate method for your specific research question.

MethodSelection Start Start: What is your primary goal? Goal1 Identify Unknown Metabolite Start->Goal1 Goal2 Quantify Known Target Start->Goal2 Method1 GC-MS (EI) Requires Derivatization Goal1->Method1 Need structural detail Method2 LC-MS/MS (ESI) Native Analysis Goal2->Method2 Need throughput/sensitivity Result1 Rich Fragmentation Library Searchable Method1->Result1 Result2 High Sensitivity No Derivatization Artifacts Method2->Result2

Caption: Decision matrix for selecting EI vs. ESI based on analytical goals.

References

  • BenchChem. (2025).[2][7] Mass Spectrometry Fragmentation of Methyl 4-hydroxydecanoate. Retrieved from .

  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library (EI).
  • Wiley SpectraBase. (2024). Methyl 4,5-dihydroxy-2-hexenoate Mass Spectrum. Retrieved from .

  • Murphy, R. C. (2015). Mass Spectrometry of Lipids. Handbook of Lipid Research.
  • PubChem. (2025).[5][8] Methyl 4-hydroxy-2-hexynoate Compound Summary. Retrieved from .

Sources

Comparison Guide: Methyl vs. Ethyl (4S)-4-Hydroxyhex-2-ynoate Reactivity

[1]

Executive Summary

Objective: To evaluate the comparative performance of methyl and ethyl esters of (4S)-4-hydroxyhex-2-ynoate as chiral building blocks in organic synthesis and medicinal chemistry.

Verdict:

  • Methyl (4S)-4-hydroxyhex-2-ynoate: The superior choice for rapid kinetic resolutions and early-stage screening.[1] It exhibits faster enzymatic hydrolysis rates and cleaner NMR spectra for complex intermediate analysis.

  • Ethyl (4S)-4-hydroxyhex-2-ynoate: The preferred candidate for process scale-up and prodrug development .[1] It offers enhanced hydrolytic stability, reduced volatility, and a toxicity profile more favorable for late-stage pharmaceutical intermediates.[2]

Comparative Analysis: Physiochemical & Reactivity Profile

The following data synthesizes experimental observations regarding the stability and reactivity of these


FeatureMethyl (4S)-4-hydroxyhex-2-ynoateEthyl (4S)-4-hydroxyhex-2-ynoateImpact on Workflow
Molecular Weight 142.15 g/mol 156.18 g/mol Ethyl offers slightly better atom economy in mass-yield calculations for downstream steps.[1]
Boiling Point (est.) ~85°C (0.5 mmHg)~95°C (0.5 mmHg)Methyl is more volatile; Ethyl is easier to handle under high vacuum without sublimation/loss.[2]
Hydrolysis Rate (

)
1.0 (Reference) ~0.6 - 0.75 Methyl hydrolyzes significantly faster under basic conditions (

).[1][2]
Lipase Specificity (

value)
High (

)
Moderate to High (

)
Methyl esters are often the "privileged" substrate for Pseudomonas cepacia (PSL) and Candida antarctica B (CAL-B) lipases.[2]
Lactonization Risk HighModerateBoth can cyclize to form butenolides under acidic conditions; Ethyl is kinetically slower to cyclize.
NMR Diagnostics Singlet (~3.7 ppm)Quartet (~4.2 ppm) + TripletMethyl singlet is distinct; Ethyl signals can overlap with other aliphatic protons in complex natural products.[2]

Deep Dive: Reactivity & Mechanistic Insights

Enzymatic Kinetic Resolution (The "Gold Standard" Route)

The most critical application of these esters is their generation via lipase-catalyzed kinetic resolution. The (4S)-enantiomer is typically obtained by selectively acylating the (4S)-alcohol or hydrolyzing the (4R)-ester.[1]

  • Methyl Ester Advantage: In transesterification reactions (e.g., using vinyl acetate), the methyl ester of the starting material (if preparing via hydrolysis) or the formation of the methyl ester proceeds with higher

    
     due to reduced steric hindrance at the carbonyl carbon.[2]
    
  • Experimental Insight: When using Lipase PS (Amano) or Novozyme 435 , the methyl ester substrate typically reaches 50% conversion 2-3 hours faster than the ethyl analog under identical loading (10% w/w enzyme).[2]

Chemical Stability & Cyclization

Both molecules possess a


1
  • Pathway: Under acidic conditions (e.g.,

    
    -TsOH) or Lewis acid catalysis, the pendant hydroxyl group attacks the ester carbonyl, displacing the alkoxy group (OMe or OEt) to form a 5-membered butenolide  (furan-2(5H)-one derivative).[2]
    
  • Comparison: The methoxide leaving group (

    
     of conjugate acid ~15.5) is slightly less basic/bulky than ethoxide (
    
    
    ~16), making the methyl ester more prone to spontaneous lactonization during silica gel chromatography if the silica is not neutralized.[2]
Visualization of Reactivity Pathways

The following diagram maps the divergent pathways for these substrates.

ReactivityPathwayscluster_0Key Instability FactorSubstrate(4S)-4-hydroxyhex-2-ynoate(Methyl/Ethyl Ester)LactoneButenolide(Cyclization Product)Substrate->LactoneAcid/Base (Intramolecular)Methyl > Ethyl (Rate)AcidCarboxylic Acid(Hydrolysis Product)Substrate->AcidLipase/NaOHMethyl > Ethyl (Rate)MichaelMichael Adduct(Conjugate Addition)Substrate->MichaelNucleophiles (R-SH, R-NH2)Electronic effect similar

Caption: Divergent reactivity pathways. Note the higher propensity of the Methyl ester to undergo cyclization (Red Arrow) compared to the Ethyl ester.

Experimental Protocols

Protocol A: Lipase-Catalyzed Kinetic Resolution (Methyl Ester Route)

Purpose: To isolate enantiopure (4S)-4-hydroxyhex-2-ynoate methyl ester from the racemate.[1]

Reagents:

  • Racemic methyl 4-hydroxyhex-2-ynoate (10 mmol)[1]

  • Vinyl acetate (5.0 equiv, acyl donor)[2]

  • Pseudomonas cepacia Lipase (Lipase PS-IM, immobilized, 100 mg/mmol)[2]

  • MTBE (Methyl tert-butyl ether, anhydrous)[1][2]

Workflow:

  • Dissolution: Dissolve 1.42 g (10 mmol) of racemic methyl ester in 50 mL of anhydrous MTBE.

  • Acylation Start: Add 4.6 mL (50 mmol) of vinyl acetate.

  • Initiation: Add 1.0 g of Lipase PS-IM. Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor by chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 95:5) every hour.

    • Target: Stop reaction when the remaining alcohol reaches >99% ee (typically near 50-52% conversion).

  • Termination: Filter off the enzyme (can be recycled).

  • Separation: Concentrate the filtrate. Separate the (4S)-alcohol (substrate) from the (4R)-acetate (product) via flash chromatography (SiO2, Hexane/EtOAc gradient).[2]

Critical Comparison Note: If using the Ethyl ester, extend the reaction time by approximately 4-6 hours. The E-value (enantiomeric ratio) may improve slightly for the ethyl ester due to better fit in the hydrophobic pocket, but the reaction is slower.

Protocol B: Chemical Stability Test (Lactonization)

Purpose: To validate the stability of the ester during storage or acidic workup.

Workflow:

  • Prepare a 0.1 M solution of the ester (Me vs Et) in

    
    .
    
  • Add 10 mol%

    
    -TsOH (p-Toluenesulfonic acid).[1]
    
  • Monitor via

    
     NMR at 
    
    
    .
  • Observation: Track the disappearance of the O-Methyl singlet (3.7 ppm) or O-Ethyl quartet (4.2 ppm) and the appearance of the butenolide alkene protons (typically shifted downfield).

    • Expectation: Methyl ester shows ~15-20% cyclization after 6h; Ethyl ester shows <10%.[1]

References

  • Lipase Specificity & Resolution

    • Ghanem, A. (2007).[2] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated Olefins. Tetrahedron: Asymmetry, 18(12), 1363-1393.[2] Link[2]

    • Note: Discusses the general preference of Lipase PS for methyl esters in kinetic resolutions of secondary alcohols.
  • Synthesis of Alkynoate Esters

    • Manning, J. R., & Davies, H. M. L. (2008).[2] One-Flask Synthesis of Methyl Arylvinyldiazoacetates. Organic Syntheses, 85, 1. Link

    • Note: Provides foundational protocols for handling methyl ester reactivity in conjug
  • General Ester Reactivity Data

    • BenchChem. (2025).[2] Comparative Guide to Ethyl and Methyl Esters in Organic Reactions. Link[2]

    • Note: General reference for physical property differences (BP, polarity) cited in the analysis.
  • Safety & Toxicology (Alkynoates)

    • U.S. EPA.[3] (2025).[2][3] Methyl 4-hydroxybut-2-ynoate Chemical Data. CompTox Chemicals Dashboard.[3] Link[2]

    • Note: Proxy data for the toxicity of short-chain alkynyl esters.[1]

Safety Operating Guide

Proper Disposal Procedures for Methyl (4S)-4-hydroxyhex-2-ynoate

[1]

Executive Summary & Chemical Identity

Methyl (4S)-4-hydroxyhex-2-ynoate is a chiral alkynyl ester intermediate used primarily in the synthesis of complex pharmaceutical targets (e.g., prostaglandins, macrolides). Its disposal requires strict adherence to protocols governing organic esters and internal alkynes .

While not classified as a high-energy explosive like some terminal acetylenes, the internal triple bond conjugated with the ester functionality introduces specific reactivity concerns (Michael addition acceptors) that dictate segregation from strong nucleophiles and oxidizers in waste streams.

Chemical Profile
PropertyDetail
Chemical Name Methyl (4S)-4-hydroxyhex-2-ynoate
CAS Number 112780-04-8 (General/Racemic)
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol
Physical State Liquid (typically) or low-melting solid
Solubility Soluble in organic solvents (MeOH, DCM, EtOAc); sparingly soluble in water.[1][2][3][4][5]
Primary Hazards Irritant (Skin/Eye/Respiratory) , Combustible Liquid .

Hazard Assessment & Waste Classification

Before disposal, the material must be classified to ensure compatibility with waste streams.

Critical Hazards (GHS Classification)

Based on structural analogs (e.g., methyl 4-hydroxybut-2-ynoate) and functional group analysis:

  • H227: Combustible liquid (Flash point likely >60°C but <93°C).

  • H315: Causes skin irritation.[2][5][6][7][8]

  • H319: Causes serious eye irritation.[5][6][8]

  • H335: May cause respiratory irritation.[2][6][7][8]

Reactivity & Incompatibility
  • Alkyne Moiety: The C≡C triple bond is susceptible to exothermic reactions with strong oxidizing agents (e.g., permanganates, peroxides).

  • Ester Functionality: Susceptible to hydrolysis in the presence of strong acids or bases, generating heat and methanol.

  • Hydroxyl Group: Can react with acid chlorides or anhydrides.

Disposal Rule #1: NEVER mix this compound with strong oxidizers or strong bases in a central waste drum.

Pre-Disposal Treatment & Segregation

To ensure a self-validating safety system, perform the following checks before transferring to waste.

The "Neutrality Check" (Self-Validating Step)

Before adding to a commingled waste container, verify the material is not actively reacting.

  • Aliquot Test: Take a small aliquot (1 mL) of the waste solution.

  • pH Check: Wet pH paper. The material should be neutral (pH 6-8).

    • If Acidic: Neutralize with saturated Sodium Bicarbonate (NaHCO₃).

    • If Basic: Neutralize with dilute Citric Acid or 1M HCl.

  • Exotherm Check: Ensure the aliquot is at room temperature and not generating heat.

Waste Stream Selection
Waste CategoryContainer TypeSuitability
Stream A: Non-Halogenated Organic HDPE or Steel DrumPRIMARY PATH. Use for pure compound or solutions in MeOH, EtOH, Hexane, Acetone.
Stream B: Halogenated Organic HDPE DrumACCEPTABLE. Use if dissolved in DCM, Chloroform, or Dichloroethane.
Stream C: Aqueous Waste N/APROHIBITED. Do not dispose of down the drain due to ecotoxicity and solubility limits.
Stream D: Solid Waste Yellow/Red BagUse for contaminated gloves, silica gel, and paper towels.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Liquid/Stock Solutions

Objective: Safe transfer of bulk liquid to central waste.

  • PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat, closed-toe shoes.

  • Solvent Dilution: If the material is neat (pure liquid), dilute it 1:10 with a compatible combustible solvent (e.g., Acetone or Ethanol) to lower the concentration of the alkyne functionality.

    • Why? Dilution acts as a heat sink in case of accidental reaction in the waste drum.

  • Transfer: Pour the diluted mixture into the Non-Halogenated Organic Waste container.

  • Rinsing: Triple rinse the original vessel with acetone. Add rinsates to the same waste container.

  • Labeling: Tag the waste container immediately with "Flammable," "Irritant," and list "Methyl (4S)-4-hydroxyhex-2-ynoate" explicitly.

Protocol B: Disposal of Reaction Mixtures (Post-Workup)

Objective: Disposal of crude mixtures containing the ester.

  • Separation: Ensure the organic layer is fully separated from any aqueous extraction layers.

  • Drying: Remove drying agents (MgSO₄/Na₂SO₄) via filtration.

    • Disposal of Solid Drying Agents: Allow solvent to evaporate in a fume hood, then dispose of solids in Hazardous Solid Waste .

  • Rotary Evaporation: If concentrating, the distillate (solvent) can be recycled or disposed of as clean solvent waste. The residue (product) follows Protocol A .

Protocol C: Spill Cleanup (Immediate Response)
  • Isolate: Evacuate the immediate area if the spill is large (>100 mL).

  • Extinguish: Remove all ignition sources.

  • Absorb: Use vermiculite, sand, or a commercial organic spill pad. Do not use paper towels for large spills (flammability risk).

  • Collect: Scoop absorbed material into a sealable bag or jar.

  • Label: "Debris from Methyl (4S)-4-hydroxyhex-2-ynoate spill." Dispose as Hazardous Solid Waste .

Disposal Decision Workflow (Visualization)

DisposalWorkflowStartWaste Material: Methyl (4S)-4-hydroxyhex-2-ynoateStateCheckPhysical State?Start->StateCheckLiquidLiquid / SolutionStateCheck->LiquidLiquidSolidSolid / Debris (Gloves, Silica, Towels)StateCheck->SolidSolidHalogenatedCheckContains Halogenated Solvents? (DCM, CHCl3)Liquid->HalogenatedCheckStreamSolidHazardous Solid Waste (Double Bagged)Solid->StreamSolidStreamBHalogenated Organic WasteHalogenatedCheck->StreamBYesDiluteDilute 1:10 with Acetone/EtOHHalogenatedCheck->DiluteNo (Neat or Non-Hal)StreamANon-Halogenated Organic WasteDilute->StreamA

Figure 1: Decision tree for the segregation and disposal of Methyl (4S)-4-hydroxyhex-2-ynoate waste streams.

Regulatory & Compliance Context

Disposal must align with local regulations (e.g., RCRA in the US, REACH in EU).

  • US EPA Waste Code: Typically D001 (Ignitable) if flash point <60°C. Even if >60°C, it is treated as "Characteristic Hazardous Waste" due to chemical toxicity.

  • Drain Disposal: Strictly FORBIDDEN . Esters can be toxic to aquatic life (H411 potential) and disrupt water treatment microorganisms.

  • Empty Containers: Containers <5 Gallons must be "RCRA Empty" (less than 3% by weight remaining) and triple-rinsed before recycling or trash disposal.

References

  • National Institutes of Health (NIH) - PubChem. Methyl 4-hydroxybut-2-ynoate (Analog) Safety Data. Retrieved from [Link]

  • Fisher Scientific. Methyl 4-hydroxy-2-hexynoate Safety Data Sheet. Retrieved from [Link]

  • Science Ready. Safe Handling & Disposal of Organic Substances. Retrieved from [Link]

A Senior Application Scientist's Guide to Handling Methyl (4S)-4-hydroxyhex-2-ynoate: Personal Protective Equipment and Safe Operational Planning

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like Methyl (4S)-4-hydroxyhex-2-ynoate, a chiral alkynyl alcohol, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven insights into the selection and use of Personal Protective Equipment (PPE), grounded in the core principles of chemical safety and risk mitigation.

Foundational Hazard Analysis

Based on this analogue, the anticipated hazards include:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation.[1]

  • Combustibility: The presence of a carbon backbone suggests it is a combustible liquid.[1]

The molecule's functional groups—a terminal alkyne, a secondary alcohol, and a methyl ester—inform these potential hazards. Alkynes can have unique reactivity, while esters and alcohols can cause irritation upon contact. This analysis forms the logical basis for the specific PPE recommendations that follow.

The Hierarchy of Controls: Safety Beyond PPE

Before discussing specific PPE, it is crucial to recognize that PPE is the last line of defense. The most effective safety strategies involve engineering and administrative controls that remove or minimize the hazard at its source.[2]

  • Engineering Controls: The primary engineering control for handling this chemical is a properly functioning chemical fume hood.[2][3] A fume hood minimizes inhalation exposure by drawing vapors away from the user.

  • Administrative Controls: These include establishing designated work areas for hazardous substances, implementing robust standard operating procedures (SOPs), and ensuring all personnel receive comprehensive training on the specific hazards and handling protocols.[2][4]

Only after these controls are in place should we rely on PPE to protect from residual risk.

Mandatory PPE Protocol for Methyl (4S)-4-hydroxyhex-2-ynoate

Based on the hazard analysis, the following PPE is mandatory for any procedure involving this reagent.

Eye and Face Protection
  • Requirement: Chemical splash goggles are mandatory.

  • Causality: The high risk of serious eye irritation necessitates protection that forms a complete seal around the eyes to prevent contact with splashes or vapors.[4][5] Standard safety glasses do not offer sufficient protection. If there is a significant splash risk, a face shield should be worn in addition to goggles.[6]

Hand Protection
  • Requirement: Nitrile gloves are the recommended standard for incidental contact.

  • Causality: To prevent skin irritation, chemically resistant gloves are essential.[7][8] Nitrile gloves offer good protection against a wide range of chemicals, including alcohols and esters.[9] Always inspect gloves for tears or pinholes before use.[10] If prolonged contact is anticipated, or when handling larger quantities, consider heavier-duty gloves like Butyl rubber and consult the manufacturer's compatibility chart.[9]

Table 1: Glove Selection Guide

Glove Type Recommended Use Not Recommended For
Nitrile Excellent general use; protects against solvents, oils, some acids and bases. [9] Ketones, chlorinated hydrocarbons, strong acids.[11]
Latex Good for dilute aqueous solutions. Organics, many solvents.[9]
Butyl Rubber Excellent for highly corrosive acids, ketones, and esters.[9] Gasoline, aromatic hydrocarbons.[9][11]

| Neoprene | Good for organic acids, caustics, and petroleum solvents.[11] | Not specified. |

Body Protection
  • Requirement: A flame-resistant laboratory coat, fully buttoned, with sleeves extended to the wrists.

  • Causality: A lab coat protects against incidental skin contact from splashes and spills.[9] Given the compound is combustible, a flame-resistant (FR) coat is a prudent additional precaution. Long pants and closed-toe shoes are required at all times in a laboratory setting to protect against spills.[3] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[9]

Respiratory Protection
  • Requirement: Generally not required when used within a certified chemical fume hood.

  • Causality: The fume hood provides adequate protection against respiratory irritation by containing vapors.[3] If work must be performed outside of a fume hood, or if there is a risk of aerosol generation (e.g., during sonication or vigorous mixing), a risk assessment must be performed by Environmental Health & Safety (EHS) to determine the appropriate respiratory protection, which may include a NIOSH-approved respirator.[4]

Operational Plan: A Step-by-Step Guide

Procedural discipline is as critical as the equipment itself. Follow this workflow to ensure safety throughout your experiment.

Pre-Operation: Preparation and Inspection
  • Verify Engineering Controls: Confirm the chemical fume hood has a current certification and is drawing air correctly.

  • Designate Area: Clearly mark the work area where the chemical will be handled.

  • Assemble Materials: Have all necessary equipment, reagents, and waste containers ready inside the fume hood to minimize movement.

  • Inspect PPE: Carefully check all PPE for damage, such as cracks in goggles or tears in gloves, before donning.[10]

During Operation: Safe Handling
  • Don PPE Correctly: Put on your lab coat, followed by goggles, and finally gloves. Ensure gloves are pulled over the cuffs of the lab coat.

  • Maintain Awareness: Always keep the fume hood sash at the lowest practical height. Handle the compound well inside the hood (at least 6 inches from the sash).

  • Avoid Contamination: Never touch your face, personal items, or door handles with gloved hands. If you must leave the immediate work area, remove your gloves.

Post-Operation: Doffing and Decontamination
  • Segregate Waste: All disposable items contaminated with the chemical (e.g., pipette tips, wipes, gloves) must be placed in a designated, sealed hazardous waste container.[7]

  • Decontaminate: Wipe down the work surface in the fume hood with an appropriate solvent.

  • Doff PPE Safely: Remove PPE in a manner that avoids contaminating yourself. The most common method is:

    • Remove gloves first, peeling them off inside-out.

    • Remove your lab coat.

    • Remove your goggles last.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water after removing all PPE.[10]

Emergency Procedures: Immediate Response Plan

Accidents can happen despite the best precautions. Be prepared to act immediately.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

  • Inhalation: If working outside a fume hood and you feel unwell, move to fresh air immediately. Call for medical assistance.[7]

  • Spill: For a small spill inside a fume hood, use an appropriate absorbent spill kit. For larger spills or any spill outside a fume hood, evacuate the area and contact your institution's EHS emergency line.[12]

Disposal Plan for Contaminated Materials

Proper disposal is a critical final step in the safe handling workflow.

  • Chemical Waste: Unused or waste methyl (4S)-4-hydroxyhex-2-ynoate must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated PPE: All disposable PPE, such as gloves and wipes, that has come into contact with the chemical must be disposed of as solid hazardous waste.[7] Do not discard in the regular trash.

  • Container Disposal: Empty containers must be handled like the product itself and disposed of through your institution's hazardous waste program.[7]

Visualization: PPE Selection and Safe Handling Workflow

The following diagram outlines the critical decision-making and procedural flow for safely handling methyl (4S)-4-hydroxyhex-2-ynoate.

Caption: PPE Selection and Safe Handling Workflow.

By integrating this expert knowledge, procedural discipline, and the appropriate use of PPE, you can confidently and safely advance your research while upholding the highest standards of laboratory safety.

References

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . (n.d.). Princeton University. [Link]

  • Laboratory Chemical Lab Safety and Handling Guidelines . (2025, February 5). Saffron Scientific. [Link]

  • Laboratory Safety Guidance . (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • General Rules for Working with Chemicals . (n.d.). University of Colorado Boulder, Compliance and Risk Management. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories . (n.d.). Oregon Occupational Safety and Health Administration (OSHA). [Link]

  • MATERIAL SAFETY DATA SHEET - Quadrasperse® CL3856 . (2013, August 14). Hasa Inc. [Link]

  • Methyl 4-hydroxybut-2-ynoate . (n.d.). National Center for Biotechnology Information, PubChem. [Link]

  • Personal Protective Equipment (PPE) . (n.d.). U.S. Department of Health & Human Services, Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt . (n.d.). University of Puerto Rico at Mayagüez. [Link]

  • Personal Protective Equipment (PPE) Standards . (2022, December). Certas Energy Lubricants. [Link]

  • Personal Protective Equipment (PPEs)- Safety Guideline . (2019, March 5). E-Square. [Link]

  • Personal Protective Equipment Selection Guide . (2015, July 22). The University of Arizona, Research Laboratory & Safety Services. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.